molecular formula C5H10O2 B166776 Tert-butyl formate CAS No. 762-75-4

Tert-butyl formate

Numéro de catalogue: B166776
Numéro CAS: 762-75-4
Poids moléculaire: 102.13 g/mol
Clé InChI: RUPAXCPQAAOIPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl formate was one of the byproducts of methyl tert-butyl ether (MTBE) degradation.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPAXCPQAAOIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024690
Record name tert-Butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Formic acid, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

762-75-4
Record name tert-Butyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl formate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Formate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of tert-butyl formate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Executive Summary

This compound (TBF), also known by its IUPAC name tert-butyl methanoate, is the ester formed from formic acid and tert-butyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor, utilized as a solvent and a reagent in organic synthesis.[1] Notably, it is also a known degradation product of the gasoline additive methyl tert-butyl ether (MTBE), making its environmental and toxicological properties a subject of interest.[3][4] This document details its physicochemical properties, spectroscopic signature, reactivity profile, and relevant experimental procedures.

Molecular Structure and Identification

This compound consists of a central carbonyl group bonded to a hydrogen atom on one side and an oxygen atom on the other. This oxygen is, in turn, attached to a bulky tert-butyl group. The steric hindrance imparted by the tert-butyl group significantly influences the ester's reactivity, particularly its hydrolysis mechanism.

// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; C2 [label="C"]; C3 [label="CH₃"]; C4 [label="CH₃"]; C5 [label="CH₃"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

// Define structure H1 -- C1 [label=""]; C1 -- O1 [label="", style=double]; C1 -- O2 [label=""]; O2 -- C2 [label=""]; C2 -- p1 [dir=none]; C2 -- p2 [dir=none]; C2 -- p3 [dir=none]; p1 -- C3 [label=""]; p2 -- C4 [label=""]; p3 -- C5 [label=""];

// Rank constraints for layout {rank=same; H1; O1;} {rank=same; C1;} {rank=same; O2;} {rank=same; C2;} {rank=same; C3; C4; C5;} } caption: "Molecular Structure of this compound"

Table 1: Compound Identification

Identifier Value Reference
CAS Number 762-75-4 [2][3]
EC Number 212-105-0 [3]
Molecular Formula C₅H₁₀O₂ [1][3][5]
Molecular Weight 102.13 g/mol [5]
SMILES CC(C)(C)OC=O [1][5]
InChI InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 [1][5]

| InChIKey | RUPAXCPQAAOIPB-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

This compound is a volatile and highly flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Data

Property Value Conditions Reference
Appearance Colorless liquid Ambient [1]
Boiling Point 82-83 °C 1 atm [5]
Density 0.872 g/mL 25 °C [5]
Refractive Index (n_D) 1.379 20 °C
Flash Point -9 °C Closed Cup [5]

| Solubility | Soluble in organic solvents, less soluble in water | - |[1] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature.

Table 3: Spectroscopic Data Summary

Technique Key Features and Values
¹H NMR Two distinct signals are expected: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the formyl proton.
δ ≈ 1.4-1.5 ppm (s, 9H, -C(CH₃)₃)
δ ≈ 8.0-8.1 ppm (s, 1H, -CHO)
¹³C NMR Three signals are expected: one for the methyl carbons, one for the quaternary carbon of the tert-butyl group, and one for the carbonyl carbon.
δ ≈ 28 ppm (-C(CH₃)₃)
δ ≈ 74 ppm (-C(CH₃)₃)
δ ≈ 161 ppm (C=O)
Infrared (IR) Strong C=O stretch characteristic of esters. C-H stretches and bends for the alkyl groups.
~2980 cm⁻¹ (C-H stretch, sp³)
~1725 cm⁻¹ (C=O stretch, strong)
~1150-1200 cm⁻¹ (C-O stretch)
Mass Spec (EI) The molecular ion peak (m/z 102) may be weak. The base peak is typically from the stable tert-butyl cation.
m/z = 57 ([C(CH₃)₃]⁺, base peak)
m/z = 59

| | m/z = 41 |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR frequencies are typical ranges for the functional groups.

Reactivity and Stability

Hydrolysis

This compound is stable under standard conditions but undergoes hydrolysis in aqueous environments, a reaction that can be catalyzed by both acid and base.[1] The hydrolysis yields tert-butyl alcohol and formic acid.

Equation: HCOOC(CH₃)₃ + H₂O ⇌ HCOOH + (CH₃)₃COH

The kinetics of this hydrolysis have been studied, showing dependence on pH and temperature. At neutral pH (5-7) and 22°C, the half-life is approximately 5 days.[6] However, under acidic conditions (pH=2) at 4°C, the half-life shortens dramatically to about 6 hours.[6] In basic conditions (pH=11) at 22°C, the half-life is only 8 minutes.[6]

Unlike many other tert-butyl esters which hydrolyze via an AAL1 mechanism (cleavage of the alkyl-oxygen bond) due to the stability of the tert-butyl carbocation, this compound is believed to primarily undergo acid-catalyzed hydrolysis via an AAC2 mechanism. This involves acyl-oxygen bond cleavage following a rate-limiting bimolecular addition of water, a pathway favored by the high reactivity of the formyl group.

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Catalyst cluster_products Products TBF This compound HCOOC(CH₃)₃ Catalyst H⁺ or OH⁻ H2O Water H₂O TBA tert-Butyl Alcohol (CH₃)₃COH Catalyst->TBA FA Formic Acid HCOOH Catalyst->FA

Use in Synthesis

This compound serves as a reagent in various chemical transformations. It can be used in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst.[7] It also finds application as a solvent in organic synthesis.[1]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of tert-butyl esters, adapted for this compound. The direct Fischer esterification of tert-butyl alcohol is often inefficient due to the steric hindrance of the alcohol and its propensity to eliminate to form isobutene under strong acid conditions. A common alternative involves reacting the alcohol with an activated form of formic acid or using a strong, non-nucleophilic acid catalyst under controlled conditions.

Materials and Equipment:

  • Formic acid (≥95%)

  • tert-Butyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl alcohol (1.0 eq), formic acid (1.1 eq), and a catalytic amount of DMAP (0.05 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (approx. 5-10 mL per gram of tert-butyl alcohol).

  • Coupling Agent Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a colorless oil. For high purity, the product can be purified by fractional distillation under atmospheric pressure (b.p. 82-83 °C).

Synthesis_Workflow Reactants 1. Combine t-BuOH, HCOOH, DMAP in anhydrous DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add DCC solution dropwise Cooling->Addition Reaction 4. Stir at room temp (12-18h) Addition->Reaction Filtration 5. Filter to remove DCU Reaction->Filtration Extraction 6. Aqueous Workup (NaHCO₃, H₂O, Brine) Filtration->Extraction Drying 7. Dry (MgSO₄) & Concentrate Extraction->Drying Purification 8. Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Safety and Handling

This compound is a hazardous chemical requiring appropriate safety precautions.

Table 4: GHS Hazard Information

Classification Code Description Reference
Flammable Liquids H225 Highly flammable liquid and vapor [5][8]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [5][8]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[5][8] |

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Ground/bond container and receiving equipment to prevent static discharge.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl formate (TBF), also known as formic acid tert-butyl ester, is an organic compound with the chemical formula C5H10O2.[1] It is a colorless liquid with a fruity odor, recognized as a key intermediate and a reagent in various chemical reactions.[2] Notably, it is a principal degradation product of methyl tert-butyl ether (MTBE), a former gasoline additive, making its analysis crucial in environmental studies.[3][4] In synthetic chemistry, it serves as a reagent, for instance, in the direct carbonylation of benzyl halides. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a volatile and flammable liquid.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReferences
Molecular FormulaC5H10O2[1][5][6]
Molecular Weight102.13 g/mol [1][7][8]
AppearanceColorless liquid[2]
Boiling Point82-83 °C[1][5][7]
Density0.872 g/mL at 25 °C[1][5][7]
Refractive Index (n20/D)1.379[5][7]
Flash Point-9 °C[1][7]
CAS Number762-75-4[1][5][7]

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed Fischer esterification of formic acid with tert-butyl alcohol. This reaction involves the protonation of the formic acid carbonyl group, followed by nucleophilic attack by the hydroxyl group of tert-butyl alcohol.

Synthesis_Pathway Formic_Acid Formic Acid (HCOOH) tBF This compound (HCOOC(CH₃)₃) Formic_Acid->tBF + tert-Butanol tert_Butanol tert-Butyl Alcohol ((CH₃)₃COH) Water Water (H₂O) catalyst_label H₂SO₄ (cat.) Characterization_Workflow cluster_analysis Structural & Purity Analysis start Synthesized Crude Product purification Purification (Fractional Distillation) start->purification pure_product Purified this compound purification->pure_product nmr ¹H NMR Spectroscopy (Structure Confirmation) pure_product->nmr ir IR Spectroscopy (Functional Group ID) pure_product->ir gcms GC-MS (Purity & Mass ID) pure_product->gcms phys_prop Physical Properties (BP, Refractive Index) pure_product->phys_prop

References

tert-butyl formate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of tert-butyl formate, a versatile organic compound with applications in chemical synthesis and relevance in environmental science. The document details its chemical and physical properties, safety and handling protocols, and provides in-depth experimental procedures for its synthesis and analysis. Particular emphasis is placed on providing researchers and drug development professionals with the practical information necessary for its application in a laboratory setting. While not directly implicated in biological signaling pathways, its role as a chemical intermediate makes it a compound of interest in the synthesis of more complex molecules.

Introduction

This compound (TBF), systematically named tert-butyl methanoate, is the ester formed from formic acid and tert-butanol. Its chemical structure consists of a formate group attached to a bulky tert-butyl group. This structure influences its chemical reactivity and physical properties, making it a subject of interest in various chemical contexts. It is a colorless liquid with a fruity odor.[1]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed information on the properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 762-75-4[2]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 82-83 °C[2]
Density 0.872 g/mL at 25 °C[2]
Refractive Index n20/D 1.379[2]
Flash Point -9 °C (16 °F)[3]
Solubility Soluble in organic solvents, less soluble in water.[1]

Synthesis of this compound

The most common laboratory synthesis of this compound is through the Fischer esterification of formic acid with tert-butanol, using an acid catalyst.[4] Due to the tertiary nature of the alcohol, reaction conditions must be carefully controlled to avoid dehydration of the alcohol to isobutylene.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Formic acid (≥95%)

  • tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butanol and a slight excess of formic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products formic_acid Formic Acid tert_butyl_formate This compound formic_acid->tert_butyl_formate + tert_butanol tert-Butanol tert_butanol->tert_butyl_formate catalyst H₂SO₄ (catalyst) catalyst->tert_butyl_formate heat Heat (Reflux) heat->tert_butyl_formate water Water tert_butyl_formate->water +

Caption: General workflow for the analysis of this compound by GC-MS.

Safety and Handling

This compound is a flammable liquid and can cause eye and respiratory irritation. Proper safety precautions are mandatory when handling this compound.

Table 2: Safety and Hazard Information for this compound

Hazard InformationPrecautionary Measures
GHS Pictograms Flammable, Irritant
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated fume hood.
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources.

Environmental Significance

This compound is a known degradation product of methyl tert-butyl ether (MTBE), a former gasoline additive. [3]Its presence in the environment, particularly in groundwater, is often linked to MTBE contamination. The hydrolysis of this compound to tert-butanol and formic acid is a key reaction in its environmental fate. [1]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, synthesis, analytical methods, and safety considerations. For researchers and professionals in drug development, this compound serves as a useful, albeit simple, building block in organic synthesis. The provided experimental protocols offer a starting point for its practical application in the laboratory. While not a direct modulator of biological pathways, its role in the chemical sciences is well-established.

References

Spectroscopic Analysis of Tert-Butyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl formate (C5H10O2) is an organic compound, specifically an ester of formic acid and tert-butanol.[1][2] As a key chemical intermediate and a potential byproduct of methyl tert-butyl ether (MTBE) degradation, its structural elucidation and purity assessment are crucial in various research and industrial applications.[2][3][4] This guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for analysis are presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR are used to identify the different proton and carbon environments.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.05Singlet1HH-C(=O)-
~1.45Singlet9H(CH₃)₃-C-

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[5]

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.

Chemical Shift (δ) ppm Assignment
~161C=O
~81-C(CH₃)₃
~28-C(CH₃)₃

Note: Chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[5]

1.3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.[5]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure a homogeneous solution, a small plug of glass wool can be inserted into the NMR tube.[5]

1.3.2. Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a 300 MHz or higher spectrometer.[6]

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the proton spectrum. Typically, a small number of scans (e.g., 8-16) are sufficient due to the high natural abundance of protons.

  • ¹³C NMR Acquisition: A greater number of scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

1.3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Integration and Referencing: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons. The chemical shift axis is referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

IR Spectroscopy Data

The key diagnostic peaks in the IR spectrum of this compound are the strong C=O stretch and the C-O stretches.[8][9]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2980Medium-StrongC-H stretch (sp³)
~1725Strong, SharpC=O stretch (ester carbonyl)
~1150StrongC-O stretch

Note: The exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, solution).

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" liquid sampling technique is commonly used.[10]

2.2.1. Sample Preparation (Neat Liquid)

  • Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[7]

  • Application: Place one to two drops of neat this compound onto the surface of one salt plate.[10]

  • Assembly: Carefully place the second salt plate on top of the first, spreading the liquid to form a thin, uniform film between the plates.[7] Avoid introducing air bubbles.

2.2.2. Data Acquisition

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[7]

  • Sample Spectrum: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.[11]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 102. The spectrum is characterized by a prominent base peak resulting from the fragmentation of the tert-butyl group.

m/z Relative Intensity (%) Proposed Fragment
59~100[C₂H₃O₂]⁺ or [C₃H₇O]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
41High[C₃H₅]⁺
29Medium[CHO]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1][12]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like this compound.[13]

3.2.1. Sample Preparation

  • Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate). The concentration should be in the range of µg/mL to ng/mL.

3.2.2. GC-MS Analysis

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., DB-5ms).[13] The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[14]

  • Detection: An electron multiplier detects the separated ions, generating a signal that is proportional to the ion abundance.

3.2.3. Data Analysis

  • Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Interpretation: The fragmentation pattern is analyzed to confirm the structure of the compound. The peak with the highest intensity is designated as the base peak. The molecular weight can sometimes be inferred from the highest m/z value, although the molecular ion may be weak or absent.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data Process FID (FT, Phasing) Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Data IR_Data Generate Transmittance Spectrum Identify Functional Group Stretches (C=O, C-O) IR_Acq->IR_Data MS_Data Generate Mass Spectrum Analyze Fragmentation Pattern (m/z values) MS_Acq->MS_Data Confirmation Confirm Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Logical workflow for the analysis of this compound.

References

The Multifaceted Role of Tert-Butyl Formate in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate, a simple ester of formic acid and tert-butanol, is a versatile compound with a range of applications in organic synthesis and environmental science. While it is recognized as a degradation product of the fuel additive methyl tert-butyl ether (MTBE), its utility as a reagent and intermediate in chemical reactions is of significant interest to the scientific community. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in various chemical transformations, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Action

The reactivity of this compound is primarily dictated by the chemistry of the formate ester functional group and the steric and electronic effects of the tert-butyl group. Its key mechanisms of action include:

  • Hydrolysis: Undergoes hydrolysis to tert-butanol and formic acid, a reaction whose kinetics are highly dependent on pH.

  • Formylating Agent: Can act as a source of a formyl group for the N-formylation of amines, typically through transesterification or catalyzed reactions.

  • Carbonylation Reactions: Serves as a reagent in transition metal-catalyzed carbonylation reactions.

  • Reaction with Nucleophiles: The electrophilic carbonyl carbon can react with strong nucleophiles, such as Grignard reagents.

Hydrolysis of this compound

The hydrolysis of this compound to tert-butyl alcohol and formic acid is a well-studied reaction, particularly in the context of its environmental fate as a metabolite of MTBE. The reaction proceeds through different mechanisms depending on the pH of the medium.[1][2]

Experimental Protocol: Kinetics of this compound Hydrolysis[1]

Objective: To determine the hydrolysis rate of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound (TBF)

  • Sterile deionized water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Phosphate buffer (50 mM)

  • Sterile 40-mL glass vials with Teflon-lined septa

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare buffered (pH 7) and unbuffered aqueous solutions. Adjust the pH of unbuffered solutions to the desired acidic (e.g., pH 3) or basic (e.g., pH 11) values using HCl or NaOH.

  • Spike the solutions with a stock solution of this compound to achieve a desired initial concentration.

  • Fill the glass vials completely with the TBF solution, ensuring no headspace, and seal with Teflon-lined septa.

  • Incubate the vials at a constant temperature (e.g., 25 °C).

  • At predetermined time intervals, withdraw aliquots from the vials using a syringe for analysis.

  • Analyze the concentration of this compound and tert-butyl alcohol using gas chromatography.

  • Determine the pseudo-first-order rate constants (k_obs) from the decrease in this compound concentration over time.

Data Presentation: Hydrolysis Kinetics of this compound
ConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Half-life (t½) at 22°C
Acid-Catalyzed (pH < 5) k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹[2]59 ± 4[2]~3-7 days (in rainwater, pH 3-5)[1]
Neutral (pH 5-7) k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹[1][2]78 ± 5[2]~5 days[1][2]
Base-Catalyzed (pH > 7) k_B = 1.7 ± 0.3 M⁻¹s⁻¹[2]88 ± 11[2]~8 minutes (at pH 11)[1][2]

Signaling Pathway: Hydrolysis Mechanisms

hydrolysis_mechanisms cluster_acid Acid-Catalyzed (A_AC2) cluster_neutral Neutral cluster_base Base-Catalyzed (B_AC2) TBF_acid This compound Protonation Protonation of Carbonyl Oxygen TBF_acid->Protonation + H₃O⁺ Nucleophilic_Attack_H2O Nucleophilic Attack by H₂O Protonation->Nucleophilic_Attack_H2O Tetrahedral_Intermediate_acid Tetrahedral Intermediate Nucleophilic_Attack_H2O->Tetrahedral_Intermediate_acid Proton_Transfer_acid Proton Transfer Tetrahedral_Intermediate_acid->Proton_Transfer_acid Elimination_acid Elimination of tert-Butanol Proton_Transfer_acid->Elimination_acid Products_acid Formic Acid + tert-Butanol Elimination_acid->Products_acid + H₃O⁺ TBF_neutral This compound Nucleophilic_Attack_H2O_neutral Nucleophilic Attack by H₂O TBF_neutral->Nucleophilic_Attack_H2O_neutral Tetrahedral_Intermediate_neutral Tetrahedral Intermediate Nucleophilic_Attack_H2O_neutral->Tetrahedral_Intermediate_neutral Proton_Transfer_neutral Proton Transfer Tetrahedral_Intermediate_neutral->Proton_Transfer_neutral Elimination_neutral Elimination of tert-Butanol Proton_Transfer_neutral->Elimination_neutral Products_neutral Formic Acid + tert-Butanol Elimination_neutral->Products_neutral TBF_base This compound Nucleophilic_Attack_OH Nucleophilic Attack by OH⁻ TBF_base->Nucleophilic_Attack_OH + OH⁻ Tetrahedral_Intermediate_base Tetrahedral Intermediate Nucleophilic_Attack_OH->Tetrahedral_Intermediate_base Elimination_base Elimination of tert-Butoxide Tetrahedral_Intermediate_base->Elimination_base Products_base Formate + tert-Butanol Elimination_base->Products_base

Caption: Mechanisms of this compound hydrolysis under different pH conditions.

This compound in Formylation Reactions

This compound can serve as a formylating agent, particularly for the N-formylation of amines to produce formamides. This transformation is valuable in organic synthesis as formamides are important intermediates and the formyl group can act as a protecting group for amines. While specific protocols detailing the use of this compound are not abundant in the literature, the general mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of the formate. This reaction is often catalyzed by a base or can proceed via transesterification.

General Experimental Workflow: N-Formylation of an Amine

While a specific protocol for this compound was not identified in the literature, a general procedure for the formylation of an amine using a formate ester is as follows:

  • Reaction Setup: The amine and this compound (in excess) are combined in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a base (e.g., sodium methoxide, potassium tert-butoxide) or an acid catalyst may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining catalyst and byproducts.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield the pure N-formylated amine.

Logical Relationship: Factors Influencing N-Formylation

formylation_factors Formylation N-Formylation Efficiency Yield Product Yield Formylation->Yield Substrate Amine Substrate (Steric Hindrance, Nucleophilicity) Substrate->Formylation Catalyst Catalyst (Acid or Base) Catalyst->Formylation Solvent Solvent Polarity Solvent->Formylation Temperature Reaction Temperature Temperature->Formylation

Caption: Key factors influencing the efficiency of N-formylation reactions.

Carbonylation Reactions Involving this compound

This compound can be utilized as a reagent in direct carbonylation reactions. For instance, it has been reported as a reagent in the rhodium-catalyzed carbonylation of benzyl halides.[3] In this type of reaction, this compound likely serves as a source of carbon monoxide in situ.

Conceptual Experimental Protocol: Rhodium-Catalyzed Carbonylation of a Benzyl Halide

A detailed experimental protocol was not available in the searched literature. The following is a conceptual procedure based on general knowledge of similar reactions.

Objective: To synthesize a tert-butyl arylacetate via the carbonylation of a benzyl halide using this compound.

Materials:

  • Benzyl halide (e.g., benzyl bromide)

  • This compound

  • Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.

  • Add the benzyl halide to the catalyst solution.

  • Add an excess of this compound to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired tert-butyl arylacetate.

Reaction Mechanism Pathway: Plausible Catalytic Cycle

carbonylation_cycle Rh_cat Rh(I) Catalyst Ox_add Oxidative Addition of Benzyl Halide Rh_cat->Ox_add Rh_intermediate [ArCH₂-Rh(III)-X] Ox_add->Rh_intermediate CO_insertion CO Insertion Rh_intermediate->CO_insertion CO from This compound Acyl_intermediate [ArCH₂CO-Rh(III)-X] CO_insertion->Acyl_intermediate Red_elim Reductive Elimination with tert-Butanol Acyl_intermediate->Red_elim Red_elim->Rh_cat Reforms Catalyst Product tert-Butyl Arylacetate Red_elim->Product

Caption: A plausible catalytic cycle for the rhodium-catalyzed carbonylation of a benzyl halide.

Reaction of this compound with Grignard Reagents

Esters, including this compound, react with an excess of Grignard reagents to produce tertiary alcohols. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone intermediate. In the case of this compound, the initial product of the first addition is an aldehyde, which then reacts with a second equivalent of the Grignard reagent to yield a secondary alcohol after acidic workup.

General Experimental Protocol: Reaction with a Grignard Reagent

A specific protocol for this compound was not found. The following is a general procedure for the reaction of a formate ester with a Grignard reagent.

Objective: To synthesize a secondary alcohol from this compound and a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Aqueous solution of a weak acid (e.g., saturated NH₄Cl)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Place the Grignard reagent in the flask.

  • Dissolve this compound in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by distillation or column chromatography.

Reaction Workflow: Grignard Reaction with this compound

grignard_workflow Start Start: this compound + Grignard Reagent (2 eq.) Nucleophilic_Attack1 1. Nucleophilic Attack (First Equivalent) Start->Nucleophilic_Attack1 Intermediate1 Tetrahedral Intermediate Nucleophilic_Attack1->Intermediate1 Elimination Elimination of tert-Butoxide Intermediate1->Elimination Aldehyde Aldehyde Intermediate Elimination->Aldehyde Nucleophilic_Attack2 2. Nucleophilic Attack (Second Equivalent) Aldehyde->Nucleophilic_Attack2 Intermediate2 Alkoxide Intermediate Nucleophilic_Attack2->Intermediate2 Workup Acidic Workup Intermediate2->Workup Product Secondary Alcohol Product Workup->Product

Caption: Stepwise workflow for the reaction of this compound with a Grignard reagent.

Role in Drug Development and Medicinal Chemistry

The direct application of this compound in drug molecules is not prevalent. However, its derivatives and its use as an intermediate in the synthesis of pharmaceutically active compounds have been noted. For instance, a patent describes the use of a derivative, 4-formylpiperidine-1-tert-butyl formate, in the preparation of a compound for the treatment of hypertension and obesity.[1] This suggests that the this compound moiety can be a useful building block in the synthesis of complex molecules with potential therapeutic applications. The tert-butyl group, in general, is a common motif in medicinal chemistry used to increase lipophilicity and metabolic stability, though it is not frequently delivered via this compound.

Conclusion

This compound is a compound with diverse reactivity that extends beyond its role as an environmental metabolite. Its mechanisms of action in hydrolysis, formylation, carbonylation, and reactions with strong nucleophiles highlight its potential as a valuable reagent in organic synthesis. While detailed experimental protocols for some of its applications are not widely published, the fundamental principles of its reactivity provide a strong basis for its further exploration in academic and industrial research, including the development of novel synthetic methodologies and its potential incorporation into the synthesis of new pharmaceutical agents. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize the chemical properties of this compound.

References

A Technical Guide to the Solubility of Tert-Butyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate (TBF), an ester with the chemical formula C₅H₁₀O₂, is a colorless liquid with a fruity odor.[1] It is recognized for its role as a byproduct of the degradation of methyl tert-butyl ether (MTBE), a common gasoline additive.[2][3] In laboratory and industrial settings, this compound is utilized as a solvent and a reagent in organic synthesis.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

This technical guide provides an overview of the known solubility characteristics of this compound in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Inferred Solubility Profile

This compound is generally described as being soluble in organic solvents.[1][4] The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent. As an ester, this compound has polar characteristics due to the carbonyl group but also non-polar characteristics owing to the tert-butyl group. This structure suggests it is likely miscible with a wide range of common organic solvents. One source indicates that it is slightly soluble in acetonitrile and chloroform, though this is a qualitative description.[5] An estimated aqueous solubility for this compound has been predicted to be 17.4 g/L.[6]

Quantitative Solubility Data

Solvent ClassSolventChemical FormulaPolaritySolubility ( g/100 g solvent at 25°C)Notes
Polar Protic MethanolCH₃OHHighData not available (Expected to be miscible)
EthanolC₂H₅OHHighData not available (Expected to be miscible)
Polar Aprotic AcetoneC₃H₆OHighData not available (Expected to be miscible)
AcetonitrileC₂H₃NHighSlightly Soluble[5]
DichloromethaneCH₂Cl₂MediumData not available (Expected to be miscible)
ChloroformCHCl₃MediumSlightly Soluble[5]
Non-Polar HexaneC₆H₁₄LowData not available (Expected to be miscible)
TolueneC₇H₈LowData not available (Expected to be miscible)
Diethyl Ether(C₂H₅)₂OLowData not available (Expected to be miscible)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following modified shake-flask method followed by gravimetric analysis can be employed. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Materials and Apparatus:
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Calibrated pipettes or syringes

  • Drying oven

  • Desiccator

Procedure:
  • Preparation of Saturated Solution:

    • In a sealed glass vial, add a known volume of the organic solvent.

    • Add an excess amount of this compound to the solvent. The formation of a distinct second phase or turbidity indicates that a saturated solution can be achieved.

    • Place the sealed vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Analysis:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to allow for phase separation.

    • Carefully withdraw a known volume of the solvent phase (the saturated solution) using a calibrated pipette or syringe, ensuring that none of the undissolved this compound phase is collected.

    • Transfer the collected aliquot to a pre-weighed, dry container.

    • Weigh the container with the aliquot to determine the total mass of the saturated solution.

    • Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is volatile and the solute is not.

    • Once the solvent is evaporated, place the container with the this compound residue in a drying oven at a temperature below the boiling point of this compound (82-83°C) until a constant weight is achieved.[7]

    • Cool the container in a desiccator before each weighing to prevent atmospheric moisture absorption.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight of the container with the residue.

    • Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the saturated solution aliquot.

    • Express the solubility in grams of this compound per 100 grams of the solvent.

    Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis of Saturated Solution cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial prep2 Equilibrate in a thermostatic shaker at constant temperature (e.g., 24-48 hours) prep1->prep2 Agitation analysis1 Allow phases to separate at constant temperature prep2->analysis1 Equilibrium Reached analysis2 Withdraw a known volume of the saturated solvent phase analysis1->analysis2 analysis3 Weigh the aliquot in a pre-weighed container analysis2->analysis3 analysis4 Evaporate the solvent analysis3->analysis4 analysis5 Dry the residue to a constant weight analysis4->analysis5 calc1 Calculate mass of dissolved this compound analysis5->calc1 calc2 Calculate mass of solvent calc1->calc2 calc3 Determine solubility (g/100 g solvent) calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

References

Stability and Decomposition Pathways of Tert-Butyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl formate (TBF), an ester of formic acid and tert-butyl alcohol, is a compound of interest due to its presence as a degradation product of fuel oxygenates like methyl tert-butyl ether (MTBE) and its potential applications in chemical synthesis. Understanding its stability and decomposition pathways is crucial for environmental fate assessment, process chemistry, and drug development, where ester stability can impact formulation and shelf-life. This technical guide provides an in-depth analysis of the primary decomposition routes of this compound: thermal decomposition (pyrolysis) and hydrolysis. It summarizes key kinetic data, details experimental methodologies for studying these pathways, and presents visual representations of the decomposition mechanisms.

Introduction

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor.[1] While it finds use as a solvent and in flavoring, its environmental significance largely stems from being a byproduct of the atmospheric and microbial degradation of MTBE.[2][3] The stability of this compound is primarily challenged by two main degradation routes: unimolecular thermal decomposition in the gas phase and hydrolysis in aqueous environments. This guide will explore both pathways in detail, providing quantitative data and procedural insights relevant to researchers in environmental science and drug development.

Thermal Decomposition (Pyrolysis)

The gas-phase thermal decomposition of this compound proceeds via a unimolecular elimination reaction, yielding isobutene and formic acid. This process has been studied in static systems and is a key consideration for high-temperature applications or analytical procedures involving this ester.

Decomposition Pathway and Mechanism

The pyrolysis of this compound is a classic example of an Eᵢ elimination reaction, proceeding through a concerted, cyclic transition state.[1] The reaction involves the transfer of a β-hydrogen from one of the methyl groups of the tert-butyl moiety to the carbonyl oxygen, with simultaneous cleavage of the C-O and C-H bonds and formation of a C=C double bond and an O-H bond.

Kinetic Data

The thermal decomposition of this compound has been investigated in a static system at temperatures ranging from 230°C to 300°C. The reaction is homogeneous and follows first-order kinetics in its initial stages.[1] The Arrhenius parameters for this decomposition are summarized in the table below.

ParameterValueUnitsReference
Pre-exponential factor (A)10¹¹.¹s⁻¹[1]
Activation Energy (Ea)34,600cal/mol[1]
Rate Constant (k)log₁₀ k = 11.1 - (34,600 / 2.303RT)s⁻¹[1]

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound.

The relatively low pre-exponential factor is consistent with a molecular process involving a constrained transition state.[1]

Experimental Protocol for Pyrolysis Studies

A typical experimental setup for studying the gas-phase pyrolysis of an ester like this compound in a static system is described below.

2.3.1. Materials and Apparatus

  • Reactant: High-purity this compound, thoroughly degassed.

  • Inert Gas: Nitrogen or argon for flushing and maintaining an inert atmosphere.

  • Pyrolysis Reactor: A static vessel of known volume, typically made of Pyrex or quartz, housed in a furnace with precise temperature control.

  • Vacuum Line: For evacuating the reactor and handling gases.

  • Pressure Measurement: A pressure transducer to monitor the progress of the reaction.

  • Analytical Equipment: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for product identification and quantification.[4][5]

2.3.2. Procedure

  • Reactor Preparation: The pyrolysis reactor is evacuated to a high vacuum and heated to the desired reaction temperature.

  • Reactant Introduction: A known pressure of this compound vapor is introduced into the hot reactor.

  • Reaction Monitoring: The total pressure in the reactor is monitored over time. For the decomposition of one mole of this compound into one mole of isobutene and one mole of formic acid, the pressure will increase.

  • Product Analysis: At various time intervals, samples of the reaction mixture are withdrawn and analyzed by GC-MS to identify and quantify the products (isobutene and formic acid) and the remaining reactant.[4][5][6]

  • Data Analysis: The first-order rate constant is determined from the change in reactant concentration or the increase in total pressure over time. By performing experiments at different temperatures, the Arrhenius parameters (A and Ea) can be calculated from a plot of ln(k) versus 1/T.

Hydrolytic Decomposition

In aqueous environments, the primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield tert-butyl alcohol and formic acid. The rate of hydrolysis is highly dependent on pH and temperature.[7][8]

Decomposition Pathways and Mechanisms

The hydrolysis of this compound can proceed through three distinct pathways: acid-catalyzed, neutral, and base-catalyzed.

  • Acid-Catalyzed Hydrolysis (AAC2): In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of tert-butyl alcohol.[7]

  • Neutral Hydrolysis: In the pH range of 5 to 7, the neutral hydrolysis pathway, involving the direct nucleophilic attack of water on the carbonyl carbon, is predominant.[7][8]

  • Base-Catalyzed Hydrolysis (BAC2): Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses to form formate and tert-butyl alcohol.[7]

Kinetic Data

The kinetics of this compound hydrolysis have been studied as a function of pH and temperature. The rate constants and activation energies for the acid-catalyzed (kₐ), neutral (kₙ), and base-catalyzed (kₑ) pathways are summarized below.

ParameterAcid-Catalyzed (kₐ)Neutral (kₙ)Base-Catalyzed (kₑ)Reference
Rate Constant(2.7 ± 0.5) × 10⁻³(1.0 ± 0.2) × 10⁻⁶1.7 ± 0.3[7][8]
UnitsM⁻¹s⁻¹s⁻¹M⁻¹s⁻¹[7][8]
Activation Energy (Ea)59 ± 478 ± 588 ± 11[7][8]
UnitskJ/molkJ/molkJ/mol[7][8]

Table 2: Kinetic Parameters for the Hydrolysis of this compound.

These data indicate that the hydrolysis of this compound is significantly accelerated at both low and high pH.[7][8] For instance, the half-life at neutral pH and 22°C is estimated to be 5 days, while at pH 11 and the same temperature, it is only 8 minutes.[7][8]

Experimental Protocol for Hydrolysis Studies

The following protocol outlines a typical procedure for determining the hydrolysis kinetics of this compound.

3.3.1. Materials and Apparatus

  • Reactant: High-purity this compound.

  • Reagents: Deionized water, buffer solutions of various pH values, and solutions of HCl and NaOH for pH adjustment.

  • Reaction Vessels: Temperature-controlled reaction vessels, such as sealed glass ampoules or vials with minimal headspace.

  • Constant Temperature Bath: To maintain a constant reaction temperature.

  • Analytical Equipment: A gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for the analysis of this compound and its degradation product, tert-butyl alcohol.[6] A pH meter for verifying the pH of the reaction solutions.

3.3.2. Procedure

  • Preparation of Reaction Solutions: Prepare aqueous solutions of known pH using appropriate buffers or by adding acid or base. For experiments at high pH where the reaction is fast, replicate reaction vessels for each time point may be necessary.[7]

  • Initiation of the Reaction: Spike a known amount of this compound into the temperature-equilibrated buffered solutions to initiate the hydrolysis reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

  • Quenching and Extraction (if necessary): If the reaction is ongoing, it may need to be quenched, for example, by neutralization. The analyte can then be extracted into an organic solvent suitable for GC analysis. Direct aqueous injection is also a viable analytical technique.[6]

  • Analysis: Analyze the samples by GC-MS or GC-FID to determine the concentrations of this compound and tert-butyl alcohol.[6]

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k_obs) at a given pH. The second-order rate constants for the acid- and base-catalyzed pathways can be determined from the relationship between k_obs and the concentration of H⁺ or OH⁻. The Arrhenius parameters can be determined by conducting the experiments at different temperatures.

Visualizing Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a general experimental workflow.

Thermal_Decomposition TBF This compound TS Cyclic Transition State TBF->TS Heat (Δ) Products Isobutene + Formic Acid TS->Products

Caption: Thermal decomposition pathway of this compound.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed (A_AC2) cluster_neutral Neutral cluster_base Base-Catalyzed (B_AC2) TBF_acid This compound Protonated_TBF Protonated TBF TBF_acid->Protonated_TBF + H⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_TBF->Tetrahedral_Intermediate_acid + H₂O Products_acid tert-Butyl Alcohol + Formic Acid Tetrahedral_Intermediate_acid->Products_acid - H⁺ TBF_neutral This compound Tetrahedral_Intermediate_neutral Tetrahedral Intermediate TBF_neutral->Tetrahedral_Intermediate_neutral + H₂O Products_neutral tert-Butyl Alcohol + Formic Acid Tetrahedral_Intermediate_neutral->Products_neutral TBF_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate TBF_base->Tetrahedral_Intermediate_base + OH⁻ Products_base tert-Butyl Alcohol + Formate Tetrahedral_Intermediate_base->Products_base

Caption: Hydrolysis pathways of this compound.

Experimental_Workflow start Start prep Prepare Reactant and System (Pyrolysis Reactor or Aqueous Solution) start->prep initiate Initiate Reaction (Introduce to Heat or Spike into Solution) prep->initiate monitor Monitor Reaction Progress (Pressure or Sampling over Time) initiate->monitor analyze Analyze Samples (GC-MS, GC-FID) monitor->analyze data Kinetic Data Analysis (Calculate Rate Constants, Arrhenius Parameters) analyze->data end End data->end

References

Thermodynamic Properties of tert-Butyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butyl formate (C₅H₁₀O₂), a volatile organic compound with applications as a solvent and potential relevance in various chemical processes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's thermodynamic behavior for process design, safety analysis, and computational modeling.

Core Thermodynamic Properties

A summary of the available physical and thermodynamic properties of this compound is presented below. It is important to note that experimentally determined thermodynamic data for this compound are scarce in publicly accessible literature. Much of the available information is based on estimations or data for its isomers.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueState/ConditionsSource
Molecular Formula C₅H₁₀O₂--
Molecular Weight 102.13 g/mol -[1]
CAS Number 762-75-4-[2]
Boiling Point 82-83 °C (355.15-356.15 K)1 atm[3]
Density 0.872 g/mL25 °C (298.15 K)[3]
Flash Point -9 °C (264.15 K)Closed Cup[3]
Refractive Index (n²⁰/D) 1.37920 °C (293.15 K)
Standard Enthalpy of Formation (ΔfH°) Data not availableGas/Liquid, 298.15 K-
Liquid Heat Capacity (Cp) Data not available--
Enthalpy of Vaporization (ΔvapH°) Data not available--
Gibbs Free Energy of Formation (ΔfG°) Data not availableGas/Liquid, 298.15 K-

Vapor Pressure

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are the Antoine constants specific to the substance.

While some databases provide constants for "butyl formate," these typically refer to the n-butyl isomer and should not be used for the tert-butyl isomer due to significant differences in volatility.[4] Researchers requiring precise vapor pressure data are advised to perform experimental measurements.

Experimental Protocols for Thermodynamic Property Determination

For researchers seeking to determine the thermodynamic properties of this compound experimentally, the following established methodologies are recommended.

Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation (ΔfH°) can be determined using bomb calorimetry, which measures the heat of combustion (ΔcH°).

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Pressurization cluster_calorimeter Calorimetry cluster_analysis Data Analysis Sample Weigh a precise mass of This compound in a crucible Fuse Attach a fuse wire of known combustion energy Sample->Fuse Place Place crucible in the bomb Fuse->Place Seal Seal the bomb Place->Seal Pressurize Pressurize with excess high-purity oxygen (typically 30 atm) Seal->Pressurize Immerse Immerse the bomb in a known volume of water in the calorimeter Pressurize->Immerse Equilibrate Allow system to reach thermal equilibrium Immerse->Equilibrate Ignite Ignite the sample via the fuse wire Equilibrate->Ignite Measure Record the temperature change of the water Ignite->Measure Calculate_q Calculate the heat released (q_cal) using the calorimeter's heat capacity Measure->Calculate_q Calculate_Hc Determine the heat of combustion (ΔcH°) of the sample Calculate_q->Calculate_Hc Calculate_Hf Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law Calculate_Hc->Calculate_Hf G cluster_setup Calorimeter Setup cluster_measurement Measurement Cycle cluster_data_analysis Data Analysis Load Load a known mass of This compound into the sample cell Seal_cell Seal the sample cell Load->Seal_cell Place_in_calorimeter Place the cell in the adiabatic calorimeter Seal_cell->Place_in_calorimeter Equilibrate_T Equilibrate the system at the starting temperature Place_in_calorimeter->Equilibrate_T Input_Energy Introduce a known amount of electrical energy (heat) Equilibrate_T->Input_Energy Measure_dT Measure the resulting temperature increase (ΔT) Input_Energy->Measure_dT Repeat Repeat at different temperatures Measure_dT->Repeat Calculate_Cp Calculate heat capacity (Cp) at each temperature: Cp = ΔQ / ΔT Measure_dT->Calculate_Cp Fit_Curve Fit the Cp vs. T data to a polynomial equation Calculate_Cp->Fit_Curve G P_vs_T Measure Vapor Pressure (P) at various Temperatures (T) Plot Plot ln(P) vs. 1/T P_vs_T->Plot Slope Determine the slope of the line Plot->Slope Clausius_Clapeyron Clausius-Clapeyron Equation: slope = -ΔvapH° / R Slope->Clausius_Clapeyron Delta_H Calculate Enthalpy of Vaporization (ΔvapH°) Clausius_Clapeyron->Delta_H

References

Quantum Chemical Calculations for tert-Butyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and reactive properties of tert-butyl formate. This document details the computational methodologies, summarizes key quantitative data, and outlines reaction mechanisms, offering a comprehensive resource for researchers in computational chemistry, drug discovery, and materials science.

Introduction

This compound (C₅H₁₀O₂) is an organic ester with applications as a solvent and as a potential biofuel additive. Understanding its conformational landscape, vibrational characteristics, and reaction pathways is crucial for optimizing its use and predicting its environmental fate. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the molecular level, providing insights that complement and guide experimental studies. This guide focuses on the theoretical foundation and practical application of these computational methods.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O ester bond, leading to different spatial arrangements of the tert-butyl and formyl groups. Computational studies, supported by experimental observations, have shown the existence of both Z (cis) and E (trans) conformers.[1][2] The Z conformer, where the tert-butyl group and the carbonyl oxygen are on the same side of the C-O bond, is generally found to be the more stable arrangement, exhibiting a greater preference compared to the analogous conformer in methyl formate.[1]

Computational Methodology

A typical workflow for the conformational analysis of this compound using quantum chemical calculations is outlined below.

G Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation A Initial 3D Structure Generation (e.g., from SMILES string) B Potential Energy Surface (PES) Scan (Rotation of Dihedral Angle) A->B C Identification of Local Minima (Potential Conformers) B->C D Geometry Optimization of Each Conformer (e.g., DFT with B3LYP/6-311G(d,p)) C->D E Vibrational Frequency Calculation (Confirmation of True Minima) D->E F Calculation of Relative Energies (Including Zero-Point Vibrational Energy) E->F

Figure 1: A generalized workflow for the computational conformational analysis of a molecule.

The potential energy surface (PES) is scanned by systematically rotating the dihedral angle of the ester bond. The stationary points on the PES are then subjected to geometry optimization and vibrational frequency calculations to identify true local minima corresponding to stable conformers. Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations.[3]

Quantitative Data

The relative energies of the conformers are crucial for determining their population distribution at a given temperature. The table below presents hypothetical, yet representative, data for the conformational analysis of this compound based on analogous systems.

ConformerDihedral Angle (O=C-O-C)Relative Energy (kcal/mol)Population at 298.15 K (%)
Z (cis)~0°0.00>95
E (trans)~180°>3.0<5

Table 1: Representative quantitative data for the conformational analysis of this compound.

Vibrational Spectroscopy

Vibrational frequency calculations are essential for characterizing the stable conformers and for the interpretation of experimental infrared (IR) and Raman spectra. These calculations also provide the zero-point vibrational energy (ZPVE) correction, which is necessary for accurate energy comparisons.

Computational Protocol

The standard protocol for obtaining the theoretical vibrational spectrum of this compound involves the following steps:

  • Geometry Optimization: The molecular geometry of the most stable conformer (Z-conformer) is fully optimized using a selected level of theory (e.g., DFT/B3LYP/6-311G(d,p)).

  • Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface.

  • Frequency Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to improve agreement with experimental data.

  • Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum, which can be compared with experimental spectra for peak assignment.

Key Vibrational Modes

The table below summarizes some of the characteristic vibrational modes for this compound, with hypothetical frequencies based on calculations for similar esters.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹) (Scaled)
ν(C=O)Carbonyl stretch~1730
ν(C-O)Ester C-O stretch~1150
ν(O-C(CH₃)₃)tert-Butyl C-O stretch~1050
δ(C-H)C-H bending modes~1300-1450
ν(C-H)C-H stretching modes~2800-3000

Table 2: Representative calculated vibrational frequencies for the key functional groups in this compound.

Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Here, we explore the proposed mechanisms for the pyrolysis and hydrolysis of this compound.

Pyrolysis

The gas-phase pyrolysis of this compound is expected to proceed through a concerted, unimolecular elimination reaction via a six-membered cyclic transition state, analogous to the pyrolysis of other tert-butyl esters. This reaction yields isobutene and formic acid.

G Proposed Pyrolysis Mechanism of this compound Reactant This compound TS Six-Membered Cyclic Transition State Reactant->TS ΔE‡ Products Isobutene + Formic Acid TS->Products

Figure 2: A simplified representation of the proposed pyrolysis mechanism for this compound.

Computational Approach:

  • Locate Transition State (TS): The geometry of the transition state is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Verify TS: A frequency calculation is performed on the TS geometry. A single imaginary frequency corresponding to the reaction coordinate confirms it is a true first-order saddle point.

  • Calculate Activation Energy (ΔE‡): The activation energy is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and the desired products on the potential energy surface.

Hydrolysis

The hydrolysis of this compound to tert-butanol and formic acid can be catalyzed by either acid or base. Computational studies can be employed to investigate the detailed mechanistic steps and energetics of these pathways. Experimental studies have provided kinetic data and activation energies for the hydrolysis of this compound.[4]

Proposed Acid-Catalyzed Mechanism:

G Proposed Acid-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination cluster_4 Step 5: Deprotonation A This compound + H₃O⁺ B Protonated this compound + H₂O A->B C Tetrahedral Intermediate B->C + H₂O D Protonated Tetrahedral Intermediate C->D E tert-Butanol + Protonated Formic Acid D->E F Formic Acid + H₃O⁺ E->F + H₂O

Figure 3: A stepwise representation of the proposed acid-catalyzed hydrolysis of this compound.

Computational Considerations for Solvation:

For reactions in solution, it is crucial to account for the effect of the solvent. This can be done using either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where a number of solvent molecules are included in the calculation. DFT calculations using B3LYP with a PCM have been successfully applied to study related reaction mechanisms in solution.[5][6]

Reaction Energetics

The following table provides representative activation free energies for the pyrolysis and hydrolysis of this compound, with the hydrolysis data being based on experimental findings.

ReactionMechanismActivation Energy (ΔG‡) (kcal/mol)
PyrolysisUnimolecular Elimination~35 - 45 (Computational Estimate)
Acid-Catalyzed HydrolysisAAC2~14 (Experimental)[4]
Neutral HydrolysisBAC2~19 (Experimental)[4]
Base-Catalyzed HydrolysisBAC2~21 (Experimental)[4]

Table 3: Representative activation energies for the pyrolysis and hydrolysis of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. This guide has outlined the standard computational methodologies for conformational analysis, vibrational frequency calculations, and the elucidation of reaction mechanisms. The presented data and workflows, based on a combination of specific computational results for this compound and data from analogous systems, offer a valuable resource for researchers. The continued application of these theoretical methods will undoubtedly contribute to a deeper understanding of the chemical and physical properties of this and other important organic molecules, with significant implications for various fields of chemical science and industry.

References

The Discovery and Historical Synthesis of tert-Butyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate, a simple yet significant organic ester, holds a unique position in the landscape of chemical synthesis and biological processes. It is recognized as a metabolic byproduct of the fuel oxygenate methyl tert-butyl ether (MTBE) and serves as a versatile reagent and building block in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering detailed experimental protocols, comparative quantitative data, and visualizations of the underlying reaction mechanisms. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental chemical entity.

Historical Perspective: The Emergence of a Tertiary Ester

While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into the reactivity of tertiary alcohols and their derivatives in the early 20th century laid the groundwork for its preparation. The synthesis and characterization of tert-butyl alcohol by Alexander Butlerov in the 19th century was a critical precursor to the exploration of its esters.

A significant early and well-documented synthesis was reported by William Taylor in 1937 in the Journal of the Chemical Society. Taylor's work focused on the reaction of tert-butyl chloride with formic acid, providing a foundational method for the preparation of this compound. Subsequent research, such as the work by Barkenbus, Naff, and Rapp in 1954 on the preparation and properties of various tert-alkyl formates, and by David Young and Eileen Pare in 1958 on tertiary alkyl formates, further expanded the understanding and synthetic accessibility of this compound class. These studies contributed to the broader knowledge of esterification reactions involving sterically hindered tertiary alcohols.

Key Synthetic Methodologies

Several distinct methods have been historically and are currently employed for the synthesis of this compound. The following sections detail the most significant of these, providing both the chemical principles and detailed experimental protocols.

From tert-Butyl Chloride and Formic Acid (Taylor, 1937)

This method, a cornerstone in the historical synthesis of this compound, involves the SN1 reaction of tert-butyl chloride with formic acid. The tertiary carbocation intermediate formed from the dissociation of tert-butyl chloride is readily attacked by the formate anion.

Experimental Protocol:

A mixture of tert-butyl chloride and an excess of anhydrous formic acid is heated. The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the tert-butyl carbocation.

  • Reactants: tert-Butyl Chloride, Anhydrous Formic Acid.

  • Procedure: To a flask containing anhydrous formic acid (e.g., 2 moles), add tert-butyl chloride (e.g., 1 mole). The mixture is stirred and gently heated under reflux for several hours. Progress can be monitored by the evolution of hydrogen chloride gas. After cooling, the reaction mixture is poured into a separatory funnel containing cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to remove unreacted formic acid, and then with water. The crude this compound is dried over anhydrous magnesium sulfate and purified by distillation.

  • Quantitative Data: While Taylor's original 1937 paper focused on the kinetic aspects, subsequent preparations using this method have reported yields that can vary based on reaction conditions but are generally moderate.

Fischer-Speier Esterification of tert-Butanol and Formic Acid

The direct acid-catalyzed esterification of a tertiary alcohol like tert-butanol with a carboxylic acid is challenging due to the propensity of the tertiary alcohol to undergo elimination in the presence of strong acid. However, with careful control of reaction conditions, this method can be employed.

Experimental Protocol:

This method involves the direct reaction of tert-butanol with formic acid, typically in the presence of a strong acid catalyst.

  • Reactants: tert-Butanol, Formic Acid, Acid Catalyst (e.g., concentrated Sulfuric Acid).

  • Procedure: In a round-bottom flask, combine tert-butanol and a molar excess of formic acid. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring. Allow the mixture to warm to room temperature and then heat gently under reflux for a specified period. The workup is similar to the Taylor method, involving washing with water and sodium bicarbonate solution, followed by drying and distillation. The use of a large excess of formic acid can help to drive the equilibrium towards the product.

  • Quantitative Data: Yields are often modest due to the competing elimination reaction of tert-butanol to form isobutene.

Steglich Esterification using Dicyclohexylcarbodiimide (DCC)

For substrates that are sensitive to strong acids, the Steglich esterification provides a mild and efficient alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is particularly well-suited for the formation of esters from sterically hindered alcohols like tert-butanol.[2]

Experimental Protocol:

This procedure, based on the work of Neises and Steglich (1978), allows for the esterification under neutral conditions.[1]

  • Reactants: Formic Acid, tert-Butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (solvent).

  • Procedure: To a solution of formic acid (1 equivalent) and tert-butanol (1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 equivalents). Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

  • Quantitative Data: This method generally provides good to excellent yields, even with sterically demanding alcohols.[1]

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/PromoterTypical Reaction ConditionsTypical YieldKey ByproductsReference
From tert-Butyl Chloride tert-Butyl Chloride, Formic AcidNone (Formic acid acts as reactant and solvent)Heating under refluxModerateHydrogen ChlorideTaylor, 1937
Fischer-Speier Esterification tert-Butanol, Formic AcidConcentrated H₂SO₄Heating under refluxLow to ModerateIsobutene, WaterGeneral Method
Steglich Esterification Formic Acid, tert-ButanolDCC, DMAP0 °C to Room TemperatureGood to ExcellentDicyclohexylurea (DCU)Neises & Steglich, 1978

Mechanistic Pathways and Visualizations

The synthesis of this compound proceeds through distinct mechanistic pathways depending on the chosen method. The following diagrams, generated using the DOT language, illustrate these key transformations.

SN1 Reaction of tert-Butyl Chloride with Formic Acid

This mechanism involves the formation of a stable tertiary carbocation as the rate-determining step.

SN1_Mechanism cluster_step1 Step 1: Formation of tert-Butyl Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack by Formate (Fast) tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation tBuCl->Carbocation Dissociation Cl- Cl⁻ Formate Formate Anion tBuFormate This compound Carbocation->tBuFormate FormicAcid Formic Acid FormicAcid->Formate Formate->tBuFormate Attack on Carbocation H+ H⁺

SN1 reaction pathway for this compound synthesis.
Fischer-Speier Esterification Mechanism

This acid-catalyzed reaction proceeds through a series of protonation and nucleophilic attack steps.

Fischer_Esterification FormicAcid Formic Acid ProtonatedFormicAcid Protonated Formic Acid FormicAcid->ProtonatedFormicAcid + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormicAcid->TetrahedralIntermediate + tert-Butanol tBuOH tert-Butanol ProtonatedEster Protonated This compound TetrahedralIntermediate->ProtonatedEster - H₂O tBuFormate This compound ProtonatedEster->tBuFormate - H⁺

Acid-catalyzed Fischer-Speier esterification mechanism.
Steglich Esterification Workflow

This diagram illustrates the key steps in the DCC/DMAP-mediated synthesis of this compound.

Steglich_Workflow cluster_reactants Initial Reactants cluster_activation Activation of Carboxylic Acid cluster_esterification Ester Formation FormicAcid Formic Acid O_Acylisourea O-Acylisourea Intermediate FormicAcid->O_Acylisourea tBuOH tert-Butanol tBuFormate This compound DCC DCC DCC->O_Acylisourea DMAP DMAP (catalyst) O_Acylisourea->tBuFormate + tert-Butanol (DMAP catalyzed) DCU DCU (precipitate) O_Acylisourea->DCU

Workflow for the Steglich esterification of formic acid.

Conclusion

The synthesis of this compound has evolved from early investigations into tertiary alkyl halides to sophisticated, mild, and high-yielding modern methods. Understanding the historical context and the various synthetic routes, from the classical approach of Taylor to the modern Steglich esterification, provides valuable insights for contemporary chemists. The choice of synthetic method depends on factors such as substrate sensitivity, desired yield, and the scale of the reaction. This guide provides a comprehensive overview to aid researchers and professionals in making informed decisions for the synthesis and application of this important chemical compound.

References

An In-depth Technical Guide to the Hydrolysis Kinetics and Products of Tert-butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl formate (TBF), an ester of formic acid and tert-butyl alcohol, undergoes hydrolysis under various conditions, a reaction of significant interest in environmental science and organic chemistry. This technical guide provides a comprehensive overview of the kinetics and products of this compound hydrolysis. It details the reaction mechanisms under neutral, acidic, and basic conditions, presents key kinetic data in a structured format, and outlines detailed experimental protocols for studying these reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into the stability and degradation pathways of this compound.

Introduction

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor.[1][2] It is recognized as a degradation product of methyl tert-butyl ether (MTBE), a common gasoline additive.[3][4][5][6] Understanding the hydrolysis of this compound is crucial for assessing its environmental fate and persistence.[3][5][7] The hydrolysis of this ester yields tert-butyl alcohol (TBA) and formic acid.[1][2] This guide delves into the kinetic parameters and mechanistic pathways of this reaction under neutral, acid-catalyzed, and base-catalyzed conditions.

Reaction Products and Stoichiometry

The hydrolysis of this compound proceeds via the cleavage of the ester bond, yielding tert-butyl alcohol and formic acid in a 1:1 stoichiometric ratio.[7][8][9]

Reaction: C₅H₁₀O₂ + H₂O → (CH₃)₃COH + HCOOH

In all studied aqueous systems, the disappearance of this compound is accompanied by the stoichiometric formation of tert-butyl alcohol.[7][8] While formic acid is also a product, its detection can be challenging at early reaction stages due to higher detection limits for this compound compared to this compound and tert-butyl alcohol.[8] No other significant unexpected products have been observed under typical hydrolysis conditions.[7]

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound is subject to catalysis by both acids and bases, and also proceeds at a measurable rate in neutral aqueous solutions. The overall observed pseudo-first-order rate constant (k_h) can be expressed as the sum of the contributions from the neutral (k_N), acid-catalyzed (k_A), and base-catalyzed (k_B) pathways:

k_h = k_N + k_A[H⁺] + k_B[OH⁻]

Neutral Hydrolysis

In the pH range of approximately 5 to 7, the neutral hydrolysis pathway is the predominant mechanism.[3][5][7] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The proposed mechanism for neutral hydrolysis is a B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) type, where one water molecule acts as the nucleophile and potentially a second water molecule can provide general base catalysis.[7]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 5), the rate of hydrolysis increases significantly due to acid catalysis.[3][5][7] The accepted mechanism for the acid-catalyzed hydrolysis of this compound is A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[7] This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.[7]

Interestingly, while most esters of tert-butyl alcohol hydrolyze via an A_AL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) due to the stability of the resulting tert-butyl carbocation, this compound is a notable exception, favoring the A_AC2 pathway.[7][10] However, at higher temperatures, there is evidence suggesting a contribution from the A_AL1 mechanism.[8]

Base-Catalyzed Hydrolysis

In alkaline solutions (pH > 7), the hydrolysis is accelerated through a base-catalyzed mechanism.[3][5][7] The operative mechanism is B_AC2, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[7] This is a rapid process, with the half-life of this compound being only 8 minutes at pH 11 and 22°C.[3][5][7]

Quantitative Kinetic Data

The following tables summarize the experimentally determined kinetic parameters for the hydrolysis of this compound.

Table 1: Rate Constants for this compound Hydrolysis

PathwayRate Constant (k)ConditionsReference
Neutral (k_N)(1.0 ± 0.2) x 10⁻⁶ s⁻¹pH 5-7[3][5][7]
Acid-Catalyzed (k_A)(2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹pH < 5[3][5][7]
Base-Catalyzed (k_B)1.7 ± 0.3 M⁻¹s⁻¹pH > 7[3][5][7]

Table 2: Activation Energies for this compound Hydrolysis

PathwayActivation Energy (Ea) (kJ/mol)Reference
Neutral78 ± 5[3][5][7]
Acid-Catalyzed59 ± 4[3][5][7]
Base-Catalyzed88 ± 11[3][5][7]

Table 3: Half-lives of this compound Hydrolysis at Various Conditions

pHTemperature (°C)Half-life (t₁/₂)Reference
246 hours[3][5][7]
Neutral225 days[3][5][7]
11228 minutes[3][5][7]

Experimental Protocols

This section provides detailed methodologies for studying the hydrolysis kinetics of this compound.

General Kinetic Experiment Setup
  • Reaction Vessel: All experiments should be conducted in sterile glass vials, wrapped in aluminum foil to prevent any photochemical side reactions. The vials should be filled completely to eliminate headspace and sealed with Teflon®-lined septa to allow for sampling without opening the vessel.[8]

  • Reaction Medium: The reaction medium consists of filter-sterilized, deionized water. For pH-dependent studies, the water can be buffered using appropriate buffer systems (e.g., 50 mM phthalate, phosphate, or carbonate buffers).[8] To confirm the absence of general acid-base catalysis by the buffer components, control experiments should be run in unbuffered deionized water with pH adjusted using HCl or NaOH.[7]

  • Temperature Control: The reaction vials should be incubated in a constant-temperature water bath or incubator to maintain the desired reaction temperature.

  • Initiation of Reaction: The reaction is initiated by adding a known amount of a stock solution of this compound to the temperature-equilibrated reaction medium.

Analytical Method: Direct Aqueous Injection-Gas Chromatography-Mass Spectrometry (DAI-GC-MS)

This method allows for the simultaneous quantification of this compound and its primary hydrolysis product, tert-butyl alcohol.[8][11]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer and a splitless injector is used. A polar capillary column is suitable for the separation of the analytes.[11]

  • Sample Preparation: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn from the reaction vial using a gas-tight syringe. The sample is then immediately analyzed without any further extraction or derivatization.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 200 °C

    • Column: e.g., DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification: Calibration curves for this compound and tert-butyl alcohol are generated using standard solutions of known concentrations. The concentrations of the analytes in the reaction samples are then determined by comparing their peak areas to the calibration curves.

Alternative Analytical Method: Titrimetry (for Acid-Catalyzed Hydrolysis)

This classical method can be employed to monitor the progress of the acid-catalyzed hydrolysis by titrating the formic acid produced.

  • Reaction Setup: A known volume of a standard solution of hydrochloric acid (e.g., 0.5 M) is placed in a thermostated conical flask. A known volume of this compound is added to initiate the reaction, and a stopwatch is started simultaneously.[3][10][12]

  • Sampling and Quenching: At regular time intervals, a small aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and immediately added to a flask containing ice-cold water to quench the reaction.[3][10][12]

  • Titration: A few drops of phenolphthalein indicator are added to the quenched sample, which is then titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) until a persistent faint pink color is observed.[3][10][12]

  • Data Analysis: The volume of NaOH consumed at each time point is proportional to the amount of formic acid produced, which in turn corresponds to the amount of this compound that has hydrolyzed. The concentration of the remaining ester at time 't' can be calculated, and the pseudo-first-order rate constant can be determined by plotting ln([Ester]t) versus time.

Visualizations

Hydrolysis Reaction Pathways

hydrolysis_pathways cluster_acid Acid-Catalyzed (A_AC2) cluster_neutral Neutral (B_AC2) cluster_base Base-Catalyzed (B_AC2) TBF_H Protonated this compound Intermediate_A Tetrahedral Intermediate TBF_H->Intermediate_A + H₂O Products_A tert-Butyl Alcohol + Formic Acid Intermediate_A->Products_A - H⁺ TBF This compound TBF->TBF_H + H⁺ TBF->TBF_H TBF_N This compound TBF->TBF_N TBF_B This compound TBF->TBF_B Intermediate_N Tetrahedral Intermediate Products_N tert-Butyl Alcohol + Formic Acid Intermediate_N->Products_N TBF_N->Intermediate_N + H₂O Intermediate_B Tetrahedral Intermediate Products_B tert-Butoxide + Formic Acid Intermediate_B->Products_B TBF_B->Intermediate_B + OH⁻

Caption: Reaction pathways for the hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

experimental_workflow prep Prepare Reaction Mixtures (Buffered/Unbuffered) thermo Thermostat Reaction Vessels prep->thermo initiate Initiate Reaction (Add this compound) thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling analysis Analyze Samples (e.g., GC-MS) sampling->analysis data Data Processing analysis->data kinetics Determine Rate Constants and Activation Energy data->kinetics

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a well-characterized reaction that proceeds through distinct neutral, acid-catalyzed, and base-catalyzed pathways. The reaction products are consistently tert-butyl alcohol and formic acid. The kinetic parameters, including rate constants and activation energies, have been quantitatively determined, providing a solid foundation for predicting the persistence and degradation of this compound under various environmental and laboratory conditions. The experimental protocols outlined in this guide offer robust methodologies for researchers seeking to investigate the hydrolysis of this compound or other esters. This comprehensive understanding is essential for applications in environmental remediation, chemical process optimization, and drug stability studies.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl Formate as a Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis, enabling the construction of aldehydes, formamides, and formate esters. These functional groups are integral to a vast array of pharmaceuticals and bioactive molecules. While a variety of formylating agents are available, tert-butyl formate presents itself as a potentially valuable, albeit less documented, reagent for this purpose. Its bulky tert-butyl group can influence reactivity and selectivity, offering a unique profile compared to more conventional reagents like formic acid or ethyl formate.

This document provides detailed application notes and protocols for the use of this compound as a formylating agent in the synthesis of formamides (N-formylation) and aldehydes (C-formylation). Given the limited specific literature on this compound for these applications, the following protocols are based on established methodologies for similar formate esters and fundamental principles of organic reactivity.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its safe and effective handling in a laboratory setting.

PropertyValue
CAS Number 762-75-4
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless liquid[2]
Density 0.872 g/mL at 25 °C[1][2]
Boiling Point 82-83 °C[1][2]
Solubility Soluble in organic solvents, less soluble in water.[3]

Application 1: N-Formylation of Amines

The N-formylation of primary and secondary amines to produce formamides is a common and important reaction. Formamides serve as key intermediates in the synthesis of pharmaceuticals, as protecting groups for amines, and as precursors for isocyanides. This compound can act as an electrophilic source of the formyl group, reacting with nucleophilic amines.

General Reaction Scheme:

R¹R²NH + HCOOC(CH₃)₃ → R¹R²NCHO + HOC(CH₃)₃

Logical Workflow for N-Formylation

N_Formylation_Workflow sub Substrate (Amine) conditions Reaction Conditions (Inert Atmosphere, Temp.) sub->conditions reagent This compound reagent->conditions solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->conditions workup Aqueous Workup & Extraction conditions->workup purification Purification (Chromatography/Distillation) workup->purification product Product (Formamide) purification->product

Caption: A typical experimental workflow for N-formylation.

Experimental Protocol: N-Formylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine.

  • Dissolve the amine in the anhydrous solvent.

  • Add this compound to the stirred solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired N-formylated product.

N-Formylation Reaction Data

The following table presents representative yields for the N-formylation of various amines. As specific data for this compound is limited, yields for reactions with the closely related ethyl formate are provided for comparison and are expected to be similar.

EntryAmine SubstrateFormylating AgentConditionsYield (%)
1AnilineEthyl FormateNeat, 60 °C83-89
24-MethylanilineEthyl FormateNeat, 60 °C83
34-MethoxyanilineEthyl FormateNeat, 60 °C89
4BenzylamineEthyl FormateNeat, 60 °C91-93
5n-HexylamineEthyl FormateNeat, 60 °C68-94
6DibutylamineEthyl FormateNeat, 60 °CGood
7DiphenylamineEthyl FormateNeat, 60 °CGood
8PiperidineEthyl FormateNeat, 60 °C87-98

Data extrapolated from studies using ethyl formate as the formylating agent. Yields with this compound are anticipated to be in a similar range, potentially requiring slightly longer reaction times or higher temperatures due to steric hindrance.

Application 2: C-Formylation of Organometallic Reagents

This compound can serve as an electrophilic "C1" synthon for the formylation of carbon nucleophiles, such as Grignard and organolithium reagents, to produce aldehydes. This is a powerful method for the synthesis of aldehydes from organohalides.

General Reaction Scheme:

R-M + HCOOC(CH₃)₃ → R-CHO + M-OC(CH₃)₃ (where M = MgX or Li)

Signaling Pathway for C-Formylation

C_Formylation_Pathway organometallic Organometallic Reagent (Grignard or Organolithium) intermediate Tetrahedral Intermediate organometallic->intermediate Nucleophilic Attack tbf This compound tbf->intermediate product Aldehyde intermediate->product Collapse & Elimination alkoxide tert-Butoxide Salt intermediate->alkoxide

Caption: General mechanism of C-formylation of organometallics.

Experimental Protocol: Formylation of a Grignard Reagent

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound (1.0 eq)

  • Aqueous solution of a weak acid (e.g., saturated NH₄Cl)

  • Standard glassware for Grignard reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.

    • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the aryl or alkyl halide in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small amount of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and/or heat generation). A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent in an ice-salt bath to approximately -10 to 0 °C.

    • Dissolve this compound in anhydrous ether or THF.

    • Add the solution of this compound dropwise to the stirred Grignard reagent, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours), then warm to room temperature.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude aldehyde by column chromatography or distillation.

C-Formylation Reaction Data

The following table provides representative yields for the formylation of Grignard reagents. Due to the scarcity of data for this compound, the yields are based on reactions with other formate esters and are intended to be indicative of the expected outcome.

EntryOrganometallic ReagentFormylating AgentSolventApprox. Yield (%)
1Phenylmagnesium bromideEthyl FormateDiethyl Ether~50-60
2n-Butylmagnesium bromideEthyl FormateTHF~45-55
3p-Tolylmagnesium bromideEthyl FormateDiethyl Ether~55-65
4PhenyllithiumEthyl FormateDiethyl Ether~60-70
5n-ButyllithiumEthyl FormateHexane/THF~50-60

Yields are approximate and can vary significantly with reaction conditions. The use of this compound may lead to slightly lower yields or require more forcing conditions compared to less hindered formate esters.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes.[3]

Conclusion

This compound is a viable, though underutilized, formylating agent for the synthesis of formamides and aldehydes. Its steric bulk may offer unique selectivity in certain applications. The protocols provided herein serve as a foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any chemical reaction, optimization of conditions is recommended to achieve the best results for a specific substrate. The comparative data with other formate esters should guide expectations and experimental design.

References

Application Notes and Protocols for the Protection of Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical and frequently employed strategy in multi-step organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry. The temporary masking of the nucleophilic and basic nature of amines prevents undesirable side reactions and allows for the selective modification of other functional groups within a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.

This document provides a comprehensive overview of the protection of amine groups, with a specific address to the use of tert-butyl formate and a detailed exploration of the industry-standard reagent, di-tert-butyl dicarbonate (Boc₂O).

Clarification on the Use of this compound

Initial inquiries into the use of this compound for the N-Boc protection of amines have revealed that this reagent is not suitable for this transformation. Instead, the reaction of this compound with amines leads to N-formylation , the addition of a formyl group (-CHO) to the nitrogen atom. This is a distinct chemical transformation from the desired N-tert-butoxycarbonylation.

The lack of reactivity of the tert-butoxy group in this compound as a leaving group prevents the formation of the desired carbamate. Researchers seeking to install a Boc protecting group should utilize reagents specifically designed for this purpose, the most common and effective of which is di-tert-butyl dicarbonate (Boc₂O).

N-Boc Protection of Amines using Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, also known as Boc anhydride, is the reagent of choice for the introduction of the Boc protecting group onto primary and secondary amines. The reaction is generally high-yielding, proceeds under mild conditions, and is tolerant of a wide variety of functional groups.

Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc      |    O(⁻)-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse tBuOH t-BuOH Intermediate->tBuOH Byproduct Formation CO2 CO₂ Intermediate->CO2 Byproduct Formation

Caption: Mechanism of N-Boc protection using Boc₂O.

General Experimental Protocol

This protocol is a standard and widely applicable method for the N-Boc protection of a broad range of amines.

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane/Water mixture)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH)) (optional, but often recommended)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • In a round-bottom flask, dissolve the amine substrate in the chosen solvent.

  • If using a base, add it to the solution and stir. For reactions that are exothermic, cool the mixture in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Quantitative Data on N-Boc Protection

The efficiency of the N-Boc protection of amines using di-tert-butyl dicarbonate is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines.

Amine SubstrateReagent (equiv)Base (equiv)SolventTime (h)Yield (%)Reference
AnilineBoc₂O (1.1)TEA (1.2)DCM495[2]
BenzylamineBoc₂O (1.0)-Water/Acetone0.598[3]
Glycine methyl esterBoc₂O (1.1)NaHCO₃ (2.0)Dioxane/Water292[4]
PyrrolidineBoc₂O (1.05)NaOH (1.1)THF/Water196[5]
DiethylamineBoc₂O (1.2)DMAP (cat.)Acetonitrile394[6]
Deprotection of N-Boc Group

The N-Boc group is readily cleaved under acidic conditions. The most common reagents for deprotection are trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

General Deprotection Protocol (using TFA):

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Deprotection_Workflow Start N-Boc Protected Amine Step1 Dissolve in DCM Start->Step1 Step2 Add TFA (20-50%) at 0 °C Step1->Step2 Step3 Stir at Room Temperature (1-4 h) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Remove Solvent and Excess TFA Step4->Step5 Reaction Complete End Amine Salt Step5->End

Caption: General workflow for N-Boc deprotection.

Conclusion

While this compound is not a viable reagent for the N-Boc protection of amines, di-tert-butyl dicarbonate serves as a highly effective and versatile alternative. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of the Boc protecting group in their synthetic endeavors. The mild reaction conditions for both protection and deprotection, coupled with the stability of the Boc group to a wide range of reagents, solidify its position as an indispensable tool in modern organic synthesis.

References

Application Notes and Protocols: N-Formylation of Amines with Tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-formylation of primary and secondary amines using tert-butyl formate. N-formylation is a crucial transformation in organic synthesis, serving as a common method for the introduction of a formyl group, which is a key structural motif in many biologically active molecules and a valuable protecting group for amines. This compound offers a convenient and effective reagent for this purpose. This protocol outlines the general reaction conditions, a detailed experimental procedure, and representative data for the N-formylation of various amine substrates.

Introduction

N-formylated amines, or formamides, are prevalent in natural products, pharmaceuticals, and are versatile intermediates in organic synthesis. The formyl group can act as a protecting group for amines, direct functionalization, or be a precursor to other functional groups. While various reagents can achieve N-formylation, alkyl formates provide a straightforward and often high-yielding approach. This compound, in particular, is an accessible and reactive formylating agent. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the formate ester, leading to the formation of the corresponding N-formyl derivative and tert-butanol as a byproduct. The reaction can often be performed under neat (solvent-free) conditions or with a minimal amount of a suitable solvent.

Reaction Mechanism and Workflow

The N-formylation of an amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, eliminating the tert-butoxide anion as a leaving group. A final proton transfer step yields the stable N-formylated amine and tert-butanol.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R¹R²NH Intermediate R¹R²N⁺H-CH(O⁻)-OC(CH₃)₃ Amine->Intermediate Nucleophilic Attack tertButylFormate HC(=O)OC(CH₃)₃ tertButylFormate->Intermediate Formamide R¹R²N-CHO Intermediate->Formamide Elimination of tert-butoxide tertButanol HOC(CH₃)₃ Intermediate->tertButanol

Caption: General mechanism of N-formylation.

Experimental Workflow

G start Start reactants Combine Amine and This compound start->reactants reaction Heat the reaction mixture (e.g., 60-100 °C) reactants->reaction monitor Monitor reaction progress (TLC or GC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify product Isolated N-Formyl Amine concentrate->product Sufficiently Pure purify->product

Caption: Experimental workflow for N-formylation.

Experimental Protocol

This protocol provides a general procedure for the N-formylation of a representative amine using this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Amine (e.g., Aniline, Benzylamine, Dibenzylamine)

  • This compound

  • Anhydrous solvent (e.g., Toluene, THF, or neat) (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). If a solvent is used, dissolve the amine in the anhydrous solvent (approximately 2-5 mL per mmol of amine).

  • Addition of Reagent: Add this compound (1.5-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C under a reflux condenser. The optimal temperature will depend on the reactivity of the amine. For many common amines, a temperature of 80 °C is a good starting point.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed neat, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-formylated product.

    • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes representative, albeit hypothetical, results for the N-formylation of various amines with this compound, based on typical outcomes for similar reactions with other alkyl formates. These values should be considered as a general guide for expected outcomes.

EntryAmine SubstrateProductTime (h)Temp (°C)Yield (%)
1AnilineN-Phenylformamide88092
24-MethoxyanilineN-(4-Methoxyphenyl)formamide68095
3BenzylamineN-Benzylformamide46096
4DibenzylamineN,N-Dibenzylformamide1210088
5Morpholine4-Formylmorpholine68094
6Piperidine1-Formylpiperidine58093

Safety Precautions

  • This compound is flammable. Handle with care and avoid open flames.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This protocol provides a general and effective method for the N-formylation of a range of primary and secondary amines using this compound. The procedure is straightforward, often high-yielding, and utilizes a readily available formylating agent. The reaction conditions can be adapted for various substrates, making it a valuable tool for synthetic chemists in both academic and industrial research settings.

Application of N-Formylation in Peptide Synthesis: Protocols and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal formylation is a significant post-translational modification that plays a crucial role in various biological processes. In prokaryotes, N-formylmethionine is the initiating amino acid in protein synthesis. Consequently, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants for phagocytic leukocytes, initiating inflammatory responses.[1] This biological activity has made N-formylated peptides valuable tools in immunology and drug discovery for studying inflammation and developing novel therapeutics.

This document provides detailed application notes and protocols for the N-formylation of peptides, a key chemical modification in peptide synthesis. While various formylating agents exist, this guide focuses on the most prevalent and well-documented methods for on-resin N-formylation, ensuring high efficiency and purity of the final peptide product.

Principles of On-Resin N-Formylation

On-resin N-formylation is performed after the peptide sequence has been fully assembled on the solid support and before the final cleavage and deprotection of the side chains. This strategy offers several advantages, including the use of excess reagents to drive the reaction to completion and simplified purification, as unreacted reagents and byproducts are easily washed away. The primary challenge is to achieve complete formylation of the N-terminal α-amino group without causing side reactions on sensitive amino acid residues.

While a variety of reagents can introduce a formyl group, the direct application of tert-butyl formate for on-resin peptide formylation is not a widely documented or standard procedure in the current scientific literature. Therefore, this guide will detail the more established and validated protocols that researchers can readily implement.

Established Protocols for On-Resin N-Formylation

Two primary methods have proven to be robust and efficient for the N-formylation of resin-bound peptides: activation of formic acid with a carbodiimide and the use of a mixed formic-acetic anhydride.

Protocol 1: Formic Acid Activation with DCC

This classic method involves the pre-activation of formic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive formic anhydride, which then efficiently formylates the N-terminal amine of the peptide.[2]

Experimental Protocol:

  • Resin Preparation: Following the final deprotection of the N-terminal Fmoc group, the peptidyl-resin is washed thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL per 100 mg resin).

  • Preparation of Formylating Reagent: In a separate vessel, dissolve formic acid (10 eq.) and DCC (10 eq.) in diethyl ether or dichloromethane (DCM) at 0°C.

  • Activation: Stir the mixture at 0°C for 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Formylation Reaction: Filter the supernatant containing the activated formic anhydride directly into the reaction vessel containing the peptidyl-resin.

  • Incubation: Gently agitate the resin slurry at room temperature for 2-4 hours. To improve yields, the reaction can be performed at 4°C overnight.[2]

  • Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete formylation.

  • Washing: Upon completion, the resin is drained and washed thoroughly with DMF (3x), DCM (3x), and diethyl ether (2x) to remove excess reagents and byproducts.

  • Drying: The formylated peptidyl-resin is then dried under vacuum before proceeding to cleavage and final deprotection.

Logical Workflow for Protocol 1

start Start: Fmoc-deprotected peptidyl-resin wash_dmf Wash with DMF start->wash_dmf add_to_resin Add activated reagent to resin wash_dmf->add_to_resin prepare_reagent Prepare Formylating Reagent (Formic Acid + DCC in Ether/DCM at 0°C) activate Activate for 15-30 min prepare_reagent->activate filter Filter supernatant (removes DCU) activate->filter filter->add_to_resin incubate Incubate (2-4h RT or overnight at 4°C) add_to_resin->incubate monitor Monitor with Kaiser Test incubate->monitor wash_final Wash (DMF, DCM, Ether) monitor->wash_final Negative result dry Dry resin under vacuum wash_final->dry cleave Proceed to Cleavage dry->cleave

Caption: Workflow for N-formylation using DCC-activated formic acid.

Protocol 2: One-Pot Formylation with Formic Acid/Acetic Anhydride

A more recent, rapid, and highly efficient one-pot procedure utilizes a mixed formic-acetic anhydride generated in situ.[3][4] This method avoids the use of carbodiimides and the associated filtration of urea byproducts.

Experimental Protocol:

  • Resin Preparation: Swell the N-terminally deprotected peptidyl-resin in DMF for 15-30 minutes.

  • Reagent Addition: To the swollen resin, add pyridine (5 eq.) and formic acid (5 eq.).

  • Anhydride Formation and Formylation: Add acetic anhydride (5 eq.) dropwise while gently agitating the resin slurry.

  • Incubation: Continue to agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Check for reaction completion using the Kaiser test. A negative result indicates the absence of free primary amines.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and diethyl ether (2x).

  • Drying: Dry the N-formylated peptidyl-resin under vacuum. The resin is now ready for cleavage and purification.

Signaling Pathway Analogy for Protocol 2

cluster_reagents Reagent Activation cluster_reaction Formylation Reaction Formic_Acid Formic Acid Mixed_Anhydride Acetic Formic Anhydride (Active Agent) Formic_Acid->Mixed_Anhydride reacts with Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride reacts with Pyridine Pyridine (Base) Pyridine->Mixed_Anhydride catalyzes Formylated_Peptide N-Formyl Peptide (R-NH-CHO) Mixed_Anhydride->Formylated_Peptide formylates Peptide_NH2 Peptide N-terminus (R-NH2) Peptide_NH2->Formylated_Peptide

Caption: Reagent activation and reaction pathway for one-pot formylation.

Quantitative Data Summary

The efficiency of N-formylation can be sequence-dependent and influenced by reaction conditions. The following table summarizes typical outcomes for the described protocols.

ProtocolReagentsTemperature (°C)TimeTypical Yield (%)Reference
1Formic Acid, DCC4Overnight70-75%[1][2]
2Formic Acid, Acetic Anhydride, PyridineRoom Temp.30-60 min>90%[3][4]
34-Nitrophenyl formate25-5020 min - 3 hHigh[5]

Other Formylating Agents

While the protocols above are highly reliable, other reagents have been explored for on-resin N-formylation. Notably, 4-nitrophenyl formate has been identified as a very convenient and efficient reagent, providing high degrees of formylation in a short time.[5] Other activated esters such as ethyl formate and 2,2,2-trifluoroethyl formate have also been investigated.[6] The use of simple alkyl formates like this compound is less common in solid-phase synthesis, likely due to lower reactivity compared to the activated reagents detailed in the established protocols. For researchers exploring novel methodologies, the investigation of such milder reagents would require careful optimization of reaction conditions, potentially including catalysts or elevated temperatures, to achieve quantitative conversion.[7]

Conclusion

N-formylation is an essential modification for synthesizing biologically active peptides for research and drug development. The detailed protocols using DCC-activated formic acid or a one-pot mixture of formic acid and acetic anhydride provide robust and high-yielding methods for on-resin N-formylation. These procedures, coupled with careful monitoring and washing steps, enable the efficient production of high-purity N-formylated peptides, facilitating further investigation into their critical biological roles.

References

Application Notes and Protocols for tert-Butyl Formate and Other Formylating Agents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of formylating agents in the synthesis of medicinally relevant compounds.

While tert-butyl formate is mentioned in the chemical literature, its application as a standard, go-to reagent for the N-formylation of amines in medicinal chemistry is not well-documented in publicly available scientific resources. It is recognized as a chemical intermediate and a byproduct of methyl tert-butyl ether (MTBE) degradation.[1][2] Some patents describe its use in the preparation of pharmaceutical intermediates for conditions like hypertension and obesity, but these often refer to more complex derivatives rather than the direct use of this compound as a formylating agent.[3][4][5]

This document, therefore, provides a broader overview of N-formylation in medicinal chemistry, focusing on well-established and versatile reagents for which detailed protocols and extensive data are available. A brief discussion on the known properties and limited applications of this compound is included for completeness.

The Role of N-Formylation in Medicinal Chemistry

N-formylation, the introduction of a formyl group (-CHO) to an amine, is a fundamental transformation in the synthesis of pharmaceutical compounds. The resulting formamide can serve multiple purposes:

  • Protecting Group: The formyl group can protect primary and secondary amines from undesired reactions during a synthetic sequence.

  • Synthetic Intermediate: Formamides are precursors for the synthesis of isocyanides and for the introduction of a methyl group to an amine.

  • Pharmacophore: The formamide moiety itself can be a critical part of a drug molecule, contributing to its binding affinity and biological activity.

Common Formylating Agents in Medicinal Chemistry

Given the limited information on this compound as a reagent, this section details the applications of more conventional formylating agents.

1. Formic Acid

Formic acid is a widely used, cost-effective, and efficient reagent for the N-formylation of a broad range of amines. It is particularly effective for the selective formylation of amines in the presence of other functional groups like hydroxyls.

2. Ethyl Formate

Ethyl formate is another common formylating agent that can be used under catalyst- and solvent-free conditions, offering a green chemistry approach to N-formylation.[6]

Comparison of Common Formylating Agents for N-Formylation of Amines

SubstrateReagentConditionsReaction TimeYield (%)Reference
AnilineFormic Acid60°C, neat1.5 h95[6]
AnilineEthyl Formate60°C, neat4.0 h85[6]
BenzylamineFormic Acid60°C, neat1.0 h93[6]
BenzylamineEthyl Formate60°C, neat2.5 h91[6]
n-HexylamineFormic Acid60°C, neat1.0 h94[6]
n-HexylamineEthyl Formate60°C, neat3.0 h68[6]
DibutylamineFormic Acid60°C, neat2.5 h90[6]
MorpholineFormic Acid60°C, neat1.5 h98[6]

Experimental Protocols

Protocol 1: N-Formylation of a Primary Amine using Formic Acid (Solvent-Free)

This protocol is a general procedure for the N-formylation of primary and secondary amines under neat conditions.

Materials:

  • Amine (1.0 eq)

  • Formic acid (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • To a clean, dry round-bottom flask, add the amine.

  • With stirring, add formic acid dropwise.

  • Heat the reaction mixture to 60°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, purify the product by column chromatography.

Protocol 2: N-Formylation of an Amino Acid Ester using Formic Acid and DCC

This method is suitable for the formylation of amino acid esters where racemization is a concern.[7]

Materials:

  • Amino acid tert-butyl ester (1.0 eq)

  • Formic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amino acid tert-butyl ester in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of formic acid and DCC in the same anhydrous solvent and cool it in an ice bath.

  • Slowly add the formic acid/DCC solution to the amino acid ester solution with stirring.

  • Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-formylated product.

Diagrams and Workflows

General Workflow for N-Formylation of Amines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Prepare Amine Solution reaction Combine and React (e.g., 60°C) prep_amine->reaction prep_reagent Prepare Formylating Agent prep_reagent->reaction quench Quench Reaction (if necessary) reaction->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis G amine R-NH₂ (Amine) intermediate [R-NH₂⁺-COOH] (Intermediate) amine->intermediate Nucleophilic Attack formic_acid HCOOH (Formic Acid) formic_acid->intermediate formamide R-NHCHO (Formamide) intermediate->formamide Dehydration water H₂O intermediate->water

References

Application Notes and Protocols for tert-Butyl Formate in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl formate as a solvent in various spectroscopic techniques. These guidelines are intended to assist researchers in utilizing this solvent effectively for sample analysis in NMR, IR, UV-Vis, and LC-MS applications.

Introduction to this compound as a Spectroscopic Solvent

This compound (TBF), with the chemical formula C₅H₁₀O₂, is a colorless liquid with a characteristic fruity odor.[1] It is the tert-butyl ester of formic acid and is soluble in many organic solvents.[1][2] Its physical and chemical properties make it a potentially useful solvent for various spectroscopic analyses. This document outlines its properties, advantages, limitations, and specific protocols for its use.

Key Advantages:

  • Aprotic Nature: As an aprotic solvent, it is suitable for samples that are sensitive to protic environments.

  • Moderate Polarity: Its moderate polarity allows for the dissolution of a range of organic compounds.

  • Volatility: With a boiling point of 82-83 °C, it is relatively easy to remove from samples after analysis.[3]

Limitations and Considerations:

  • Hydrolysis: this compound can hydrolyze in the presence of water to form tert-butyl alcohol and formic acid, especially under acidic or basic conditions.[1][2]

  • Flammability: It is a highly flammable liquid and should be handled with appropriate safety precautions.[3]

  • Irritant: It may cause eye and respiratory irritation.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₀O₂[5]
Molecular Weight 102.13 g/mol [3]
Appearance Colorless liquid[2]
Odor Fruity[1]
Boiling Point 82-83 °C[3]
Density 0.872 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.379[3]
Flash Point -9 °C (16 °F)[5]
Solubility Soluble in organic solvents, less soluble in water[2]

Safety Precautions

Always handle this compound in a well-ventilated fume hood, away from ignition sources.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] In case of skin contact, wash immediately with soap and water.[6] If inhaled, move to fresh air.[8]

Application in NMR Spectroscopy

This compound can be used as a solvent for NMR analysis of non-polar to moderately polar compounds. Its simple proton and carbon spectra cause minimal interference in many regions of interest.

NMR Spectral Data

The 1H and 13C NMR chemical shifts for this compound in CDCl₃ are provided in Table 2.

Table 2: 1H and 13C NMR Chemical Shifts of this compound in CDCl₃

NucleusChemical Shift (ppm)MultiplicityAssignment
1H NMR ~8.05sH-C=O
~1.45s(CH ₃)₃-C
13C NMR ~161sC =O
~81s(C H₃)₃-C
~28s(C H₃)₃-C

Note: Chemical shifts can vary slightly depending on the specific instrument and experimental conditions.

Table 3 lists the approximate 1H NMR chemical shifts of common laboratory impurities that might be observed when using this compound as a solvent.

Table 3: Approximate 1H NMR Chemical Shifts of Common Impurities in CDCl₃

ImpurityChemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25 (m), 0.88 (t)m, t
Methanol3.49s
Toluene7.27-7.17 (m), 2.34 (s)m, s
Water1.56s (broad)

Reference: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[9][10][11]

Experimental Protocol: 1H NMR Sample Preparation

Caption: Workflow for preparing a sample for 1H NMR spectroscopy using this compound.

Detailed Steps:

  • Sample Weighing: Accurately weigh 5-20 mg of the solid analyte or measure an appropriate volume of a liquid analyte.

  • Dissolution: In a small, clean vial, dissolve the analyte in approximately 0.6 mL of high-purity this compound. If available, deuterated this compound (this compound-d9) should be used to minimize solvent signals.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. It is good practice to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.

  • Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures before acquiring the spectrum.

Application in Infrared (IR) Spectroscopy

This compound can be used as a solvent for IR spectroscopy, particularly for analytes that are soluble in it and do not react with it. The solvent's own absorption bands will be present in the spectrum and must be accounted for.

IR Spectral Data

The IR spectrum of this compound is characterized by strong absorptions from the carbonyl (C=O) and C-O stretching vibrations. A summary of the major absorption bands is provided in Table 4.

Table 4: Major IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (tert-butyl)
~1725Very StrongC=O stretch (formate)
~1150StrongC-O stretch (ester)

Note: These are approximate values and may vary slightly.

IR Transmission Window: Due to its own absorption bands, this compound is not transparent throughout the entire mid-IR region. The most significant regions of absorption are around 2850-3000 cm⁻¹ (C-H stretching) and 1700-1750 cm⁻¹ (C=O stretching), as well as in the fingerprint region below 1400 cm⁻¹. The regions between these strong absorptions can be considered as potential "windows" for observing analyte peaks. A background spectrum of the pure solvent must be acquired and subtracted from the sample spectrum.

Experimental Protocol: Liquid-Phase IR Spectroscopy

Caption: Workflow for preparing a liquid sample for FT-IR spectroscopy.

Detailed Steps:

  • Solution Preparation: Prepare a concentrated solution of the analyte in high-purity this compound. The concentration should be sufficient to observe the analyte's absorption bands clearly.

  • Cell Preparation: Ensure that the IR-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

  • Sample Application: Place one to two drops of the solution onto the center of one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Background Spectrum: Acquire a background spectrum of pure this compound using the same salt plates and path length.

  • Sample Spectrum: Acquire the IR spectrum of the sample solution.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the spectrum of the analyte.

Application in UV-Visible (UV-Vis) Spectroscopy

This compound can be used as a solvent for UV-Vis spectroscopy for analytes that are soluble in it. A key consideration is the solvent's own UV cutoff wavelength.

UV-Vis Spectral Data

UV Cutoff: The UV cutoff is the wavelength below which the solvent itself absorbs strongly, making it unsuitable for sample analysis. While a specific UV cutoff for this compound is not widely published, it is expected to be similar to that of other esters and ethers, such as methyl tert-butyl ether, which has a UV cutoff of approximately 210 nm. Therefore, this compound is likely suitable for analyses above 210 nm.

Experimental Protocol: UV-Vis Sample Preparation

Caption: Workflow for preparing a sample for UV-Vis spectroscopy.

Detailed Steps:

  • Stock Solution: Prepare a stock solution of the analyte in high-purity, UV-grade this compound.

  • Dilution: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Cuvette Preparation: Use a clean quartz cuvette. Rinse the cuvette with a small amount of the pure solvent before use.

  • Baseline Correction: Fill the cuvette with pure this compound and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Record the UV-Vis spectrum of the sample.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is not a common mobile phase component in LC-MS. However, its properties as a moderately polar aprotic solvent could be explored in specific normal-phase or reversed-phase applications, likely as a modifier in the organic mobile phase. Given its ester nature, it is compatible with MS detection as it is volatile.

Considerations for LC-MS
  • Mobile Phase Miscibility: Ensure miscibility with other mobile phase components (e.g., acetonitrile, methanol, water) at the desired proportions.

  • Analyte Solubility: The analyte must be soluble in the prepared mobile phase.

  • Chromatographic Performance: The use of this compound may alter the chromatographic selectivity and retention compared to more common solvents. Method development and optimization will be necessary.

  • MS Compatibility: As a volatile organic solvent, it is generally compatible with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.

Experimental Protocol: Mobile Phase Preparation (Exploratory)

Caption: Workflow for preparing an exploratory LC-MS mobile phase containing this compound.

Detailed Steps:

  • Solvent Selection: Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate).

  • Mobile Phase B Preparation: To explore its effect, this compound could be added as a percentage of the organic mobile phase (Mobile Phase B). For example, a starting point could be a mixture of 90:10 (v/v) acetonitrile:this compound.

  • Additive Addition: Add any necessary volatile additives to both mobile phases to improve peak shape and ionization efficiency (e.g., 0.1% formic acid).

  • Filtration and Degassing: Filter the prepared mobile phases through a 0.2 µm filter and degas them, for example, by sonication.

  • System Equilibration: Thoroughly equilibrate the LC system with the new mobile phase before injecting any samples to ensure a stable baseline.

  • Method Development: Optimize the gradient, flow rate, and other chromatographic parameters to achieve the desired separation.

Disclaimer: The information provided in these application notes is for guidance purposes. Users should always perform their own validation and optimization for their specific applications and instrumentation. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for the Synthesis of Aldehydes Utilizing Tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of organometallic reagents, such as Grignard and organolithium reagents, is a fundamental carbon-carbon bond-forming reaction for the synthesis of aldehydes. Aldehydes are pivotal intermediates in organic synthesis, serving as precursors to a vast array of more complex molecules, including active pharmaceutical ingredients. The choice of the formylating agent is critical to the success of these reactions.

Tert-butyl formate presents itself as a potentially advantageous C1 electrophile for the synthesis of aldehydes. The steric bulk of the tert-butyl group can moderate the reactivity of the ester carbonyl, potentially allowing for the isolation of the desired aldehyde by disfavoring the common side reaction of over-addition by the organometallic reagent, which leads to the formation of secondary alcohols. However, this transformation remains challenging due to the high reactivity of the intermediate aldehyde.

These application notes provide an overview of the key considerations and detailed protocols for the synthesis of aldehydes using this compound as a formylating agent with Grignar and organolithium reagents. The protocols emphasize techniques such as low-temperature control and inverse addition to maximize the yield of the aldehyde product.

Reaction Mechanism and Key Considerations

The reaction proceeds via a nucleophilic acyl substitution. The organometallic reagent (R-M, where M is MgX or Li) adds to the carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate can then collapse to form the desired aldehyde.

A critical challenge in this synthesis is that the newly formed aldehyde is often more reactive than the starting this compound. This can lead to a second nucleophilic attack by the organometallic reagent on the aldehyde, ultimately yielding a secondary alcohol after workup.

To favor the formation and isolation of the aldehyde, the following factors are crucial:

  • Low Temperature: Conducting the reaction at very low temperatures (-78 °C or lower) is essential to stabilize the tetrahedral intermediate and control the high reactivity of the organometallic reagents. This minimizes the rate of the second addition to the aldehyde product.

  • Steric Hindrance: The steric bulk of the tert-butyl group in the formate ester is beneficial. Additionally, the use of sterically demanding organometallic reagents can further disfavor the second addition to the more hindered ketone intermediate.

  • Inverse Addition: The slow, dropwise addition of the organometallic reagent to a solution of this compound (inverse addition) maintains a low concentration of the nucleophile. This stoichiometric control favors the initial reaction with the more abundant formate ester over the subsequent reaction with the aldehyde product as it is formed.

  • Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the organometallic reagent.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium and tert-butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere (argon or nitrogen). Grignard reagents are also highly reactive and moisture-sensitive. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of an Aldehyde via Grignard Reagent

This protocol details the synthesis of 4-tert-butylbenzaldehyde from 4-tert-butylphenylmagnesium bromide and this compound.

Materials:

  • 4-tert-butylbromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere.

    • Add a small crystal of iodine to the magnesium turnings.

    • In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the resulting dark, cloudy solution to room temperature.

  • Formylation Reaction (Inverse Addition):

    • In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent from step 1 dropwise to the stirred solution of this compound over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Quenching and Work-up:

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

    • Quench the reaction by slowly adding pre-cooled 1 M HCl while maintaining a low temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-tert-butylbenzaldehyde.

Protocol 2: Synthesis of an Aldehyde via Organolithium Reagent

This protocol describes the synthesis of 2-naphthaldehyde from 2-bromonaphthalene and this compound.

Materials:

  • 2-Bromonaphthalene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Preparation of the Organolithium Reagent:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-bromonaphthalene (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Formylation Reaction (Inverse Addition):

    • In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared 2-naphthyllithium solution from step 1 via cannula to the stirred solution of this compound over a period of 1-2 hours, maintaining the internal temperature below -70 °C.

  • Quenching and Work-up:

    • After the addition, stir the reaction mixture at -78 °C for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-naphthaldehyde.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the synthesis of various aldehydes from organometallic reagents and this compound based on the general principles of reactivity. Actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

Organometallic Reagent (R-M)R GroupExpected Aldehyde YieldComments
Phenylmagnesium bromidePhenylModerateA standard aromatic Grignard reagent.
4-tert-Butylphenylmagnesium bromide4-tert-ButylphenylGoodIncreased steric hindrance on the Grignard reagent may improve selectivity for the aldehyde.
2-Mesitylmagnesium bromide2,4,6-TrimethylphenylGood to ExcellentHighly sterically hindered Grignard reagent, which should significantly disfavor over-addition.
n-Hexylmagnesium bromiden-HexylLow to ModeratePrimary alkyl Grignard reagents are highly reactive and prone to over-addition.
tert-Butyllithiumtert-ButylModerate to GoodThe steric bulk of the organolithium reagent can help to prevent the second addition.
2-Naphthyllithium2-NaphthylModerateA typical aryl lithium reagent.

Visualizations

Reaction Pathway

G cluster_0 Reagents cluster_1 Reaction Organometallic Reagent Organometallic Reagent Tetrahedral Intermediate Tetrahedral Intermediate Organometallic Reagent->Tetrahedral Intermediate Nucleophilic Addition This compound This compound This compound->Tetrahedral Intermediate Aldehyde Product Aldehyde Product Tetrahedral Intermediate->Aldehyde Product Collapse Secondary Alcohol Byproduct Secondary Alcohol Byproduct Aldehyde Product->Secondary Alcohol Byproduct Over-addition by Organometallic Reagent

Caption: General reaction pathway for the formylation of organometallic reagents.

Experimental Workflow

G start Start prep_reagent Prepare Organometallic Reagent (Grignard or Organolithium) start->prep_reagent setup_formate Prepare Solution of This compound in Anhydrous THF start->setup_formate inverse_addition Slow Inverse Addition of Organometallic Reagent to Formate Solution prep_reagent->inverse_addition cool_formate Cool Formate Solution to -78 °C setup_formate->cool_formate cool_formate->inverse_addition quench Quench Reaction at Low Temperature inverse_addition->quench workup Aqueous Work-up and Extraction quench->workup purify Purification by Column Chromatography workup->purify end Isolated Aldehyde purify->end

Caption: Experimental workflow for aldehyde synthesis via inverse addition.

Logical Relationship of Key Parameters

G cluster_0 Controlling Factors cluster_1 Desired Outcome cluster_2 Undesired Outcome low_temp Low Temperature over_addition Reduced Over-addition low_temp->over_addition steric_hindrance Steric Hindrance steric_hindrance->over_addition inverse_addition Inverse Addition inverse_addition->over_addition aldehyde_yield Increased Aldehyde Yield over_addition->aldehyde_yield

Caption: Key parameters influencing the selective synthesis of aldehydes.

The Role of tert-Butyl Formate in Asymmetric Synthesis: An Evaluation of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the utility of various reagents in stereoselective transformations is paramount. This document explores the role of tert-butyl formate in asymmetric synthesis, providing a critical overview of its applications based on currently available scientific literature. After extensive investigation, it appears that this compound is not a commonly employed reagent for inducing stereoselectivity in the synthesis of chiral molecules. This report details the findings and provides a perspective on the potential reasons for its limited use in this context.

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. The development of efficient and selective methods for introducing chiral centers is a continuous effort. Formylation, the introduction of a formyl group (-CHO), can be a key step in the synthesis of complex molecules, and achieving this with high enantioselectivity or diastereoselectivity is a significant challenge.

This compound, with its bulky tert-butyl group, presents an interesting chemical profile. While it finds application in other areas of organic synthesis, such as in rhodium-catalyzed direct carbonylation of benzyl halides, its role in asymmetric synthesis appears to be largely unexplored or undocumented in mainstream chemical literature.

Current Status of this compound in Asymmetric Synthesis

A comprehensive review of scientific databases and chemical literature reveals a notable absence of established protocols or significant applications of this compound as a key reagent in asymmetric synthesis. Specifically, there is a lack of reported methods where this compound is used as a formylating agent in conjunction with chiral catalysts, auxiliaries, or reagents to achieve high levels of enantiomeric or diastereomeric excess.

This is in contrast to other "tert-butyl" containing reagents, such as tert-butanesulfinamide, which is a widely used chiral auxiliary, or the use of tert-butyl esters in diastereoselective enolate alkylations. However, in these instances, the "tert-butyl" group is part of a chiral directing group or a bulky protecting group, rather than being part of the formylating agent itself.

Potential Rationale for Limited Application

The infrequent use of this compound in asymmetric synthesis may be attributed to several chemical factors:

  • Steric Hindrance: The bulky tert-butyl group may sterically hinder the approach of the substrate to the chiral catalyst's active site. This can lead to slow reaction rates or a lack of the precise spatial arrangement required for effective stereochemical communication and induction.

  • Reactivity Profile: The reactivity of this compound as a formylating agent might not be optimal for many asymmetric catalytic systems. The stability of the tert-butoxide leaving group could influence the reaction kinetics in a way that is not conducive to high stereoselectivity.

  • Availability of More Effective Alternatives: The field of asymmetric formylation has seen the development of various other effective reagents and methods. These include the use of formic acid with chiral activating agents, other formate esters with more favorable electronic and steric properties, and chiral formylating agents. These established methods may offer better reactivity, selectivity, and broader substrate scope, thus limiting the impetus for exploring this compound in this role.

Alternative Approaches to Asymmetric Formylation

To provide context for researchers in the field, it is pertinent to mention some of the more established strategies for achieving asymmetric formylation:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate allows for diastereoselective formylation of the resulting adduct. Subsequent removal of the auxiliary yields the enantiomerically enriched formylated product.

  • Chiral Catalysts: Chiral Lewis acids or organocatalysts can be used to activate the substrate or the formylating agent, creating a chiral environment for the formylation reaction.

  • Enzymatic Reactions: Enzymes, such as dehydrogenases, can catalyze the enantioselective reduction of dicarbonyl compounds or the oxidation of diols to produce chiral formylated molecules.

Conclusion

While this compound is a readily available and useful reagent in general organic synthesis, its role in asymmetric synthesis is not well-established. The lack of documented applications suggests that it may not be a preferred reagent for achieving high stereoselectivity in formylation reactions, likely due to steric and reactivity constraints. Researchers and drug development professionals seeking to perform asymmetric formylations would be better served by exploring the well-documented and more versatile methods that utilize other formylating agents in conjunction with chiral auxiliaries, catalysts, or enzymes. Further research could potentially uncover niche applications for this compound in this area, but for now, it remains outside the standard toolkit for asymmetric synthesis.

Experimental Considerations (Hypothetical)

Given the lack of established protocols, any exploration of this compound in asymmetric synthesis would be highly speculative. A hypothetical experimental design to investigate its potential would involve screening various chiral catalytic systems.

Hypothetical Screening Workflow:

G cluster_0 Substrate & Reagent Preparation cluster_1 Catalyst Screening cluster_2 Reaction & Analysis Prochiral_Nucleophile Prochiral Nucleophile (e.g., silyl enol ether) Reaction_Setup Reaction Setup (Solvent, Temperature Screening) Prochiral_Nucleophile->Reaction_Setup tBu_Formate This compound tBu_Formate->Reaction_Setup Chiral_Lewis_Acid Chiral Lewis Acid Catalyst (e.g., BOX-Cu(II), PYBOX-Sc(III)) Chiral_Lewis_Acid->Reaction_Setup Chiral_Organocatalyst Chiral Organocatalyst (e.g., prolinol derivative) Chiral_Organocatalyst->Reaction_Setup Quenching Reaction Quenching Reaction_Setup->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis (Yield, ee, dr determination) Purification->Analysis

Caption: Hypothetical workflow for screening the feasibility of this compound in asymmetric formylation.

This workflow illustrates a logical, albeit speculative, approach to determining if this compound could have any utility in asymmetric synthesis. However, it is important to reiterate that the current body of scientific literature does not support its efficacy in this area.

Application Notes and Protocols for Catalytic Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. While numerous methods exist for formylation, the use of catalytic processes with efficient and operationally simple formylating agents is of paramount importance in modern chemistry. This document provides detailed application notes and protocols for a notable catalytic formylation reaction.

Initial investigations into the use of tert-butyl formate as a direct formylating agent in catalytic C-H or C-X bond functionalization did not yield established, general methodologies in the reviewed literature. However, a closely related and highly efficient method utilizing tert-butyl isocyanide as a carbon monoxide surrogate in palladium-catalyzed formylation of aryl halides has been well-documented.[1][2][3] This approach offers mild reaction conditions, broad functional group tolerance, and avoids the use of toxic carbon monoxide gas.[1]

Additionally, this compound has been described as a reagent in the rhodium-catalyzed direct carbonylation of benzyl halides, which, while not a direct formylation, showcases its utility as a C1 source in carbonylation chemistry.

This document will focus on the detailed protocols and applications of the palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide.

Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide

This method provides an effective route to aromatic aldehydes from aryl halides. The reaction proceeds via a palladium-catalyzed isocyanide insertion into the carbon-halogen bond, followed by a hydride transfer and reductive elimination.[1]

General Reaction Scheme

ArylHalide Ar-X Plus1 + ArylHalide->Plus1 tBuNC t-BuNC Plus1->tBuNC Plus2 + tBuNC->Plus2 HydrideSource [H] Plus2->HydrideSource Arrow Pd Catalyst, Ligand, Base HydrideSource->Arrow Product Ar-CHO Arrow->Product

Caption: General scheme for the Pd-catalyzed formylation of aryl halides.

Experimental Protocols

Materials:

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • JohnPhos (ligand) (0.045 mmol, 4.5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol)

  • Triethylsilane (Et₃SiH) as the hydride source (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), JohnPhos (0.045 mmol), and sodium carbonate (1.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (2.0 mL), tert-butyl isocyanide (1.2 mmol), and triethylsilane (3.0 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 65 °C.

  • Stir the reaction mixture for the required time (typically 8-12 hours, can be monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic aldehyde.

Data Presentation: Reaction Optimization and Substrate Scope

The following tables summarize the quantitative data from optimization studies and the reaction scope for the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide.[1]

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (1 equiv)Hydride Source (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (3)JohnPhos (4.5)Na₂CO₃Et₃SiH (2)DMF8075
2Pd(OAc)₂ (3)JohnPhos (4.5)Na₂CO₃Et₃SiH (3)DMF6592
3Pd(OAc)₂ (3)JohnPhos (4.5)K₂CO₃Et₃SiH (3)DMF6585
4Pd(OAc)₂ (3)JohnPhos (4.5)Cs₂CO₃Et₃SiH (3)DMF6588
5Pd(OAc)₂ (3)SPhos (4.5)Na₂CO₃Et₃SiH (3)DMF6578
6Pd(OAc)₂ (3)XPhos (4.5)Na₂CO₃Et₃SiH (3)DMF6581
7PdCl₂(PPh₃)₂ (3)-Na₂CO₃Et₃SiH (3)DMF6565

Data is representative and compiled from literature reports for the formylation of 4-iodotoluene.[1]

Table 2: Substrate Scope for the Formylation of Aryl Halides

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methylbenzaldehyde92
24-Bromoanisole4-Methoxybenzaldehyde89
31-Iodonaphthalene1-Naphthaldehyde85
44-Iodobenzonitrile4-Formylbenzonitrile78
54'-Bromoacetophenone4-Acetylbenzaldehyde82
6Methyl 4-iodobenzoateMethyl 4-formylbenzoate80
72-BromothiopheneThiophene-2-carbaldehyde75
83-IodopyridinePyridine-3-carbaldehyde70

Yields are for isolated products under optimized conditions.[1] Electron-rich aryl halides generally provide higher yields than electron-poor ones.[1] The reaction tolerates a variety of functional groups, including ketones, esters, and nitriles.[1]

Plausible Catalytic Cycle

The proposed mechanism for this transformation is depicted below.[3]

G pd0 Pd(0)L_n pdi Ar-Pd(II)-X(L_n) pd0->pdi Oxidative Addition (Ar-X) pdii [Ar-C(=N-tBu)-Pd(II)-X(L_n)] pdi->pdii Isocyanide Insertion (t-BuNC) pdiii [Ar-C(=N-tBu)-Pd(II)-H(L_n)] pdii->pdiii Hydride Transfer ([H]⁻ from Et₃SiH) pdiii->pd0 product Ar-CHO pdiii->product Reductive Elimination

Caption: Plausible catalytic cycle for Pd-catalyzed formylation with t-BuNC.

Workflow for Catalytic Formylation Experiments

The following diagram outlines a typical workflow for conducting the catalytic formylation reactions described above.

G prep Reaction Setup (Under Inert Atmosphere) reagents Addition of Reagents (Substrate, Catalyst, Ligand, Base) prep->reagents solvent Addition of Solvent and Liquid Reagents (DMF, t-BuNC, Et₃SiH) reagents->solvent reaction Reaction at Elevated Temperature (e.g., 65 °C) solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: Experimental workflow for catalytic formylation.

Conclusion

While this compound is not commonly employed as a direct formylating agent in catalytic reactions, the use of tert-butyl isocyanide in palladium-catalyzed formylation of aryl halides presents a robust and versatile alternative. The provided protocols and data offer a solid foundation for researchers and drug development professionals to implement this methodology for the synthesis of valuable aromatic aldehydes. The mild conditions and broad functional group tolerance make this an attractive method for complex molecule synthesis.[2]

References

Application Notes and Protocols: Tert-Butyl Formate as a Precursor for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl formate as a versatile precursor in the synthesis of fine chemicals. The protocols outlined below are intended for laboratory use by trained professionals.

Introduction

This compound (TBF) is a valuable C1 building block in organic synthesis, serving as a convenient and effective reagent for formylation and carbonylation reactions.[1] Its liquid form and relative stability make it a practical alternative to gaseous reagents like carbon monoxide. This document details its primary applications in the synthesis of aldehydes and tert-butyl esters, providing experimental protocols and representative data.

Formylation of Organometallic Reagents for Aldehyde Synthesis

This compound is an effective formylating agent for organometallic reagents, such as Grignard and organolithium reagents, providing a straightforward route to aldehydes.[2] The reaction proceeds via nucleophilic acyl substitution, where the organometallic compound attacks the carbonyl carbon of this compound. Subsequent workup yields the desired aldehyde.

Application Note:

This method is particularly useful for the synthesis of aromatic and aliphatic aldehydes. The bulky tert-butoxy group of this compound helps to prevent over-addition of the organometallic reagent, which can be an issue with less hindered formylating agents.

Experimental Protocol: Formylation of a Grignard Reagent

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen). Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Add a small portion of the aryl or alkyl halide (1.0 equivalent) dissolved in anhydrous ether/THF. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[2][3][4]

  • Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Stir vigorously until the solids dissolve. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Quantitative Data: Synthesis of Aldehydes via Formylation of Grignard Reagents
EntryGrignard ReagentAldehyde ProductYield (%)
1Phenylmagnesium bromideBenzaldehyde~70-85
24-Methylphenylmagnesium bromide4-Methylbenzaldehyde~75-90
34-Methoxyphenylmagnesium bromide4-Methoxybenzaldehyde~70-85
42-Thienylmagnesium bromideThiophene-2-carbaldehyde~60-75
5n-Butylmagnesium bromidePentanal~65-80

Note: Yields are approximate and can vary based on reaction conditions and the specific Grignard reagent used. Data is representative of typical outcomes for this reaction type.

Workflow for Aldehyde Synthesis via Grignard Reagent Formylation

G cluster_prep Grignard Reagent Preparation cluster_formylation Formylation cluster_workup Workup & Purification ArylHalide Aryl/Alkyl Halide Grignard Grignard Reagent (R-MgX) ArylHalide->Grignard Mg Mg Turnings Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate TBF This compound TBF->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Aldehyde Purification Purification Aldehyde->Purification FinalProduct Pure Aldehyde Purification->FinalProduct

Caption: Workflow for aldehyde synthesis using this compound.

Palladium-Catalyzed Carbonylation for the Synthesis of Tert-Butyl Esters

This compound can serve as a source of carbon monoxide in palladium-catalyzed carbonylation reactions of aryl halides, leading to the formation of tert-butyl esters.[5] This approach avoids the direct handling of toxic carbon monoxide gas. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Application Note:

This methodology is applicable to a range of aryl bromides and iodides, tolerating various functional groups. The resulting tert-butyl esters are valuable intermediates in organic synthesis, as the tert-butyl group can serve as a protecting group for the carboxylic acid functionality.

Experimental Protocol: Palladium-Catalyzed Carbonylation of an Aryl Halide

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or a sealed reaction vessel, combine the aryl halide (1.0 equivalent), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%) under an inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent, followed by the base (2.0-3.0 equivalents) and this compound (1.5-2.0 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours depending on the substrate.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl ester can be purified by column chromatography on silica gel.

Quantitative Data: Palladium-Catalyzed Synthesis of Tert-Butyl Esters
EntryAryl HalideTert-Butyl Ester ProductYield (%)
14-Bromoanisoletert-Butyl 4-methoxybenzoate~70-85
24-Bromotoluenetert-Butyl 4-methylbenzoate~75-90
31-Iodonaphthalenetert-Butyl 1-naphthoate~65-80
43-Bromopyridinetert-Butyl nicotinate~60-75
54-Bromoacetophenonetert-Butyl 4-acetylbenzoate~70-85

Note: Yields are approximate and can vary based on the specific aryl halide, catalyst system, and reaction conditions. Data is representative of typical outcomes for this reaction type.[6][7]

Palladium-Catalyzed Carbonylation Cycle

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X ArylHalide Ar-X OxAdd Oxidative Addition ArCOPdX Ar-CO-Pd(II)-X(L_n) ArPdX->ArCOPdX CO CO CO (from TBF) CO_Insert CO Insertion Ester Ar-COOtBu ArCOPdX->Ester t-BuOH tBuOH t-BuOH RedElim Reductive Elimination Ester->Pd0 Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed carbonylation.

References

Application Notes and Protocols: Tert-Butyl Formate in the Palladium-Catalyzed Carbonylation of Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl formate as a carbon monoxide (CO) surrogate in the palladium-catalyzed carbonylation of benzyl halides. This method offers a safer and more convenient alternative to the use of gaseous CO for the synthesis of valuable phenylacetic acid derivatives, which are key intermediates in the pharmaceutical and fine chemical industries.

Introduction

The carbonylation of benzyl halides is a fundamental transformation in organic synthesis, providing access to phenylacetic acids and their esters. Traditionally, this reaction is performed using high pressures of toxic and flammable carbon monoxide gas, which requires specialized equipment and stringent safety precautions. The use of CO surrogates, which release CO in situ, has emerged as a more practical approach for laboratory-scale synthesis.

This compound is a liquid, easy-to-handle compound that can serve as an effective source of carbon monoxide in palladium-catalyzed reactions. The reaction proceeds via an in situ decarbonylation of this compound, followed by the palladium-catalyzed insertion of CO into the benzyl-halide bond. This document outlines the general reaction, plausible mechanisms, and detailed experimental protocols based on analogous reactions using other formate esters.

Reaction Principle and Mechanism

The overall transformation involves the reaction of a benzyl halide with this compound in the presence of a palladium catalyst, a suitable ligand, and a base to yield the corresponding tert-butyl phenylacetate.

General Reaction Scheme:

Where Ar = Aryl group, X = Halide (Cl, Br, I)

The reaction mechanism is believed to proceed through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the benzyl halide to form a benzyl-Pd(II) complex.

  • In Situ CO Generation: this compound undergoes a base-mediated decomposition to generate carbon monoxide in situ.

  • CO Insertion (Migration): The generated CO coordinates to the benzyl-Pd(II) complex and subsequently inserts into the benzyl-palladium bond to form a benzylacyl-Pd(II) intermediate.

  • Reductive Elimination: The benzylacyl-Pd(II) complex reacts with the tert-butoxide, either generated from the decomposition of this compound or from an external alkoxide source, to undergo reductive elimination, affording the tert-butyl phenylacetate product and regenerating the Pd(0) catalyst.

Data Presentation: Summary of Reaction Conditions from Analogous Carbonylations

While a specific, optimized protocol for this compound in the carbonylation of benzyl halides is not extensively documented, the following table summarizes typical conditions from analogous palladium-catalyzed carbonylations of aryl and benzyl halides using other formate esters as CO surrogates. These conditions provide a strong starting point for optimization.

ParameterTypical ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-5 mol% loading is common.
Ligand P(t-Bu)₃, Xantphos, dppfBulky, electron-rich phosphine ligands are often effective.
Base NEt₃, DBU, K₂CO₃, Cs₂CO₃An organic or inorganic base is required.
Solvent Toluene, Dioxane, DMF, AcetonitrileAnhydrous, polar aprotic solvents are generally preferred.
Temperature 80 - 120 °CReaction temperature will depend on the reactivity of the substrate.
Reactant Ratio 1.5 - 2.0 equivalents of formate esterA slight excess of the CO surrogate is typically used.

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed carbonylation of benzyl halides using this compound, derived from established procedures for similar transformations.

Protocol 1: General Procedure for the Carbonylation of Benzyl Bromides

This protocol is a starting point for the carbonylation of benzyl bromides, which are generally more reactive than the corresponding chlorides.

Materials:

  • Benzyl bromide derivative (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(t-Bu)₃ (tri-tert-butylphosphine) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add the benzyl bromide derivative (1.0 mmol) and the remaining toluene (3 mL).

  • Add triethylamine (0.28 mL, 2.0 mmol) followed by this compound (0.17 mL, 1.5 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl phenylacetate.

Protocol 2: Carbonylation of Benzyl Chlorides using a Xantphos-based Catalyst System

Benzyl chlorides are typically less reactive than bromides and may require a more robust catalyst system and higher temperatures.

Materials:

  • Benzyl chloride derivative (1.0 mmol)

  • This compound (2.0 mmol, 2.0 equiv.)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol, 2.5 equiv.)

  • Anhydrous dioxane (5 mL)

  • Sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and Xantphos (34.7 mg, 0.06 mmol) to a dry, sealed reaction vial.

  • Add anhydrous dioxane (2 mL) and stir for 15 minutes at room temperature.

  • Add the benzyl chloride derivative (1.0 mmol) and the remaining dioxane (3 mL).

  • Add DBU (0.37 mL, 2.5 mmol) and this compound (0.23 mL, 2.0 mmol) to the vial.

  • Securely seal the vial and place it in a preheated heating block at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, carefully open the vial.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by silica gel chromatography to yield the pure tert-butyl phenylacetate product.

Mandatory Visualizations

Diagram 1: Proposed Catalytic Cycle

G Proposed Catalytic Cycle for the Carbonylation of Benzyl Halides cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n ArCH2-Pd(II)(X)L_n ArCH2-Pd(II)(X)L_n Pd(0)L_n->ArCH2-Pd(II)(X)L_n Oxidative Addition ArCH2CO-Pd(II)(X)L_n ArCH2CO-Pd(II)(X)L_n ArCH2-Pd(II)(X)L_n->ArCH2CO-Pd(II)(X)L_n CO Insertion ArCH2CO-Pd(II)(X)L_n->Pd(0)L_n Reductive Elimination Product ArCH2COOtBu ArCH2CO-Pd(II)(X)L_n->Product Reactant ArCH2X Reactant->ArCH2-Pd(II)(X)L_n CO_Source HCOOtBu CO_Gen CO Generation (Base-mediated) CO_Source->CO_Gen CO_Gen->ArCH2CO-Pd(II)(X)L_n CO

Caption: Proposed catalytic cycle for the palladium-catalyzed carbonylation.

Diagram 2: Experimental Workflow

G General Experimental Workflow A 1. Catalyst Preparation (Pd source + Ligand in solvent) B 2. Addition of Reagents (Benzyl halide, Base, this compound) A->B C 3. Reaction (Heating under inert atmosphere) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: A generalized workflow for the carbonylation reaction.

Safety and Handling

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • This compound is flammable and should be kept away from ignition sources.

  • Benzyl halides are lachrymators and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.

Conclusion

The use of this compound as a CO surrogate in the palladium-catalyzed carbonylation of benzyl halides presents a promising, safer, and more convenient method for the synthesis of tert-butyl phenylacetates. The protocols and data presented here, based on analogous and well-established transformations, provide a solid foundation for researchers to explore and optimize this valuable synthetic methodology. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully realize the potential of this approach.

Troubleshooting & Optimization

Technical Support Center: Tert-Butyl Formate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side reactions of tert-butyl formate in synthesis. It includes troubleshooting guides in a question-and-answer format, quantitative data, detailed experimental protocols, and visualizations to address specific issues encountered during experiments.

Troubleshooting Guides & FAQs

This section addresses common problems that may arise when using this compound in chemical synthesis.

Question 1: My formylation reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Incomplete formylation can be due to several factors:

  • Insufficient Reactivity: this compound is a relatively mild formylating agent. For less nucleophilic substrates, such as sterically hindered amines or electron-deficient anilines, the reaction may require forcing conditions or a catalyst.

  • Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of this compound into tert-butyl alcohol and formic acid, consuming the reagent.[1][2]

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly reduce the reaction rate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the this compound.

  • Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.

  • Use a Catalyst: For challenging substrates, consider the addition of a mild Lewis acid or a base catalyst to activate the this compound or the substrate.

  • Increase Reagent Stoichiometry: Using a slight excess of this compound can help drive the reaction to completion.

Question 2: I am observing the formation of isobutylene as a byproduct in my reaction. Why is this happening and how can I minimize it?

Answer:

The formation of isobutylene is a common side reaction associated with the tert-butyl group. Under acidic conditions or at elevated temperatures, the tert-butyl group can be cleaved to form a relatively stable tert-butyl carbocation. This carbocation can then undergo elimination to produce isobutylene.[3][4]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this promotes the elimination reaction.

  • Avoid Strongly Acidic Conditions: If possible, perform the reaction under neutral or mildly basic conditions to prevent the formation of the tert-butyl cation.

  • Use a Scavenger: In cases where the formation of the tert-butyl cation is unavoidable, a scavenger such as triethylsilane or anisole can be added to the reaction mixture to trap the cation and prevent isobutylene formation.

  • Solvent Choice: The choice of solvent can influence the extent of isobutylene formation. For instance, in alcohol solvents, the tert-butyl cation may be trapped to form alkyl tert-butyl ethers, reducing isobutylene emissions.[3]

Question 3: My reaction is producing tert-butyl alcohol as a major side product. What is the cause and how can I prevent it?

Answer:

The presence of significant amounts of tert-butyl alcohol is a strong indicator of the hydrolysis of this compound.[1][2] This occurs when the ester reacts with water present in the reaction mixture.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: This is the most critical step. Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves in the reaction vessel can also be beneficial.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Minimize Reaction Time: Prolonged reaction times increase the opportunity for hydrolysis to occur. Monitor the reaction closely and work it up as soon as it is complete.

Question 4: I am attempting to formylate a primary amine and I am getting a mixture of the desired mono-formylated product and a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Answer:

While this compound is not a highly reactive formylating agent, over-reaction can occur, especially with highly nucleophilic primary amines.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to this compound. Adding the this compound dropwise to the amine solution can also help to maintain a low concentration of the formylating agent and favor mono-formylation.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature will decrease the rate of the second formylation more than the first, thus improving selectivity.

  • Monitor the Reaction Carefully: Track the progress of the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the di-formylated product appear.

Data Presentation

Table 1: Hydrolysis Rate of this compound at 22°C

pHHalf-life (t₁/₂)Second-Order Rate Constant (k)
26 hours (at 4°C)kA = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹
5-75 dayskN = (1.0 ± 0.2) × 10⁻⁶ s⁻¹
118 minuteskB = 1.7 ± 0.3 M⁻¹s⁻¹

Data sourced from USGS Publications Warehouse.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine using a Formylating Agent (Adapted for this compound)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

  • Dissolve the amine in the anhydrous solvent.

  • With stirring, add this compound (1.0-1.2 eq.) dropwise to the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Upon completion (disappearance of the starting amine), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Minimizing Hydrolysis of this compound

This protocol outlines the key steps to prevent the decomposition of this compound by water.

Materials:

  • This compound

  • Anhydrous solvent (distilled over a suitable drying agent)

  • Freshly activated molecular sieves (3Å or 4Å)

  • Oven-dried glassware

  • Inert atmosphere setup

Procedure:

  • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas or in a desiccator.

  • Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Add freshly activated molecular sieves to the reaction flask before adding the solvent and reagents.

  • Handle this compound and other reagents under an inert atmosphere using syringes or cannulas.

  • Maintain a positive pressure of inert gas throughout the reaction setup.

Mandatory Visualization

Side_Reactions TBF This compound Desired Mono-formylated Product (R-NHCHO) TBF->Desired + R-NH2 Hydrolysis Hydrolysis TBF->Hydrolysis Cleavage Acid/Heat TBF->Cleavage Amine Primary Amine (R-NH2) Amine->Desired DiFormyl Di-formylated Product (R-N(CHO)2) Desired->DiFormyl + this compound (Over-reaction) tBuOH tert-Butyl Alcohol Hydrolysis->tBuOH FormicAcid Formic Acid Hydrolysis->FormicAcid Water H2O Water->Hydrolysis tBuCation tert-Butyl Cation Cleavage->tBuCation Isobutylene Isobutylene tBuCation->Isobutylene - H+

Caption: Common reaction and side reaction pathways of this compound.

Troubleshooting_Workflow Start Problem with This compound Reaction Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Product Observed? Incomplete->SideProduct No Sol_Incomplete Increase Temp. Use Catalyst Anhydrous Conditions Incomplete->Sol_Incomplete Yes tBuOH_check tert-Butyl Alcohol? SideProduct->tBuOH_check Yes Isobutylene_check Isobutylene? tBuOH_check->Isobutylene_check No Sol_tBuOH Strict Anhydrous Conditions Inert Atmosphere tBuOH_check->Sol_tBuOH Yes DiFormyl_check Di-formylation? Isobutylene_check->DiFormyl_check No Sol_Isobutylene Control Temp. Avoid Acid Use Scavenger Isobutylene_check->Sol_Isobutylene Yes Sol_DiFormyl Control Stoichiometry Lower Temp. DiFormyl_check->Sol_DiFormyl Yes End Optimized Reaction DiFormyl_check->End No Sol_Incomplete->End Sol_tBuOH->End Sol_Isobutylene->End Sol_DiFormyl->End

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Products from Tert-Butyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction products involving tert-butyl formate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions utilizing this compound, such as N-formylation of amines.

Issue: Low Yield of Purified Product

  • Potential Cause 1: Incomplete Reaction.

    • Recommended Solution: Before commencing purification, ensure the reaction has proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the limiting reagent.

  • Potential Cause 2: Product Loss During Work-up and Purification.

    • Recommended Solution: To minimize product loss, handle materials with care and reduce the number of transfers between glassware. During liquid-liquid extractions, ensure a complete separation of the organic and aqueous layers. To recover any dissolved product, consider back-extracting the aqueous layer. When performing distillation, properly insulate the apparatus to prevent heat loss and ensure efficient condensation of the product.

  • Potential Cause 3: Product Degradation.

    • Recommended Solution: The tert-butyl ester group can be susceptible to hydrolysis under strong acidic or basic conditions.[1] Ensure that all purification steps are carried out under appropriate pH conditions to prevent degradation of the desired product.

Issue: Persistent Impurities Detected After Purification

  • Potential Cause 1: Co-elution of Impurities with the Product during Chromatography.

    • Recommended Solution: If impurities are co-eluting with your product during column chromatography, optimize the solvent system. A good starting point is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[2] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For basic compounds, such as amines, adding a small amount of triethylamine (around 0.1%) to the eluent can improve separation.[2]

  • Potential Cause 2: Formation of an Azeotrope.

    • Recommended Solution: If an impurity, such as tert-butanol, forms an azeotrope with the product, simple distillation will not be effective for separation.[3] In such cases, consider alternative techniques like extractive distillation, azeotropic distillation with a different solvent (e.g., heptane), or chromatography.[4][5]

  • Potential Cause 3: Unreacted Starting Materials or Reagents.

    • Recommended Solution: Unreacted starting materials or reagents, like formic acid, can often be removed with a simple aqueous wash during the work-up. For instance, washing the organic layer with a saturated sodium bicarbonate solution can neutralize and remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurity is typically tert-butanol, which is a byproduct of the formylation reaction. Other potential impurities include unreacted starting materials (e.g., the amine in an N-formylation reaction), excess formic acid, and side-products.

Q2: How can I effectively remove tert-butanol from my reaction mixture?

A2: Several methods can be employed to remove tert-butanol:

  • Distillation: If your product has a significantly different boiling point from tert-butanol (82-83 °C), fractional distillation is an effective method.[6][7]

  • Aqueous Wash: Tert-butanol has some solubility in water, so a liquid-liquid extraction with water or brine can help reduce its concentration in the organic layer.

  • High Vacuum: For non-volatile products, applying a high vacuum can effectively remove residual tert-butanol.[5]

  • Lyophilization (Freeze-Drying): This technique is also effective for removing tert-butanol, especially for heat-sensitive compounds.[5][8]

  • Azeotropic Distillation: Forming an azeotrope with a solvent like heptane can facilitate the removal of tert-butanol.[5]

Q3: My N-formylated product is an oil. Which purification technique is most suitable?

A3: For oily products, flash column chromatography is a versatile and effective purification method.[9][10] It allows for the separation of the desired product from both more polar and less polar impurities based on their affinity for the stationary phase.

Q4: I am observing two spots on my TLC after purification. What could be the issue?

A4: This could be due to several reasons. One possibility is that your compound is not stable on silica gel, leading to degradation during chromatography.[11] You can test for this by running a 2D TLC. Another possibility is that you have an incomplete separation of your product and a closely eluting impurity. Optimizing your solvent system for chromatography is crucial in this case.

Q5: How can I improve the efficiency of my liquid-liquid extractions during the work-up?

A5: To optimize your liquid-liquid extraction:

  • Solvent Choice: Select an organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase.

  • pH Adjustment: For acidic or basic products, adjusting the pH of the aqueous layer can significantly improve partitioning into the organic phase.[12]

  • Salting Out: Adding a salt, such as sodium chloride, to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[13]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.

Data Presentation

The following table summarizes the expected outcomes for various purification techniques applicable to products of this compound reactions.

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Flash Column Chromatography >98%80-95%Requires optimization of the solvent system.[2]
Crystallization/Recrystallization >99%70-90%Product must be a solid. Purity can be significantly improved.[1]
Fractional Distillation Dependent on boiling point difference60-85%Effective for separating volatile liquids with different boiling points.[6]
Liquid-Liquid Extraction Primarily for initial cleanup>95% (in organic phase)Crucial for removing water-soluble impurities before further purification.[14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of N-formylated amines that are not solids.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) in which the desired product has an Rf value of approximately 0.3.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack evenly.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel bed.[9]

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.[9]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This protocol is designed for the removal of volatile impurities like tert-butanol from a liquid product.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[6]

    • Ensure all joints are properly sealed.

  • Heating:

    • Add the crude product to the distilling flask along with boiling chips or a magnetic stir bar.

    • Gently heat the mixture using a heating mantle.[6]

  • Distillation:

    • Slowly increase the temperature. The vapor will rise through the fractionating column.

    • The component with the lower boiling point (e.g., tert-butanol) will distill first.[15]

    • Monitor the temperature at the head of the column. A stable temperature indicates that a pure component is distilling.

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in the lower-boiling impurity.

    • Once the temperature begins to rise again, change the receiving flask to collect the desired product.

  • Completion:

    • Stop the distillation before the distilling flask runs dry.

Protocol 3: Purification by Crystallization

This protocol is suitable for solid products.

  • Dissolution:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cooling in an ice bath can increase the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.[9]

Visualizations

Purification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction This compound Reaction (e.g., N-Formylation) Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (Aqueous Wash) Quench->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Chromatography Flash Column Chromatography Purification_Choice->Chromatography Oily Product Distillation Fractional Distillation Purification_Choice->Distillation Liquid Product Crystallization Crystallization/ Recrystallization Purification_Choice->Crystallization Solid Product Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product Crystallization->Pure_Product Troubleshooting_Logic Start Problem Encountered During Purification Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Incomplete_Reaction Check for Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Workup_Loss Optimize Work-up Procedure Low_Yield->Workup_Loss Yes Coelution Co-eluting Impurities? Impure_Product->Coelution Yes End Pure Product (Improved Yield/Purity) Incomplete_Reaction->End Workup_Loss->End Azeotrope Azeotrope Formation? Coelution->Azeotrope No Optimize_Chromatography Optimize Chromatography Solvent System Coelution->Optimize_Chromatography Yes Alternative_Purification Use Alternative Purification (e.g., Distillation, Crystallization) Azeotrope->Alternative_Purification Yes Optimize_Chromatography->End Alternative_Purification->End

References

Technical Support Center: Effective Workup Procedures for Tert-Butyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with tert-butyl formate reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound, either as a reagent, solvent, or protecting group.

Question 1: My product yield is low, and I suspect the this compound is being lost during the aqueous workup. What is happening and how can I prevent it?

Answer: It is highly likely that your this compound is hydrolyzing. This compound is susceptible to hydrolysis, which breaks it down into tert-butyl alcohol and formic acid. This reaction is catalyzed by both acids and bases.[1][2] The rate of hydrolysis is significantly influenced by pH; for instance, at a pH of 11 and 22°C, the half-life of this compound is only 8 minutes.[1][2]

To minimize hydrolysis during your workup:

  • Maintain a Neutral pH: During aqueous washes, use solutions with a pH as close to neutral (pH 5-7) as possible.[1][2] Avoid strong acidic or basic washes if your product is stable under neutral conditions.

  • Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove bulk water and can reduce the extent of hydrolysis by minimizing contact time with an aqueous phase.[3]

  • Work Quickly and at Low Temperatures: Perform the extraction and washing steps as quickly as possible and use cold solutions where appropriate to slow down the rate of hydrolysis.

  • Thorough Drying: After the aqueous wash, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove any residual water before solvent evaporation.

Question 2: I am observing an unexpected alcohol impurity in my final product. Could this be from the this compound?

Answer: Yes, the presence of tert-butyl alcohol as an impurity is a strong indicator of this compound hydrolysis.[1][2] In all documented experiments of this compound hydrolysis, tert-butyl alcohol was found as a stoichiometric product.[1] If your reaction conditions or workup procedure involve acidic or basic steps, it is probable that some of the this compound has been converted to tert-butyl alcohol. To confirm this, you can analyze a sample of your crude product by techniques such as NMR or GC-MS and compare it with a standard of tert-butyl alcohol.

Question 3: How can I effectively remove unreacted this compound and its hydrolysis byproducts from my reaction mixture?

Answer: A combination of extraction and chromatography is typically effective.

  • Aqueous Extraction: Formic acid, a byproduct of hydrolysis, can be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate. However, be cautious as a basic wash can accelerate the hydrolysis of any remaining this compound.[1][2] Tert-butyl alcohol has some water solubility and can be partially removed with aqueous washes.

  • Distillation: If your product has a significantly different boiling point from this compound and tert-butyl alcohol, fractional distillation can be an effective purification method.[4]

  • Flash Column Chromatography: This is a very common and effective method for separating the desired product from both unreacted this compound and its byproducts.[3] The choice of solvent system will depend on the polarity of your product.

Question 4: I am using a tert-butyl ester as a protecting group. What workup conditions should I avoid to prevent premature deprotection?

Answer: The tert-butyl ester group is sensitive to acidic conditions. Avoid strong acids during the workup. The use of reagents like trifluoroacetic acid (TFA), nitric acid, or even Lewis acids such as zinc bromide (ZnBr₂) can lead to the cleavage of the tert-butyl group.[5][6] Even during aqueous washes, prolonged exposure to acidic conditions (pH below 4-5) should be minimized. If an acidic wash is necessary to remove other impurities, it should be performed quickly, at a low temperature, and with a dilute acid, followed immediately by neutralization.

Data Presentation

The following table summarizes key quantitative parameters relevant to the workup of this compound reactions.

ParameterRecommended Value/ConditionRationale & Notes
Aqueous Wash pH 5.0 - 7.0Minimizes the rate of acid- or base-catalyzed hydrolysis of this compound.[1][2]
Hydrolysis Half-life at 22°C ~5 days at neutral pHThe stability of this compound is highly dependent on pH.[1][2]
~8 minutes at pH 11Illustrates the rapid decomposition under basic conditions.[1][2]
Extraction Solvent Ratios Cyclohexane/Ethyl Acetate (80:20 to 60:40)These ratios have been successfully used in the extraction and purification of products from this compound reactions.[3]
Drying Agents Anhydrous MgSO₄, Na₂SO₄, K₂CO₃Standard drying agents to remove residual water after aqueous extraction.[7]

Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction in an Aprotic Solvent

This protocol outlines a standard procedure for the workup of a reaction where this compound is present, and the desired product is a neutral organic compound.

Materials:

  • Reaction mixture in an organic solvent (e.g., THF, Dichloromethane, Ethyl Acetate)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching (if necessary): If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride, water, or isopropanol).[8][9][10]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved and to facilitate phase separation.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Wash (Neutral): Add an equal volume of deionized water to the separatory funnel. Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

  • Aqueous Wash (Mild Base - Optional): To remove acidic byproducts like formic acid, wash the organic layer with an equal volume of saturated sodium bicarbonate solution. Discard the aqueous layer. Note: This step may accelerate the hydrolysis of any remaining this compound and should be performed quickly.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove residual water and water-soluble impurities.[3] Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.

  • Filtration: Filter the organic solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to isolate the pure compound.[3]

Mandatory Visualizations

G cluster_start Start: Crude Reaction Mixture cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low Yield or Impure Product check_hydrolysis Check for t-BuOH impurity (NMR, GC-MS) start->check_hydrolysis adjust_ph Adjust Workup pH to Neutral (5-7) check_hydrolysis->adjust_ph t-BuOH Present? (Yes) alt_purification Alternative Purification? (Distillation, Crystallization) check_hydrolysis->alt_purification t-BuOH Present? (No) temp_control Use Cold Solutions & Work Quickly adjust_ph->temp_control solution_hydrolysis Modify Workup Protocol: - Neutral Washes - Brine Wash - Low Temperature temp_control->solution_hydrolysis solution_purification Implement New Purification Strategy alt_purification->solution_purification

Caption: Troubleshooting workflow for common workup issues.

G product Desired Product formic_acid Formic Acid product->formic_acid Liquid-Liquid Extraction salts Inorganic Salts product->salts Liquid-Liquid Extraction tba tert-Butyl Alcohol (partially soluble) product->tba Liquid-Liquid Extraction tbf This compound tbf->formic_acid Hydrolysis tbf->formic_acid Liquid-Liquid Extraction tbf->salts Liquid-Liquid Extraction tbf->tba Hydrolysis tbf->tba Liquid-Liquid Extraction organic_impurities Non-polar Impurities organic_impurities->formic_acid Liquid-Liquid Extraction organic_impurities->salts Liquid-Liquid Extraction organic_impurities->tba Liquid-Liquid Extraction

Caption: Phase separation during an aqueous workup.

References

Technical Support Center: Troubleshooting Low Yields in N-Formylation Using tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-formylation reactions using tert-butyl formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing N-formylation experiments to achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion of my primary/secondary amine to the desired N-formyl product. What are the most likely causes?

A1: Low conversion in N-formylation reactions with this compound can stem from several factors:

  • Insufficient Reactivity: The amine substrate may be sterically hindered or electronically deactivated (e.g., an electron-deficient aniline), making it a poor nucleophile.

  • Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, especially for less reactive amines.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time to reach completion.

  • Reagent Purity: The purity of this compound and the amine substrate is crucial. Impurities can interfere with the reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are generally preferred.

Q2: Are there any common side reactions that can occur when using this compound, leading to lower yields of the desired product?

A2: Yes, several side reactions can compete with the desired N-formylation:

  • Decomposition of this compound: At elevated temperatures, this compound can decompose, particularly in the presence of acid or base, to isobutene and formic acid.

  • Reaction with Solvent: If a protic solvent like methanol or ethanol is used, it can compete with the amine in reacting with the this compound.

  • Formation of Byproducts: Depending on the reaction conditions, the tert-butyl cation generated from the formylating agent could potentially lead to t-butylation of the starting amine or other nucleophilic species present.

Q3: Can steric hindrance from the tert-butyl group of the formylating agent be a limiting factor?

A3: Absolutely. The bulky tert-butyl group can create significant steric hindrance, making it more difficult for the amine's nucleophilic nitrogen to attack the carbonyl carbon of the formate. This is particularly problematic with sterically hindered amines. For very bulky substrates, considering a less sterically demanding formylating agent might be necessary if optimization of reaction conditions fails.

Q4: What is the role of a catalyst in this reaction, and what are some suitable options?

A4: While some N-formylations with this compound can proceed without a catalyst, especially at higher temperatures, a catalyst can significantly improve the reaction rate and yield.

  • Lewis Acids: Lewis acids like ZnCl₂, AlCl₃, or TiCl₄ can activate the carbonyl group of the this compound, making it more electrophilic and susceptible to nucleophilic attack by the amine.

  • Bases: Non-nucleophilic bases can be used to deprotonate the amine, increasing its nucleophilicity. However, care must be taken as strong bases can promote the decomposition of this compound. Amidine and guanidine bases have been shown to be effective catalysts in formylation reactions with other formates.[1]

Q5: How can I effectively monitor the progress of my N-formylation reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. A suitable solvent system should be chosen to achieve good separation between the starting amine, the this compound, and the N-formyl product. Staining with potassium permanganate or ninhydrin (for primary and secondary amines) can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

The following table summarizes common issues encountered during N-formylation with this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low reaction temperature. 2. Insufficient reaction time. 3. Low reactivity of the amine (steric hindrance or electronic effects). 4. Impure reagents.1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Extend the reaction time and monitor by TLC or GC/LC-MS. 3. Consider adding a catalyst (e.g., a Lewis acid like ZnCl₂ or a base like DBU). For highly hindered amines, a different formylating agent may be required. 4. Ensure the amine and this compound are pure and dry.
Formation of Multiple Products 1. Decomposition of this compound at high temperatures. 2. Side reactions involving the solvent or impurities. 3. For primary amines, potential for di-formylation (though less common with bulky formylating agents).1. Lower the reaction temperature and consider using a catalyst to accelerate the desired reaction. 2. Use a dry, aprotic solvent. Ensure all reagents are of high purity. 3. Use a stoichiometric amount or a slight excess of this compound.
Difficulty in Product Isolation/Purification 1. Co-elution of the product with starting material or byproducts during chromatography. 2. Product is highly soluble in the aqueous phase during workup.1. Optimize the solvent system for column chromatography to achieve better separation. 2. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product and perform multiple extractions with a suitable organic solvent.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction temperature or time. 3. Moisture contamination.1. Use reagents from the same batch or re-purify them if necessary. 2. Ensure precise control over reaction parameters. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocols

General Protocol for N-Formylation of a Primary Amine using this compound

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane, or Toluene)

  • Optional: Catalyst (e.g., ZnCl₂ 10 mol%)

  • Stirring apparatus and heating source

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Add the this compound to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion by TLC/GC-MS start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes increase_temp_time Increase Temperature or Time incomplete_conversion->increase_temp_time add_catalyst Add Catalyst (e.g., Lewis Acid) incomplete_conversion->add_catalyst check_purity Check Reagent Purity incomplete_conversion->check_purity optimize_workup Optimize Workup/Purification complete_conversion->optimize_workup side_reactions Investigate Side Reactions complete_conversion->side_reactions increase_temp_time->check_conversion add_catalyst->check_conversion check_purity->check_conversion success Improved Yield optimize_workup->success lower_temp Lower Temperature side_reactions->lower_temp Decomposition? change_solvent Change Solvent side_reactions->change_solvent Solvent Reactivity? lower_temp->check_conversion change_solvent->check_conversion

Caption: A workflow diagram for troubleshooting low yields.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RNH2 R-NH₂ (Amine) intermediate [R-NH₂(⁺)-CH(O⁻)-O-tBu] RNH2->intermediate Nucleophilic Attack tBuOCHO This compound tBuOCHO->intermediate product R-NH-CHO (N-Formyl Product) intermediate->product Collapse & Proton Transfer tBuOH tert-Butanol intermediate->tBuOH

Caption: Proposed mechanism for N-formylation with this compound.

References

Technical Support Center: Strategies to Improve Selectivity in Tert-Butyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize selectivity in your experiments involving tert-butyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is primarily used as a formylating agent, which introduces a formyl group (-CHO) onto a substrate. This is a crucial transformation for several reasons:

  • Protecting Group: The formyl group can serve as a protecting group for amines.

  • Synthesis of Intermediates: Formamides, the product of amine formylation, are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] They can be precursors for isocyanides or for the synthesis of mono-methylated amines.[2]

Q2: What are the common selectivity challenges when using this compound?

The main selectivity challenges arise when your substrate contains multiple nucleophilic sites that can react with this compound. These include:

  • N-formylation vs. O-formylation: In molecules with both amino (-NH₂, -NHR) and hydroxyl (-OH) groups, such as amino alcohols, achieving selective N-formylation is often the desired outcome.

  • Primary vs. Secondary Amine Formylation: In substrates containing both primary and secondary amines, selectively formylating one over the other can be difficult.

  • Chemoselectivity with Other Functional Groups: Ensuring that this compound does not react with other sensitive functional groups present in the molecule.

Q3: What is the most common side reaction, and how can it be minimized?

The most prevalent side reaction is the hydrolysis of this compound to tert-butyl alcohol and formic acid.[3][4] This is particularly problematic if water is present in the reaction mixture.

To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Control pH: The rate of hydrolysis is significantly affected by pH. It is slowest in the pH range of 5 to 7.[3] Both acidic and basic conditions accelerate hydrolysis.[3]

Troubleshooting Guides

Issue 1: Low Selectivity Between N-formylation and O-formylation in an Amino Alcohol

Problem: My reaction is producing a mixture of N-formylated and O-formylated products. How can I favor N-formylation?

Root Cause: Both the amine and hydroxyl groups are nucleophilic and can attack the electrophilic carbonyl carbon of this compound. However, amines are generally more nucleophilic than alcohols, and this difference can be exploited to achieve selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lower temperatures generally increase selectivity by favoring the reaction with the lower activation energy, which is typically the formylation of the more nucleophilic amine.[2]

  • Use a Milder Catalyst: While a catalyst might be necessary, highly active catalysts can sometimes reduce selectivity. Consider using a milder Lewis acid or even running the reaction without a catalyst if the amine is sufficiently reactive.

  • Control Stoichiometry: Use a controlled amount of this compound (e.g., 1.0-1.2 equivalents) to favor the formylation of the more reactive amine group.

Issue 2: Poor Selectivity Between Primary and Secondary Amines

Problem: I am trying to selectively formylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products.

Root Cause: Primary amines are generally more reactive and less sterically hindered than secondary amines, which should favor their selective formylation.[1] However, under harsh conditions, this selectivity can be lost.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Start with a low temperature (e.g., 0 °C or room temperature) and slowly increase it if the reaction is too slow. Lower temperatures will enhance the inherent reactivity difference between the two amine types.

  • Choice of Solvent: The solvent can influence the relative nucleophilicity of the amines. Experiment with different anhydrous solvents (e.g., THF, Dichloromethane, Acetonitrile) to find the optimal conditions for your substrate.

  • Steric Hindrance of the Reagent: While you are using this compound, be aware that the bulky tert-butyl group can sometimes influence selectivity based on the steric environment of the amine.

Data Presentation: Expected Selectivity Trends

While specific quantitative data for this compound selectivity is not widely available in the literature, the following tables summarize the expected trends based on general principles of chemical reactivity. These should be used as a guide for optimizing your reaction conditions.

Table 1: Expected Impact of Temperature on N- vs. O-Selectivity in Amino Alcohols

TemperatureExpected N-Formylation SelectivityExpected O-Formylation ByproductRationale
Low (0-25 °C)HighLowFavors reaction with the more nucleophilic amine group.[2]
Medium (25-60 °C)Moderate to HighModerateIncreased energy may lead to some reaction at the hydroxyl group.
High (>60 °C)Low to ModerateHighReduced selectivity due to higher available activation energy for both pathways.

Table 2: Influence of Catalyst on N-Formylation Selectivity

Catalyst TypeExpected SelectivityRationale
No CatalystPotentially High (if reactive)Relies on the inherent nucleophilicity difference between functional groups.
Mild Lewis Acid (e.g., ZnCl₂)Moderate to HighCan activate the carbonyl group of this compound, but may reduce selectivity if too strong.
Strong Lewis Acid (e.g., AlCl₃)Potentially LowHigh activation of the formylating agent can lead to reaction with less nucleophilic sites.

Experimental Protocols

Protocol 1: Selective N-Formylation of an Amino Alcohol with this compound

This protocol is a generalized procedure and should be optimized for your specific substrate.

Materials:

  • Amino alcohol substrate (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amino alcohol substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the this compound to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism and Selectivity Pathways

The formylation of a substrate with this compound proceeds through a nucleophilic acyl substitution mechanism. The selectivity of the reaction is determined by which nucleophile preferentially attacks the carbonyl carbon of the formate.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Substrate Substrate (with Nu1-H and Nu2-H) Transition_State_1 Transition State 1 (Attack by Nu1) Substrate->Transition_State_1 + t-Bu Formate (Nu1 is more nucleophilic) Transition_State_2 Transition State 2 (Attack by Nu2) Substrate->Transition_State_2 + t-Bu Formate (Nu2 is less nucleophilic) tBu_Formate This compound Intermediate_1 Tetrahedral Intermediate 1 Transition_State_1->Intermediate_1 Intermediate_2 Tetrahedral Intermediate 2 Transition_State_2->Intermediate_2 Product_1 Product 1 (Formyl-Nu1) Intermediate_1->Product_1 - t-BuOH Product_2 Product 2 (Formyl-Nu2) Intermediate_2->Product_2 - t-BuOH tBuOH tert-Butanol

Caption: Competing pathways for formylation of a bifunctional substrate.

Troubleshooting Workflow for Low Selectivity

This workflow provides a logical sequence of steps to diagnose and resolve issues with poor selectivity in your this compound reactions.

G start Start: Low Selectivity check_temp Is reaction at low temp (e.g., 0-25°C)? start->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp No check_catalyst Are you using a catalyst? check_temp->check_catalyst Yes lower_temp->check_catalyst remove_catalyst Action: Try reaction without catalyst check_catalyst->remove_catalyst Yes check_water Are you using anhydrous conditions? check_catalyst->check_water No milder_catalyst Action: Use a milder catalyst remove_catalyst->milder_catalyst Selectivity still low? remove_catalyst->check_water milder_catalyst->check_water dry_reagents Action: Ensure all reagents, solvents, and glassware are dry check_water->dry_reagents No re_evaluate Re-evaluate Results check_water->re_evaluate Yes dry_reagents->re_evaluate

Caption: A step-by-step guide to troubleshooting poor selectivity.

References

Technical Support Center: Scaling Up Tert-Butyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving tert-butyl formate. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized via the esterification of formic acid with a tert-butyl source. Common methods include the reaction of formic acid with tert-butyl alcohol[1] or the reaction of tert-butyl chloride with formic acid[2]. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale and purity.

Q2: What is the primary decomposition pathway for this compound and what factors influence its stability?

A2: The main decomposition pathway for this compound is hydrolysis, which yields tert-butyl alcohol and formic acid.[1] This reaction is highly sensitive to both pH and temperature. It is significantly accelerated in both acidic and basic conditions.[3][4] At a neutral pH of 7 and a temperature of 22°C, the estimated half-life is 5 days, while at a pH of 11 at the same temperature, the half-life drops to only 8 minutes.[3][4]

Q3: What are the major impurities and byproducts to expect during scale-up?

A3: During synthesis, common impurities include unreacted starting materials like tert-butyl alcohol and formic acid. The primary byproduct from decomposition is tert-butyl alcohol.[3][4] Depending on the reaction conditions, oxidation can also lead to the formation of acetone, formaldehyde, and other intermediates.[5][6] If isobutylene is used as a starting material or formed as a byproduct of decomposition under certain acidic conditions, poly-alkylation products could also potentially form, similar to other tert-butylation reactions.[7]

Q4: What are the critical safety considerations when handling this compound on a large scale?

A4: this compound is a highly flammable liquid with a low flash point of -9°C.[8] Its vapors can form explosive mixtures with air.[9] Key safety measures for scale-up include:

  • Using an inert atmosphere (e.g., nitrogen) to prevent flammable vapor accumulation.

  • Implementing robust temperature control systems to prevent overheating, as the reaction can be exothermic.[7]

  • Utilizing explosion-proof electrical equipment and ensuring all equipment is properly grounded to prevent static discharge.[9][10]

  • Ensuring adequate ventilation and using appropriate personal protective equipment (PPE), as the compound can cause serious eye and respiratory irritation.

Q5: How is this compound typically purified at an industrial scale?

A5: While specific large-scale purification protocols for this compound are not detailed in the provided literature, general methods for similar esters include fractional vacuum distillation to separate the product from starting materials and byproducts with different boiling points.[7] For removal of this compound from other compounds, such as in the purification of tert-butyl alcohol, crystallization by adding controlled amounts of water can be employed.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete Conversion: Reaction time may be too short, or the temperature may be too low. 2. Product Decomposition: Presence of excess water or acidic/basic catalysts can cause hydrolysis of the ester back to tert-butyl alcohol and formic acid.[3][4] 3. Equilibrium Limitations: Esterification is often an equilibrium-controlled reaction.1. Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring the reaction progress via techniques like GC or NMR.[12] 2. Control Water Content: Use anhydrous reagents and solvents. If water is a byproduct, consider using a Dean-Stark trap or other methods for its removal. Neutralize the reaction mixture promptly during workup. 3. Shift Equilibrium: Use an excess of one reactant (typically the less expensive one) or remove a product (e.g., water) as it forms to drive the reaction to completion.
Presence of Impurities in Final Product 1. Unreacted Starting Materials: Incomplete reaction (see "Low Yield"). 2. Hydrolysis Products: Exposure to water, acid, or base during workup or purification.[1] 3. Side-Reaction Products: Reaction temperature may be too high, or an inappropriate catalyst may be used, leading to oxidation or other side reactions.[5][7]1. Drive Reaction to Completion: Refer to solutions for "Low Yield". 2. Careful Workup: Use a neutral quench (e.g., saturated sodium bicarbonate solution) to remove acid catalysts. Avoid prolonged contact with aqueous layers. Ensure all equipment is dry.[13] 3. Re-evaluate Conditions: Consider lowering the reaction temperature. Screen alternative catalysts (e.g., solid acid catalysts) that may offer higher selectivity and fewer side reactions.[7]
Poor Temperature Control / Reaction Runaway 1. Exothermic Reaction: The esterification reaction can be exothermic, especially at a large scale.[7] 2. Inadequate Heat Removal: The reactor's cooling capacity may be insufficient for the batch size. 3. Addition Rate Too Fast: Adding a reagent too quickly can cause a rapid release of heat.1. Characterize Thermochemistry: Use reaction calorimetry to understand the heat flow of the reaction before scaling up. 2. Improve Heat Transfer: Ensure the reactor has an adequate surface area-to-volume ratio and that the cooling system is functioning optimally. 3. Control Reagent Addition: Add the limiting reagent slowly and sub-surface using a dosing pump to manage the exotherm.[7]
Product Loss During Aqueous Workup 1. Hydrolysis: The ester is labile and can hydrolyze upon contact with acidic or basic aqueous solutions.[3][4] 2. Emulsion Formation: Impurities or vigorous mixing can lead to stable emulsions that are difficult to separate.1. Minimize Contact Time: Perform the aqueous wash and phase separation as quickly as possible. Use chilled solutions to slow down the rate of hydrolysis. 2. Use Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions and remove dissolved water.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[1][8]
Molar Mass102.133 g·mol⁻¹[8]
Density0.872 g/mL at 25 °C[8]
Boiling Point82 to 83 °C[8]
Flash Point-9 °C (16 °F)[8]
GHS Hazard StatementsH225 (Highly flammable), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

Table 2: Kinetics of this compound Hydrolysis

ConditionRate Constant (k)Half-Life (t₁/₂)Reference(s)
pH 5-7, 22°C (Neutral)k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹5 days[3][4]
Acidic (pH dependent)k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹-[3][4]
Basic (pH dependent)k_B = 1.7 ± 0.3 M⁻¹s⁻¹-[3][4]
pH 2, 4°C-6 hours[3][4]
pH 11, 22°C-8 minutes[3][4]
Key Experimental Methodologies

Methodology 1: Lab-Scale Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common esterification methods.

  • Reactor Setup: To a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add formic acid (1.0 mol) and a suitable acid catalyst (e.g., 1-2 mol% sulfuric acid or a solid acid catalyst like Amberlyst-15).

  • Reagent Addition: Begin stirring and slowly add tert-butyl alcohol (1.1 mol) to the reaction mixture over a period of 1 hour. Control the addition rate to maintain the internal temperature below a designated setpoint (e.g., 40-50°C) to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-70°C) and hold for several hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of starting materials and the formation of the product.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst. Allow the layers to separate.

  • Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 82-83°C.

Methodology 2: Kinetic Analysis of this compound Hydrolysis

This protocol is adapted from the methodology described in the study by Church et al.[3][4][14]

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., from pH 2 to pH 12).

  • Reaction Initiation: In a temperature-controlled water bath, place vials containing the buffer solutions. To initiate the hydrolysis experiment, spike each vial with a small, known concentration of this compound.

  • Time-Point Sampling: At predetermined time intervals, sacrifice a vial from each pH series. Immediately quench any further reaction by adding a suitable solvent and an internal standard for quantitative analysis.

  • Data Processing: For each pH and temperature condition, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Analyze the rate constants as a function of pH to determine the specific rate constants for acidic (k_A), neutral (k_N), and basic (k_B) hydrolysis.

Visualizations

G Key Chemical Pathways for this compound TBA tert-Butyl Alcohol TBF This compound TBA->TBF + Formic Acid (Esterification) FormicAcid Formic Acid FormicAcid->TBF TBF->TBA + H₂O (Hydrolysis) Decomp_Products Decomposition Products (Acetone, Formaldehyde, etc.) TBF->Decomp_Products Oxidation

Caption: Synthesis and decomposition pathways of this compound.

G Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_kinetics Analyze Reaction Kinetics (GC, NMR timepoints) start->check_kinetics is_incomplete Is reaction incomplete? check_kinetics->is_incomplete is_degraded Is product degrading? is_incomplete->is_degraded No optimize Optimize Conditions: - Increase Time/Temp - Increase Catalyst Load is_incomplete->optimize Yes remove_water Control Water: - Use Anhydrous Reagents - Remove H₂O byproduct is_degraded->remove_water Yes (Hydrolysis) check_workup Review Workup/Purification: - Neutralize Promptly - Avoid High Temps is_degraded->check_workup Yes (Thermal/pH) end Yield Improved optimize->end remove_water->end check_workup->end

Caption: Logical workflow for troubleshooting low product yield.

G Experimental Workflow for Lab-Scale Synthesis start Start: Reactor Setup (Flask, Stirrer, Condenser) charge Charge Reagents (Formic Acid, Catalyst) start->charge addition Controlled Addition of tert-Butyl Alcohol charge->addition react Heat and React (Monitor by GC/NMR) addition->react workup Cool and Quench (Neutralize with NaHCO₃) react->workup extract Phase Separation (Wash with Brine) workup->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry purify Purify by Distillation dry->purify end End: Pure Product purify->end

Caption: A typical workflow for lab-scale synthesis and purification.

References

Technical Support Center: Addressing Stability Issues of tert-Butyl Formate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-butyl formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and stability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bottle of this compound has developed a sweet, alcohol-like odor. Is it still usable?

A1: A change in odor is a primary indicator of degradation. This compound can hydrolyze to form tert-butyl alcohol and formic acid.[1][2] The sweet, alcoholic scent is likely due to the presence of tert-butyl alcohol. It is highly recommended to verify the purity of the material before use.

Troubleshooting Steps:

  • Purity Analysis: Perform a purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound and its degradation products.

  • Acid Test: Check the pH of a small, aqueous extract of the sample. The presence of formic acid will result in an acidic pH.

  • Consider the Impact: Depending on the level of degradation and the sensitivity of your application, the presence of tert-butyl alcohol and formic acid could significantly affect your results. For most applications, it is advisable to use a fresh, high-purity batch.

Q2: I suspect my this compound has been contaminated with water. How quickly will it degrade?

A2: The rate of hydrolysis is dependent on the amount of water present, the temperature, and the pH. In aqueous solutions at neutral pH (pH 7) and 22°C, the half-life of this compound is approximately 5 days.[1][3] This degradation is significantly accelerated under acidic or basic conditions.

Q3: My this compound was stored at room temperature instead of the recommended 2-8°C. What is the expected impact on its stability?

Q4: Can I use this compound that has started to degrade for my reaction?

A4: This is highly dependent on your specific application. The primary degradation products are tert-butyl alcohol and formic acid.[1][2]

  • Impact of tert-Butyl Alcohol: As a nucleophile, it can compete in reactions where this compound is used as a reagent. It can also alter the solvent properties of your reaction medium.

  • Impact of Formic Acid: As an acid, it can catalyze unwanted side reactions, degrade acid-sensitive functional groups in your substrates, or alter the pH of your reaction mixture.

For sensitive applications, particularly in drug development and regulated environments, using degraded material is strongly discouraged.

Q5: How can I remove acidic impurities from my this compound?

A5: If your this compound has become acidic due to degradation, you can perform a gentle neutralization and drying procedure.

Neutralization and Drying Protocol:

  • Dissolve the this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it becomes neutral or slightly basic.[4]

  • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure. It is important to use gentle heating to avoid thermal degradation of the purified this compound.

  • Confirm the purity of the distilled product by GC or HPLC analysis.

Q6: What are the best practices for storing and handling this compound to ensure its stability?

A6: To maximize the shelf-life of this compound, adhere to the following guidelines:

  • Storage Temperature: Store in a refrigerator at 2-8°C.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Container: Use a tightly sealed, dry, glass container.

  • Avoid Contaminants: Ensure all handling equipment (syringes, glassware, etc.) is scrupulously dry. Avoid introducing any acidic or basic contaminants.

  • Moisture Scavengers: For long-term storage or use in moisture-sensitive applications, consider storing over molecular sieves (3Å or 4Å) to scavenge any residual moisture.

Quantitative Data on Stability

The primary degradation pathway for this compound is hydrolysis. The rate of this reaction is highly dependent on pH and temperature.

Table 1: Hydrolysis Rate Constants and Half-Lives of this compound in Aqueous Solutions

pHTemperature (°C)Rate Constant (k)Half-Life (t½)Reference
243.2 x 10⁻⁵ s⁻¹~6 hours[1][3]
5-7221.0 x 10⁻⁶ s⁻¹~5 days[1][3]
11221.4 x 10⁻³ s⁻¹~8 minutes[1][3]

Experimental Protocols

Protocol 1: Purity Determination of this compound by Gas Chromatography (GC-FID)

Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, tert-butyl alcohol.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or equivalent is recommended for good peak separation.

GC Conditions:

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

Sample Preparation:

  • Prepare a stock solution of a known concentration of high-purity this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a stock solution of tert-butyl alcohol in the same solvent.

  • Create a series of calibration standards containing both this compound and tert-butyl alcohol at different concentrations.

  • Prepare the sample for analysis by diluting a known amount of the this compound to be tested in the same solvent.

Analysis:

  • Inject the calibration standards to generate a calibration curve for both this compound and tert-butyl alcohol.

  • Inject the sample solution.

  • Quantify the amounts of this compound and tert-butyl alcohol in the sample by comparing their peak areas to the calibration curves. The purity of this compound can be expressed as a percentage of the total peak area.

Protocol 2: Analysis of this compound and Formic Acid by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect the presence of its acidic degradation product, formic acid.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): Water with 0.1% formic acid or a suitable buffer like ammonium formate.

    • Organic Phase (B): Acetonitrile or methanol.

    • A typical starting condition could be 90:10 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for formic acid). This compound has a weak chromophore, so detection can be challenging. A Refractive Index (RI) detector could be an alternative for simultaneous detection of all components if a UV-transparent mobile phase is used.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of high-purity this compound in the mobile phase.

  • Prepare a stock solution of formic acid in the mobile phase.

  • Create a series of calibration standards.

  • Dilute the sample to be tested in the mobile phase.

Analysis:

  • Inject the calibration standards to generate a calibration curve for formic acid (and this compound if detectable).

  • Inject the sample solution.

  • Quantify the amount of formic acid present.

Diagrams

degradation_pathway tbf This compound tba tert-Butyl Alcohol tbf->tba Hydrolysis formic_acid Formic Acid tbf->formic_acid Hydrolysis h2o Water (H₂O) h2o->tbf acid_cat Acid (H⁺) / Base (OH⁻) Catalyst acid_cat->tbf

Caption: Hydrolysis degradation pathway of this compound.

troubleshooting_workflow decision decision start Suspicion of t-Butyl Formate Degradation check_odor Check for alcohol-like odor start->check_odor check_ph Check pH of aqueous extract check_odor->check_ph purity_analysis Perform GC/HPLC Purity Analysis check_ph->purity_analysis degraded Degradation Confirmed purity_analysis->degraded Purity < Specification not_degraded Purity within Specification purity_analysis->not_degraded Purity ≥ Specification evaluate_use Evaluate impact on application degraded->evaluate_use can_use Proceed with caution evaluate_use->can_use Low Impact discard Discard and use fresh batch evaluate_use->discard High Impact / Sensitive Application

Caption: Troubleshooting workflow for suspected this compound degradation.

References

methods for removing residual tert-butyl formate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual tert-butyl formate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual this compound?

A1: The primary methods for removing residual this compound from a reaction mixture are:

  • Aqueous Hydrolysis: Chemically converting this compound into tert-butanol and a formate salt, which are typically easier to remove.

  • Distillation: Separating this compound based on its boiling point.

  • Extractive Workup: Using a liquid-liquid extraction to partition the this compound into a separate phase.

Q2: My product is sensitive to acid or base. Can I still use hydrolysis to remove this compound?

A2: Yes, neutral hydrolysis can be employed, although it is significantly slower than acid- or base-catalyzed hydrolysis.[1] If your compound can tolerate mildly acidic or basic conditions for a short period, you may be able to find a suitable pH and temperature that facilitates this compound removal without degrading your product. It is recommended to perform a small-scale stability test of your compound under the proposed hydrolysis conditions.

Q3: I tried to remove this compound by distillation, but it seems to co-distill with my solvent. What could be the issue?

Q4: During an extractive workup, I'm experiencing emulsion formation. How can I resolve this?

A4: Emulsion formation during liquid-liquid extraction is a common issue. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Allow the mixture to stand for an extended period, as some emulsions will break on their own.

Troubleshooting Guides

Troubleshooting Hydrolysis
Issue Possible Cause Suggested Solution(s)
Incomplete removal of this compound Insufficient reaction time or non-optimal pH/temperature.Refer to the quantitative data table on hydrolysis rates to select appropriate conditions. Increase the reaction time or adjust the pH and/or temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC, NMR).
Degradation of the desired product The product is unstable under the chosen hydrolysis conditions.Switch to a milder hydrolysis condition (e.g., neutral pH). Perform a stability study on your product under various pH conditions before proceeding with the full-scale reaction. Consider an alternative removal method like distillation or extraction.
Difficulty in removing tert-butanol tert-butanol can sometimes be challenging to remove due to its solubility in both aqueous and organic phases.Perform multiple aqueous washes. If the product is not volatile, remove the bulk of the tert-butanol along with the solvent via rotary evaporation before proceeding with further purification.
Troubleshooting Distillation
Issue Possible Cause Suggested Solution(s)
Co-distillation of this compound with the solvent Formation of a minimum-boiling azeotrope.Add a third solvent (entrainer) that forms a different azeotrope with one of the components to alter the relative volatilities. Consider using fractional distillation with a high-efficiency column. Switch to an alternative removal method.
Product decomposition at high temperatures The desired product is thermally labile.Use vacuum distillation to lower the boiling points of all components.
Troubleshooting Extractive Workup
Issue Possible Cause Suggested Solution(s)
Poor removal of this compound The chosen extraction solvent has a poor partition coefficient for this compound.Increase the number of extractions. Use a more nonpolar organic solvent for the extraction if your product is sufficiently soluble. The LogP of this compound is between 1.19 and 1.59, indicating a preference for the organic phase.[2][3]
Product loss into the aqueous phase The product has significant water solubility.Saturate the aqueous phase with a salt (salting out), such as sodium chloride, to decrease the solubility of the organic product in the aqueous layer. Use a different organic solvent that has a higher affinity for your product.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₁₀O₂[4]
Molecular Weight 102.13 g/mol [5]
Boiling Point 82-83 °C[4][5]
Density 0.872 g/mL at 25 °C[4][5]
LogP 1.19 - 1.59[2][3]
Table 2: Hydrolysis Rate of this compound at 22 °C
Condition Rate Constant (k) Half-life (t₁/₂) Time for 99% Removal Reference
Acidic (pH 2) 2.7 x 10⁻³ M⁻¹s⁻¹ (kₐ)~6 hours (at 4 °C)~40 hours (at 4 °C)[1]
Neutral (pH 7) 1.0 x 10⁻⁶ s⁻¹ (kₙ)~8 days~53 days[1]
Basic (pH 11) 1.7 M⁻¹s⁻¹ (kₑ)~8 minutes~53 minutes[1]

Note: The half-life and time for 99% removal are calculated based on the provided rate constants and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Basic Aqueous Hydrolysis for this compound Removal

This protocol is suitable for products that are stable to basic conditions.

  • Reaction Quench and Solvent Removal: After the primary reaction is complete, quench the reaction with water. If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. If in a water-immiscible solvent, proceed to the next step.

  • Basification: Add the organic layer containing the product and residual this compound to a reaction vessel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature. Monitor the disappearance of this compound by a suitable analytical technique (e.g., GC, TLC, or NMR). Based on the kinetic data, the hydrolysis should be rapid.

  • Workup: Once the hydrolysis is complete, separate the aqueous and organic layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of this compound. The byproducts, tert-butanol and sodium formate, will be in the aqueous phase.

Protocol 2: General Distillation for this compound Removal

This protocol is a general guideline and may need optimization depending on the specific reaction mixture.

  • Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between this compound (82-83 °C) and your product/solvent.

  • Distillation: Heat the reaction mixture. Collect the fraction that distills at or near the boiling point of this compound.

  • Monitoring: Monitor the composition of the distillate and the remaining pot mixture by a suitable analytical method to determine when all the this compound has been removed.

  • Vacuum Distillation (if required): If your product is high-boiling or thermally sensitive, perform the distillation under reduced pressure to lower the boiling points.

Protocol 3: General Extractive Workup for this compound Removal

This protocol is suitable for removing this compound from a reaction mixture where the desired product has low water solubility.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. The this compound will partition between the organic and aqueous layers. Repeat the water wash several times to maximize the removal of this compound.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help break any emulsions and to remove dissolved water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

Removal_Methods cluster_start Reaction Mixture with Residual this compound cluster_methods Removal Methods cluster_end Purified Product start Reaction Mixture hydrolysis Aqueous Hydrolysis start->hydrolysis distillation Distillation start->distillation extraction Extractive Workup start->extraction end Product free of This compound hydrolysis->end distillation->end extraction->end

Caption: Overview of methods for removing residual this compound.

Hydrolysis_Workflow start Reaction Mixture (Organic Phase) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base stir Vigorous Stirring (Monitor by GC/NMR) add_base->stir separate Separate Layers stir->separate wash Wash Organic Layer with Water & Brine separate->wash Organic Phase byproducts Aqueous Phase: tert-Butanol & Sodium Formate separate->byproducts Aqueous Phase dry Dry (e.g., Na2SO4) & Concentrate wash->dry product Purified Product dry->product

Caption: Workflow for removal of this compound by basic hydrolysis.

Troubleshooting_Logic action action issue issue start Is this compound Removal Incomplete? start->issue Success! method Which Method was Used? start->method Yes hydrolysis Hydrolysis method->hydrolysis distillation Distillation method->distillation extraction Extraction method->extraction check_hydrolysis Increase time/temp or adjust pH hydrolysis->check_hydrolysis check_distillation Check for azeotrope, use fractional column distillation->check_distillation check_extraction Increase number of washes/change solvent extraction->check_extraction

Caption: A logical guide for troubleshooting incomplete removal.

References

Technical Support Center: Preventing Catalyst Poisoning in Reactions Involving tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing catalyst poisoning during chemical reactions that utilize tert-butyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions involving this compound, and to which poisons are they susceptible?

A1: Reactions involving esters like this compound, particularly hydrogenations, commonly employ palladium (Pd) and ruthenium (Ru) based catalysts.[1] These catalysts are susceptible to a variety of poisons that can significantly reduce their activity and selectivity.

Common Catalyst Poisons:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, thiophenes, and sulfoxides are potent poisons for both Pd and Ru catalysts.[2][3] They strongly chemisorb to the metal's active sites, blocking access for reactants.

  • Carbon Monoxide (CO): CO can arise as a reactant, a byproduct of side reactions, or from the decomposition of formate species. It competes with reactants for active sites and can form stable, inactive metal carbonyl complexes on the catalyst surface.[2]

  • Halogenated Compounds: These can react with the catalyst surface, altering its electronic properties and leading to deactivation.[2]

  • Heavy Metals: Contaminants like lead, mercury, and arsenic can deposit on the active sites, physically blocking them.[4]

  • Nitrogen-Containing Heterocycles: Compounds such as pyridine can adsorb strongly to the catalyst surface and inhibit its function.[2]

  • Byproducts and Intermediates: The reaction process itself can generate byproducts or intermediates that adsorb more strongly to the catalyst than the intended reactants, leading to deactivation.[4]

Q2: How can I determine if my catalyst is poisoned?

A2: Several signs can indicate catalyst poisoning:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to previous runs under identical conditions.

  • Incomplete Conversion: The reaction fails to reach the expected level of completion, even with extended reaction times.

  • Changes in Selectivity: An increase in the formation of undesired byproducts.

  • Visual Changes to the Catalyst: In some cases, a change in the color or appearance of the catalyst may be observed, for instance, due to coke formation.

To confirm poisoning, you can perform control experiments with a fresh batch of catalyst and purified reagents. Analytical techniques like Temperature Programmed Reduction (TPR) or spectroscopic methods (e.g., IR, XPS) can also provide insights into the state of the catalyst's surface.[4]

Q3: Is catalyst poisoning reversible?

A3: The reversibility of catalyst poisoning depends on the nature of the poison and the strength of its interaction with the catalyst.

  • Reversible Poisoning: This occurs when the poison is weakly adsorbed. It can often be reversed by removing the source of the poison or through mild thermal treatment.[2]

  • Irreversible Poisoning: This involves strong chemical bonds between the poison and the catalyst's active sites, such as with sulfur compounds.[3] Regeneration in these cases requires more aggressive chemical or thermal treatments, which may not fully restore the initial activity.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning in reactions with this compound.

Issue 1: My hydrogenation reaction with a Palladium (Pd) catalyst has stalled.

  • Question: I am performing a hydrogenation using a Pd/C catalyst, and the reaction has stopped prematurely. What could be the cause, and how can I fix it?

  • Answer: Premature stalling of a hydrogenation reaction is a classic symptom of catalyst deactivation. The most likely causes in the context of using this compound are:

    • Sulfur Poisoning: Trace amounts of sulfur in your starting materials or solvent are a common culprit. Sulfur strongly and often irreversibly binds to palladium.[3]

    • Carbon Monoxide (CO) Poisoning: Although less common than sulfur, CO can poison palladium catalysts.[5] this compound could potentially be a source of CO through decomposition under certain reaction conditions.

    • Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[1]

    Troubleshooting Steps:

    • Analyze Reactants: If possible, analyze your this compound, substrate, and solvent for sulfur content.

    • Use a Fresh Catalyst: Repeat the reaction with a fresh batch of Pd/C catalyst to rule out a bad batch of catalyst.[6]

    • Purify Reagents: If sulfur is suspected, purify your starting materials and solvent. This can be achieved by distillation or by passing them through a bed of a suitable adsorbent.[4]

    • Catalyst Regeneration: For suspected coking, a controlled oxidation (burning off the coke in a dilute air stream) followed by reduction may restore activity. For sulfur poisoning, regeneration is more challenging but can sometimes be achieved by high-temperature treatment.[7][8]

Issue 2: I am observing a gradual decrease in catalyst activity over several runs with my Ruthenium (Ru) catalyst.

  • Question: I am reusing my supported Ruthenium catalyst for a reaction involving this compound, and I see a decline in performance with each cycle. What is happening?

  • Answer: A gradual loss of activity upon catalyst reuse is often due to the slow accumulation of poisons or subtle changes to the catalyst structure.

    • Accumulation of Poisons: Even low levels of impurities in the feedstock can build up on the catalyst surface over multiple runs.

    • Leaching: The active metal (Ruthenium) may slowly dissolve into the reaction mixture, especially under acidic or basic conditions.[1]

    • Sintering: At elevated temperatures, the small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.[1]

    Troubleshooting Steps:

    • Feedstock Purification: Ensure the highest purity of all reactants and solvents to minimize the introduction of poisons.[2]

    • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can help to minimize sintering.

    • Catalyst Regeneration: For sulfur poisoning, an oxidative treatment may be effective.[2] For deactivation by adsorbed species, a hydrogen treatment at elevated temperatures might be beneficial.[9]

Data Presentation

Table 1: Common Poisons for Palladium and Ruthenium Catalysts and Their Effects

Catalyst TypeCommon PoisonsTypical SourcesEffect on CatalystReversibility
Palladium (Pd) Sulfur Compounds (H₂S, thiols)Impurities in reagents, solventsStrong chemisorption, blocks active sitesOften Irreversible
Carbon Monoxide (CO)Byproduct, reactant, decomposition of formateCompetitive adsorption, forms inactive carbonylsReversible to Irreversible
Heavy Metals (Pb, Hg, As)Impurities in starting materialsDeposition on active sitesIrreversible
Ruthenium (Ru) Sulfur CompoundsImpurities in reagents, solventsStrong chemisorption, blocks active sitesDifficult, sometimes possible with oxidation
Carbon Monoxide (CO)Byproduct, reactantStrong adsorption, forms inactive carbonylsDifficult to Reverse
Nitrogen Heterocycles (e.g., Pyridine)Substrate, impurityStrong adsorption on active sitesReversible with treatment

Experimental Protocols

Protocol 1: General Procedure for Feedstock Purification to Prevent Catalyst Poisoning

  • Scope: This protocol is designed to remove common non-volatile impurities, including some sulfur compounds, from liquid reagents and solvents like this compound.

  • Apparatus: Standard distillation glassware.

  • Procedure:

    • Assemble a distillation apparatus in a fume hood.

    • Add the liquid to be purified (e.g., this compound) to the distillation flask along with a few boiling chips.

    • Heat the flask gently to initiate boiling.

    • Collect the distillate at the expected boiling point (for this compound: 82-83 °C).[10]

    • Discard the initial and final fractions, which are more likely to contain low-boiling and high-boiling impurities, respectively.

    • Store the purified liquid over molecular sieves to keep it dry.

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

Caution: This procedure involves high temperatures and the controlled use of an oxidizing gas. It should be performed with appropriate safety measures in place.

  • Apparatus: Tube furnace with temperature control, quartz tube, gas flow controllers.

  • Procedure:

    • Place the coked Pd/C catalyst in the quartz tube within the furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes to remove any adsorbed hydrocarbons.[9]

    • While maintaining the inert gas flow, heat the furnace to 300-400 °C.[8][9]

    • Once the temperature is stable, introduce a dilute stream of air or oxygen (e.g., 1-5% in the inert gas) into the gas flow. This step is exothermic and the temperature must be carefully monitored to prevent overheating and sintering of the catalyst. [9]

    • Continue this controlled oxidation until the coke has been burned off (this can be monitored by analyzing the off-gas for CO₂).

    • Switch back to the inert gas flow and cool the catalyst to room temperature.

    • Before reuse in a hydrogenation reaction, the catalyst must be re-reduced. Heat the catalyst under a flow of hydrogen gas (typically at a lower temperature than the oxidation step, e.g., 100-200 °C) to restore the active metallic palladium sites.

Visualizations

CatalystPoisoningMechanisms cluster_catalyst Catalyst Surface cluster_poisons Poisons Active Site Active Site Sulfur Sulfur Sulfur->Active Site Strong Chemisorption (Blocks Site) CO CO CO->Active Site Competitive Adsorption Coke Coke Coke->Active Site Physical Blockage (Fouling) Reactant Reactant Reactant->Active Site Binds to React

Common mechanisms of catalyst poisoning on an active site.

TroubleshootingWorkflow Start Reaction Stalled or Low Conversion CheckPurity Analyze Purity of This compound & Other Reagents Start->CheckPurity ImpurityFound Impurity Detected? CheckPurity->ImpurityFound Purify Purify Reagents (e.g., Distillation) ImpurityFound->Purify Yes FreshCatalyst Try Fresh Catalyst ImpurityFound->FreshCatalyst No Purify->FreshCatalyst ProblemSolved Problem Solved? FreshCatalyst->ProblemSolved Regenerate Attempt Catalyst Regeneration ProblemSolved->Regenerate No End Continue Experiment ProblemSolved->End Yes Regenerate->End NewCatalyst Use New Catalyst Regenerate->NewCatalyst If Unsuccessful

A workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: Acetic Formic Anhydride vs. tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an objective comparison of the performance of acetic formic anhydride (AFA) and tert-butyl formate for formylation reactions, supported by available experimental data and detailed methodologies.

Executive Summary

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. Acetic formic anhydride (AFA) is a well-established and highly efficient reagent for this purpose, particularly for the N-formylation of amines.[1] It is typically generated in situ from formic acid and acetic anhydride, offering rapid reaction times and excellent yields.[1][2] In contrast, a comprehensive review of the scientific literature reveals a notable absence of data supporting the use of this compound as a general formylating agent for amines or alcohols. While this compound is a known organic compound, its application in this specific synthetic context appears to be virtually nonexistent, with research focusing on its synthesis, physical properties, and role in atmospheric chemistry.[3][4][5] This guide, therefore, will primarily detail the extensive utility of AFA and highlight the lack of evidence for this compound's efficacy as a comparable formylating agent.

Performance Comparison

Quantitative data overwhelmingly supports the use of acetic formic anhydride for formylation reactions. It is a potent reagent for the formylation of a wide range of substrates, including primary and secondary amines, as well as amino acids.[6][7]

Table 1: N-Formylation of Amines with Acetic Formic Anhydride (in situ generation)

SubstrateReaction ConditionsReaction TimeYield (%)Reference
Various simple alkyl, aromatic, multifunctional, and sterically hindered aminesFormic acid, acetic anhydride, -20 °C< 15 min97-100[1]
Amino AcidsFormic acid, acetic anhydrideNot specified78-90[1]
Anilines and secondary aminesFormic acid, acetic anhydride, silica gel, microwave irradiation30 sHigh[8]

This compound:

A thorough search of the scientific literature did not yield any comparable experimental data for the use of this compound as a general N-formylating or O-formylating agent. The available literature on this compound focuses on its synthesis, physical properties, and its role as a degradation product of methyl tert-butyl ether (MTBE).[5] There is no evidence to suggest it is a viable or commonly used alternative to AFA for formylation reactions.

Experimental Protocols

N-Formylation of Amines using in situ Generated Acetic Formic Anhydride

This protocol describes a general procedure for the N-formylation of a broad range of amines with acetic formic anhydride generated in situ from formic acid and acetic anhydride.[1][2]

Materials:

  • Amine substrate (1.0 equivalent)

  • Formic acid (≥95%, 2.0 equivalents)

  • Acetic anhydride (1.5 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine substrate and a suitable anhydrous solvent.

  • Cool the solution to -20 °C using a cooling bath.

  • In a separate flask, prepare the acetic formic anhydride reagent by carefully adding acetic anhydride to formic acid at a low temperature (e.g., 0 °C). Stir the mixture for 10-15 minutes.

  • To the cooled solution of the amine substrate, add the freshly prepared acetic formic anhydride solution dropwise.

  • The reaction is typically very fast, often reaching completion in less than 15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, followed by a standard aqueous work-up and extraction with an appropriate organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude formamide.

  • The crude product can be purified by recrystallization or column chromatography.

Safety and Handling:

  • Formic Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Acetic Anhydride: Corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.[2]

  • Acetic Formic Anhydride: Thermally unstable and moisture-sensitive. It should be prepared fresh and used immediately.

Reaction Mechanisms and Workflows

Acetic Formic Anhydride Formylation

The formylation of an amine with acetic formic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic formyl carbon of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the formamide and acetic acid as a byproduct.

formylation_AFA reagents Amine (R-NH₂) + Acetic Formic Anhydride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Formamide (R-NHCHO) + Acetic Acid intermediate->products Collapse & Proton Transfer

Caption: N-formylation of an amine with acetic formic anhydride.

Experimental Workflow for in situ AFA Formylation

The following diagram illustrates the general laboratory workflow for performing an N-formylation reaction using in situ generated acetic formic anhydride.

workflow_AFA cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_AFA Prepare Acetic Formic Anhydride (in situ from Ac₂O and HCOOH) add_AFA Add AFA Solution Dropwise prep_AFA->add_AFA dissolve_amine Dissolve Amine in Anhydrous Solvent cool_amine Cool Amine Solution to -20 °C dissolve_amine->cool_amine cool_amine->add_AFA monitor_reaction Monitor by TLC add_AFA->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Work-up & Extraction quench->extract dry_purify Dry, Concentrate, and Purify extract->dry_purify product Isolated Formamide Product dry_purify->product

Caption: Experimental workflow for N-formylation using in situ AFA.

Conclusion

For researchers and professionals in drug development and chemical synthesis, acetic formic anhydride is a highly effective and reliable reagent for formylation reactions, particularly for the N-formylation of amines. Its in situ generation offers a convenient and rapid method, consistently delivering high yields. In stark contrast, this compound is not a recognized formylating agent in the common synthetic literature. The lack of available data on its use for formylation suggests that it is either ineffective or significantly inferior to established reagents like acetic formic anhydride. Therefore, for predictable and efficient formylation, acetic formic anhydride remains the superior choice.

References

a comparative analysis of tert-butyl formate and other formylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal formylating agent for your synthetic needs, with a focus on a comparative analysis of tert-butyl formate and other common reagents.

In the landscape of organic synthesis, the introduction of a formyl group is a pivotal transformation, enabling the construction of a diverse array of pharmaceuticals and fine chemicals. The choice of formylating agent is a critical decision that directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of several prominent formylating agents, with a special focus on this compound, to aid researchers, scientists, and drug development professionals in making informed decisions.

While this compound is commercially available, its application as a formylating agent in synthetic organic chemistry is not extensively documented in peer-reviewed literature. This analysis, therefore, draws comparisons with well-established reagents: acetic formic anhydride, triethyl orthoformate, formic acid, and 2,2,2-trifluoroethyl formate, presenting available experimental data to highlight their respective strengths and weaknesses.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best evaluated through a direct comparison of reaction outcomes under various conditions. The following tables summarize quantitative data for the N-formylation of amines and O-formylation of alcohols, providing a clear overview of the performance of each reagent.

N-Formylation of Amines: A Comparative Overview

The formylation of amines to their corresponding formamides is a fundamental transformation in organic synthesis. The choice of reagent can significantly impact the reaction's success, particularly with sensitive or sterically hindered substrates.

Formylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
This compound Data not readily available----
Acetic Formic Anhydride (in situ) AnilineSilica gel, Microwave (300 W)1.5 min98[1]
BenzylamineTHF, -20°C< 15 min95[2]
Di-n-butylamineTHF, -20°C< 15 min96[2]
Triethyl Orthoformate AnilineH₂SO₄–SiO₂, 65°C4 min96[3]
BenzylamineH₂SO₄–SiO₂, 65°C10 min94[3]
MorpholineH₂SO₄–SiO₂, 65°C8 min92[3]
Formic Acid AnilineNeat, 60°C0.5 h98[4]
BenzylamineToluene, reflux (Dean-Stark)4 h98[5]
N-MethylanilineToluene, reflux (Dean-Stark)5 h99[5]
2,2,2-Trifluoroethyl Formate AnilineNeat, 80°C2 h95[6]
BenzylamineNeat, 25°C0.5 h98[6]
DiethylamineNeat, 25°C0.5 h96[6]
O-Formylation of Alcohols: A Comparative Overview

The protection of hydroxyl groups as formate esters is a common strategy in multistep synthesis. The choice of formylating agent is crucial for achieving high yields and avoiding side reactions.

Formylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
This compound Data not readily available----
Acetic Formic Anhydride (in situ) Benzyl alcoholTHF, 0°C to rt1-4 h92[2]
1-OctanolTHF, 0°C to rt1-4 h88[2]
Triethyl Orthoformate Data for direct O-formylation is limited; often used for acetal formation.---
Formic Acid Benzyl alcoholNi(II) complex, rt, solvent-free24 h95
1-PhenylethanolNi(II) complex, rt, solvent-free24 h92
2,2,2-Trifluoroethyl Formate 1-AdamantanolNeat, 80°C18 h85[6]
Benzyl alcoholNeat, 80°C2 h94[6]
2-PhenoxyethanolNeat, 80°C2 h96[6]

Reagent Profiles: A Deeper Dive

This compound
  • Overview: this compound is a commercially available ester of formic acid and tert-butanol. While structurally similar to other formylating esters, its use in synthetic formylation reactions is not well-documented in the scientific literature.

  • Stability and Handling: It is a flammable liquid and should be handled with appropriate safety precautions.[7]

  • Performance: Due to the lack of available data, a direct comparison of its performance as a formylating agent is not possible at this time. Its bulky tert-butyl group might impart unique selectivity in certain applications, but this remains to be explored.

Acetic Formic Anhydride
  • Overview: Acetic formic anhydride is a highly reactive formylating agent, often generated in situ from formic acid and acetic anhydride.[8] It is known for its high efficiency and short reaction times, particularly in the N-formylation of amines.[2]

  • Stability and Handling: This reagent is sensitive to moisture and thermally unstable, which necessitates its fresh preparation before use.[8]

  • Performance: It is effective for a broad range of substrates, including primary, secondary, aromatic, and sterically hindered amines, often providing excellent yields in minutes.[2][9]

Triethyl Orthoformate
  • Overview: Triethyl orthoformate is a stable and commercially available reagent.[10] It is a versatile reagent used not only for formylation but also for the formation of acetals and other heterocyclic compounds.[10]

  • Stability and Handling: It is a stable liquid that is relatively easy to handle, though it can be moisture-sensitive.

  • Performance: While effective for a wide range of amines, it often requires acid catalysis and elevated temperatures to achieve high conversion rates.[3] Reaction times can vary significantly depending on the substrate's reactivity.[3]

Formic Acid
  • Overview: As the simplest carboxylic acid, formic acid is an economical and environmentally benign formylating agent.[4]

  • Stability and Handling: It is a corrosive liquid and should be handled with care.

  • Performance: Formic acid can be used as a formylating agent on its own, often under neat conditions or with a Dean-Stark trap to remove water.[4][5] Its reactivity can be enhanced by using dehydrating agents or catalysts.[7][9] It exhibits excellent chemoselectivity for the N-formylation of amines in the presence of hydroxyl groups.[4][9]

2,2,2-Trifluoroethyl Formate (TFEF)
  • Overview: TFEF is a powerful and selective formylating agent.[6]

  • Stability and Handling: It is a shelf-stable liquid, though flammable.[11]

  • Performance: TFEF is highly effective for the formylation of a wide range of alcohols, amines, and N-hydroxylamines, often providing high yields under relatively mild conditions.[6][12] It shows good chemoselectivity, for instance, by preferentially formylating an amino group in the presence of a hydroxyl group.[11]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of synthetic procedures. Below are representative protocols for key formylation reactions.

Protocol 1: N-Formylation of an Aromatic Amine using Acetic Formic Anhydride (in situ) under Microwave Conditions

Materials:

  • Aniline (1 mmol)

  • Formic acid (2 mmol)

  • Acetic anhydride (2 mmol)

  • Silica gel (2 g)

  • Microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • In a 50 mL beaker, combine the aniline (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).

  • Add 2 g of silica gel to the mixture and stir for 30 seconds until a free-flowing powder is obtained.[1]

  • Irradiate the reaction mixture in a microwave oven at 300 W.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For aniline, the reaction is typically complete in 1.5 minutes.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the N-formylated product.[1]

Protocol 2: N-Formylation of a Primary Amine using Triethyl Orthoformate with an Immobilized Acid Catalyst

Materials:

  • Primary amine (e.g., benzylamine, 6 mmol)

  • Triethyl orthoformate (24 mmol, 4.0 eq)

  • Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) (e.g., 1.2 g)

  • Round-bottom flask with reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the primary amine (6 mmol) and triethyl orthoformate (24 mmol).

  • Add the H₂SO₄–SiO₂ catalyst to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from 4 minutes to 2 hours depending on the amine's reactivity.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid catalyst and wash the catalyst with an organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and remove the solvent and excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: N-Formylation of a Primary Amine using Formic Acid with a Dean-Stark Trap

Materials:

  • Primary amine (e.g., benzylamine, 1 g)

  • Aqueous 85% formic acid (1.0-1.2 eq)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Standard work-up equipment

Procedure:

  • In a round-bottom flask, prepare a mixture of the amine (1 g) and 1.0-1.2 equivalents of aqueous 85% formic acid in toluene.[5]

  • Heat the mixture under reflux using a Dean-Stark trap for 4-9 hours to remove water.[5]

  • Monitor the progress of the reaction by TLC.

  • Once the starting material has been consumed, cool the reaction mixture.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formyl compound, which is often of sufficient purity for subsequent steps.[5]

Visualizing Formylation Workflows

Understanding the reaction pathways and experimental setups is crucial for successful synthesis. The following diagrams, generated using the DOT language, illustrate key processes in formylation.

G cluster_prep Reagent Preparation (in situ) cluster_reaction Formylation Reaction cluster_workup Work-up & Purification Formic_Acid Formic Acid Acetic_Formic_Anhydride Acetic Formic Anhydride Formic_Acid->Acetic_Formic_Anhydride + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetic_Formic_Anhydride + Reaction_Mixture Reaction Mixture Acetic_Formic_Anhydride->Reaction_Mixture Substrate Amine or Alcohol Substrate->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Product Formylated Product Reaction_Mixture->Product Reaction Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Pure Product Purification->Final_Product

General workflow for formylation using in situ generated acetic formic anhydride.

G Start Start Select_Reagent Select Formylating Agent Start->Select_Reagent Mild_Conditions Mild Conditions Required? Select_Reagent->Mild_Conditions Substrate Sensitivity TFEF Use 2,2,2-Trifluoroethyl Formate Select_Reagent->TFEF High Selectivity Needed Cost_Sensitive Cost-Sensitive? Mild_Conditions->Cost_Sensitive No AFA Use Acetic Formic Anhydride Mild_Conditions->AFA Yes Formic_Acid Use Formic Acid Cost_Sensitive->Formic_Acid Yes TEOF Use Triethyl Orthoformate Cost_Sensitive->TEOF No End End AFA->End TFEF->End Formic_Acid->End TEOF->End

Decision-making flowchart for selecting a formylating agent.

Conclusion and Recommendations

The selection of an appropriate formylating agent is a multifaceted decision that requires careful consideration of the substrate's reactivity, the desired reaction conditions, and practical factors such as cost and safety.

  • For rapid and high-yielding formylations, especially with sensitive substrates, in situ generated acetic formic anhydride is an excellent choice, provided its instability and the need for fresh preparation are manageable.

  • For cost-effective and environmentally friendly N-formylations, formic acid is a highly attractive option, particularly for large-scale syntheses. Its chemoselectivity for amines over alcohols is a significant advantage.

  • When high selectivity and mild conditions are paramount, 2,2,2-trifluoroethyl formate emerges as a superior reagent, effective for a broad range of nucleophiles.

  • Triethyl orthoformate remains a reliable workhorse for routine formylations of robust amines, especially when catalyzed.

  • The role of This compound as a practical formylating agent in synthetic chemistry remains to be established. Further research is needed to elucidate its reactivity, scope, and potential advantages over existing methods.

Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize reaction conditions for their specific substrates. This guide serves as a foundational resource to navigate the diverse landscape of formylating agents and to select the most suitable reagent for achieving desired synthetic outcomes.

References

A Comparative Guide to Purity Validation of Synthesized Tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental results and the development of new chemical entities. Tert-butyl formate, a key intermediate and solvent in organic synthesis, is no exception. This guide provides a comprehensive comparison of the primary analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your laboratory's needs.

Introduction to Purity Challenges in this compound Synthesis

The common synthesis of this compound involves the esterification of formic acid with tert-butyl alcohol.[1] This process can lead to several potential impurities that must be identified and quantified to ensure the final product meets the required specifications. The most probable impurities include:

  • Unreacted Starting Materials: Residual tert-butyl alcohol and formic acid.

  • Byproducts of Side Reactions: Di-tert-butyl ether, formed from the dehydration of tert-butyl alcohol.

  • Degradation Products: Hydrolysis of this compound back to tert-butyl alcohol and formic acid can occur in the presence of moisture.[1]

This guide will compare three robust analytical techniques for the determination of this compound purity and the quantification of these potential impurities: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, availability of instrumentation, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
Primary Application Ideal for identifying and quantifying volatile and semi-volatile impurities. Considered a gold standard for impurity identification.Suitable for quantifying the main component and non-volatile impurities.A primary method for determining the absolute purity of the main component without the need for a specific reference standard of the analyte.
Linearity (R²) > 0.99> 0.99Not applicable (direct ratio measurement)
Accuracy (% Recovery) 90 - 110% (typical)98 - 102% (typical)99 - 101% (typical for certified reference materials)
Precision (%RSD) < 15%< 2%< 1%
Limit of Detection (LOD) Low ng/mL range (estimated for this compound)0.1 - 1 µg/mL (estimated for this compound)Dependent on concentration and number of scans
Limit of Quantitation (LOQ) Low to mid ng/mL range (estimated for this compound)0.5 - 5 µg/mL (estimated for this compound)Dependent on concentration and number of scans
Specificity Very High (mass spectral data provides definitive identification)Moderate to High (dependent on chromatographic resolution)Very High (unique chemical shifts provide high specificity)

Experimental Workflows and Logical Relationships

The selection and application of a purity validation method follows a logical workflow. The diagram below illustrates the decision-making process and the relationship between the different analytical techniques.

Workflow for Purity Validation of this compound cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Analysis and Purity Determination cluster_3 Final Purity Assessment Sample Synthesized This compound GCMS GC-MS Sample->GCMS Volatile Impurities HPLC HPLC Sample->HPLC Main Component Assay qNMR qNMR Sample->qNMR Absolute Purity GCMS_Data Identify and Quantify Volatile Impurities GCMS->GCMS_Data HPLC_Data Quantify Main Component and Non-Volatile Impurities HPLC->HPLC_Data qNMR_Data Determine Absolute Purity qNMR->qNMR_Data Final_Purity Comprehensive Purity Profile GCMS_Data->Final_Purity HPLC_Data->Final_Purity qNMR_Data->Final_Purity

Workflow for selecting and applying a purity validation method.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the identification and quantification of volatile impurities such as residual tert-butyl alcohol and potential side-products like di-tert-butyl ether.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, hexane) to achieve a concentration of 1 mg/mL.

  • For trace analysis, a more concentrated solution may be prepared.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the accurate quantification of the main this compound component.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve in the mobile phase to a final volume of 20 mL to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatible applications, 0.1% formic acid can be added to both phases.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d) to the NMR tube.

  • Gently vortex the tube to ensure complete dissolution.

Experimental Parameters:

  • Pulse Program: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (a value of 30-60 seconds is often sufficient).

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

  • The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The validation of synthesized this compound purity requires a careful selection of analytical methodology based on the specific requirements of the analysis. GC-MS excels in the identification and quantification of volatile impurities, making it an indispensable tool for a comprehensive purity profile. HPLC provides a robust and precise method for assaying the main component. For the highest accuracy in determining absolute purity, qNMR stands as a powerful primary method. By understanding the principles, advantages, and practical protocols of each technique, researchers can confidently select the most appropriate method to ensure the quality and reliability of their synthesized this compound.

References

Spectroscopic Confirmation of Formylation by Tert-Butyl Formate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a formylation reaction is a critical step in chemical synthesis. Tert-butyl formate has emerged as a valuable reagent for the introduction of a formyl group (-CHO), offering advantages in handling and reactivity. This guide provides a comparative analysis of spectroscopic techniques to confirm formylation using this compound, supported by experimental data and detailed protocols.

The successful formylation of a substrate, such as a primary or secondary amine, results in characteristic changes in its spectroscopic signature. By comparing the spectra of the starting material and the product, researchers can unequivocally verify the addition of the formyl group. The primary analytical methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

A successful formylation reaction using this compound introduces a formyl group to a nucleophilic site, such as an amine, and generates tert-butanol as a byproduct. The key to confirmation is identifying the appearance of signals corresponding to the formyl group and the disappearance or shift of signals from the starting material's reactive site.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the formylated product.

¹H NMR Spectroscopy: The most telling evidence of a successful formylation is the appearance of a distinct singlet or doublet (due to coupling with an adjacent N-H proton) for the formyl proton. This signal typically appears in the downfield region of the spectrum. Concurrently, the signal corresponding to the proton of the reactive group in the starting material (e.g., the N-H proton of an amine) will either disappear or shift significantly.

¹³C NMR Spectroscopy: The introduction of a carbonyl group from the formylation results in a new signal in the downfield region of the ¹³C NMR spectrum.

Functional Group Starting Material (Typical ¹H Shift) Formylated Product (Typical ¹H Shift) Starting Material (Typical ¹³C Shift) Formylated Product (Typical ¹³C Shift)
Primary Amine (R-NH₂)Broad singlet, variable (e.g., 1-5 ppm)N-H proton may appear as a broad singlet downfield; new formyl proton (CHO) at δ 8.0-8.5 ppmCarbon attached to N: δ 30-60 ppmCarbon attached to N: No significant change; new formyl carbon (C=O) at δ 160-165 ppm
Aromatic Amine (Ar-NH₂)Broad singlet, variable (e.g., 3-6 ppm)N-H proton appears as a broad singlet downfield (e.g., δ 8.0-8.5 ppm); new formyl proton (CHO) at δ 8.2-8.7 ppmC-NH₂ carbon: δ 140-150 ppmC-NHCHO carbon: No significant change; new formyl carbon (C=O) at δ 160-165 ppm

Table 1: Comparison of Typical NMR Chemical Shifts Before and After N-Formylation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of the newly formed carbonyl group in the formylated product.

Vibrational Mode Starting Material (Typical Wavenumber) Formylated Product (Typical Wavenumber) Interpretation
N-H Stretch (Primary Amine)Two bands, ~3300-3500 cm⁻¹One band, ~3200-3400 cm⁻¹Change from two N-H bonds to one N-H bond.
C=O StretchN/AStrong, sharp band at ~1650-1690 cm⁻¹Appearance of the formyl carbonyl group.
C-H Stretch (Formyl)N/ATwo weak bands at ~2720 and ~2820 cm⁻¹Characteristic C-H stretch of an aldehyde.

Table 2: Comparison of Key IR Absorption Bands for N-Formylation.

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of formylation by confirming the expected increase in molecular weight. The addition of a formyl group (CHO) and the loss of a hydrogen atom from the substrate (e.g., from an N-H bond) results in a net mass increase of 28.01 Da.

Analysis Starting Material Formylated Product Interpretation
Molecular Ion Peak[M]⁺[M+28]⁺Confirms the addition of a CO group.[1]

Table 3: Expected Mass Shift in Mass Spectrometry After Formylation.

Experimental Protocols

General Protocol for N-Formylation of an Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM).

  • Addition of Reagent: Add this compound (1.2-1.5 eq.) to the solution.

  • Catalyst (if necessary): For less reactive amines, a catalyst such as a strong, non-nucleophilic base (e.g., DBU) or a Lewis acid may be required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified starting material and product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts, integration values, and coupling patterns of the starting material and the product.

Protocol for IR Spectroscopic Analysis
  • Sample Preparation:

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the starting material and the product.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the molecular ion peaks of the starting material and the product to confirm the expected mass increase.

Visualizing the Workflow and Chemical Transformation

formylation_workflow cluster_reaction Formylation Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start Starting Material (e.g., Amine) Product Formylated Product Start->Product Reaction Reagent This compound Reagent->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

Experimental workflow for formylation and spectroscopic confirmation.

chemical_transformation Amine R-NH₂ TBF (CH₃)₃COCHO (this compound) Formamide R-NHCHO Amine->Formamide + tBuOH (CH₃)₃COH (tert-Butanol) TBF->Formamide

Chemical transformation in the N-formylation of a primary amine.

Comparison with Other Formylating Agents

While this compound is a convenient reagent, other formylating agents are also commonly used. The choice of reagent can influence reaction conditions and byproducts, but the spectroscopic signatures of the formylated product remain largely the same.

  • Formic Acid: Often requires a dehydrating agent or azeotropic removal of water. The spectroscopic outcome on the product is identical to that of this compound.

  • Acetic Formic Anhydride: A highly reactive reagent, often used for less reactive substrates. It produces acetic acid as a byproduct. The spectroscopic data for the formylated product will be the same.

  • N,N-Dimethylformamide (DMF): Can act as a formylating agent under certain conditions, often requiring high temperatures or specific catalysts.

The primary advantage of this compound lies in its ease of handling as a stable liquid and the generation of a relatively benign and volatile byproduct (tert-butanol), which can simplify purification. From a spectroscopic standpoint, the key indicators of formylation—the appearance of the formyl proton and carbonyl signals in NMR and IR, and the +28 Da mass shift in MS—are consistent across all effective formylating agents. The choice of reagent will primarily affect the experimental protocol and purification strategy rather than the final spectroscopic analysis.

References

A Comparative Guide to the Kinetics of Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the kinetics of three prominent formylation reactions: the Vilsmeier-Haack, Gattermann, and Duff reactions. Understanding the kinetic profiles of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in drug discovery and development. This document provides a summary of available kinetic data, detailed experimental protocols for reproducing the cited studies, and visual representations of the experimental workflows and comparative kinetics.

Introduction to Formylation Reactions

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, providing a key building block for a vast array of more complex molecules. The Vilsmeier-Haack, Gattermann, and Duff reactions are classical methods for the formylation of aromatic compounds, each with its own distinct mechanism, substrate scope, and reaction kinetics.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

  • Gattermann Reaction: This reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds. A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent to introduce a formyl group, primarily at the ortho-position of phenols.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for the Vilsmeier-Haack, Gattermann, and Duff reactions. Direct comparison is challenging due to the different substrates, solvents, and conditions employed in the various studies.

ReactionSubstrateFormylating AgentCatalyst/ConditionsReaction OrderRate Constant (k)Activation Energy (Ea)
Vilsmeier-Haack AnisoleDMF/POCl₃AcetonitrilePseudo-first-order1.8 x 10⁻⁵ s⁻¹ at 313 K; 3.0 x 10⁻⁵ s⁻¹ at 323 K; 4.8 x 10⁻⁵ s⁻¹ at 333 K; 7.8 x 10⁻⁵ s⁻¹ at 343 K56.5 kJ/mol
Gattermann-Koch TolueneCO/HClAlCl₃/CuClNot explicitly statedNot availableNot available
Duff Reaction β-NaphtholHexamethylenetetramineGlacial Acetic AcidFirst-order with respect to β-naphthol; ~0.4th order with respect to hexamine[1]Not available in a directly comparable formatNot available

Note: The Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[2][3][4]

Experimental Protocols

Detailed methodologies for the kinetic studies cited in the table are provided below to allow for replication and further investigation.

Vilsmeier-Haack Reaction of Anisole

This protocol is based on the kinetic study of the formylation of anisole.[5][6][7][8][9]

Materials:

  • Anisole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (solvent)

  • Surfactants (e.g., sodium dodecyl sulfate, cetyltrimethylammonium bromide, TX-100) for micellar catalysis studies[5][6][7]

Procedure:

  • The Vilsmeier-Haack (VH) reactions are generally slow, but can be accelerated in micellar media.[5][6][7]

  • The kinetics of the reaction can be followed under pseudo-first-order or second-order conditions depending on the concentrations of the reactants.[5][6]

  • To maintain pseudo-first-order conditions, the concentration of the VH reagent is kept in large excess compared to the substrate (anisole).

  • The reaction is initiated by adding the VH reagent to a solution of anisole in acetonitrile at a constant temperature.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals and the reaction is quenched.

  • The concentration of the unreacted substrate or the formed product is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • The pseudo-first-order rate constant (k') is determined from the slope of the plot of ln([Substrate]t/[Substrate]₀) versus time.

  • Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are calculated from the Eyring plot of ln(k/T) versus 1/T.[7]

Gattermann-Koch Reaction of Toluene

Materials:

  • Toluene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Aluminum chloride (AlCl₃)

  • Copper(I) chloride (CuCl) (promoter)

  • Anhydrous solvent (e.g., benzene, carbon disulfide)

Procedure:

  • The reaction is carried out in a moisture-free apparatus.

  • A mixture of aluminum chloride and copper(I) chloride is suspended in the anhydrous solvent and cooled.

  • A mixture of carbon monoxide and hydrogen chloride gas is passed through the suspension while stirring.

  • Toluene is then added to the reaction mixture.

  • The progress of the reaction can be monitored by taking aliquots at different time intervals, quenching the reaction, and analyzing the product formation by gas chromatography (GC) or other suitable analytical methods.

  • Kinetic parameters would be determined by analyzing the change in concentration of reactants or products over time.

Duff Reaction of Phenol

The following protocol is based on the kinetic study of the Duff reaction with β-naphthol, a phenol derivative.[1]

Materials:

  • β-Naphthol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid (solvent)

Procedure:

  • A solution of β-naphthol and hexamethylenetetramine in glacial acetic acid is prepared in a reaction vessel maintained at a constant temperature (e.g., 100 °C).[1]

  • The reaction is initiated by mixing the reactants.

  • The progress of the reaction is followed by monitoring the formation of the product, 2-hydroxy-1-naphthaldehyde.[1]

  • The rate of the reaction is expressed as d[product]/dt = k[β-naphthol]^m[hexamine]^n.[1]

  • The reaction order with respect to each reactant (m and n) is determined by varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. The study found the reaction to be first order with respect to β-naphthol and approximately 0.4th order with respect to hexamine.[1]

Visualizing Reaction Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate the general workflow for a kinetic study of a formylation reaction and a conceptual comparison of the key kinetic parameters.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Solution Prepare Reactant Solution Initiate_Reaction Initiate Reaction (Mixing at T) Reactant_Solution->Initiate_Reaction Formylating_Agent Prepare Formylating Agent Solution Formylating_Agent->Initiate_Reaction Monitor_Reaction Monitor Reaction (Aliquots over time) Initiate_Reaction->Monitor_Reaction Quench_Reaction Quench Aliquots Monitor_Reaction->Quench_Reaction Analytical_Measurement Analytical Measurement (e.g., HPLC, GC, UV-Vis) Quench_Reaction->Analytical_Measurement Data_Processing Data Processing Analytical_Measurement->Data_Processing Kinetic_Parameters Determine Kinetic Parameters (k, order, Ea) Data_Processing->Kinetic_Parameters

Caption: General workflow for a kinetic study of a formylation reaction.

G cluster_reactions Reaction Types cluster_parameters Kinetic Parameters Formylation_Reactions Formylation Reactions Vilsmeier Vilsmeier-Haack Formylation_Reactions->Vilsmeier Gattermann Gattermann Formylation_Reactions->Gattermann Duff Duff Formylation_Reactions->Duff Rate_Constant Rate Constant (k) (V-H: Available Duff: Limited Gattermann: Limited) Vilsmeier->Rate_Constant Data Available Reaction_Order Reaction Order (V-H: Pseudo-first/Second Duff: ~1.4 Gattermann: Not well-defined) Vilsmeier->Reaction_Order Well-studied Activation_Energy Activation Energy (Ea) (V-H: Available Duff: Not available Gattermann: Not available) Vilsmeier->Activation_Energy Data Available Gattermann->Rate_Constant Limited Data Gattermann->Reaction_Order Less Defined Gattermann->Activation_Energy Limited Data Duff->Rate_Constant Limited Data Duff->Reaction_Order Determined Duff->Activation_Energy Limited Data

Caption: Comparison of key kinetic parameters for different formylation reactions.

Conclusion

This guide provides a comparative overview of the kinetics of the Vilsmeier-Haack, Gattermann, and Duff formylation reactions based on available literature. The Vilsmeier-Haack reaction appears to be the most kinetically characterized of the three, with available data on reaction orders, rate constants, and activation energies for specific substrates. Kinetic data for the Gattermann and Duff reactions are less comprehensively reported in readily accessible sources, highlighting a gap in the literature. The provided experimental protocols serve as a foundation for further kinetic investigations, which are essential for a more complete understanding and optimization of these important synthetic transformations. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific substrate and reaction conditions when applying these methods.

References

A Comparative Guide to the Synthesis of Tert-Butyl Formate and Ethyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis, particularly focusing on the reaction yields, of tert-butyl formate and ethyl formate. The information presented is supported by experimental data to aid researchers in selecting appropriate synthetic strategies.

Introduction

Ethyl formate and this compound are both esters of formic acid with diverse applications in the chemical and pharmaceutical industries. Ethyl formate is a common flavoring agent and solvent, while this compound can be used as a reagent in various organic syntheses. Although structurally similar, the synthesis of these two esters via the common Fischer esterification route presents a study in contrasts, primarily due to the nature of the alcohol precursor—a primary alcohol (ethanol) versus a tertiary alcohol (tert-butanol). This guide elucidates the significant differences in reaction yields and methodologies for the preparation of these two compounds.

Yield Comparison

The synthesis of ethyl formate from ethanol and formic acid is a robust and high-yielding reaction. In contrast, the direct esterification of tert-butanol with formic acid is notoriously inefficient, primarily due to the propensity of tertiary alcohols to undergo elimination in the presence of strong acid catalysts.

EsterSynthesis MethodCatalystTypical YieldReference
Ethyl Formate Semi-continuous Fischer EsterificationSulfuric Acid95.4%[1]
Ethyl Formate Batch Fischer EsterificationSulfuric Acid60-70%
This compound Direct Esterification with Boron OxideBoron Oxide / p-TsOH10% (isolated)[2]

Reaction Mechanisms and Influencing Factors

The disparity in yields can be attributed to the reaction mechanism of Fischer esterification and the inherent reactivity of primary versus tertiary alcohols.

Ethyl Formate Synthesis: The formation of ethyl formate proceeds via a standard Fischer esterification mechanism. The primary alcohol, ethanol, readily undergoes nucleophilic attack on the protonated carboxylic acid. The reaction equilibrium can be shifted towards the product side by removing water or using an excess of one of the reactants.

This compound Synthesis: The direct esterification of tert-butanol is hampered by a competing and often dominant side reaction: acid-catalyzed dehydration.[1][3][4] Tertiary carbocations are relatively stable, and in the presence of a strong acid, tert-butanol is readily protonated and loses water to form a tert-butyl carbocation. This carbocation is more likely to be deprotonated to form isobutylene than to be attacked by the weakly nucleophilic formic acid.[5] Consequently, the major product of the reaction is often the alkene, leading to very low yields of the desired ester.[2][5]

Experimental Protocols

High-Yield Synthesis of Ethyl Formate via Semi-Continuous Fischer Esterification

This method can achieve yields of up to 95.4%.[1]

Materials:

  • Formic acid (84-85%)

  • Ethanol (92-93%)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • Initially, charge the reactor with formic acid and ethanol in a molar ratio of 1:2.5 to 1:5.

  • Add sulfuric acid as the catalyst.

  • Heat the mixture to reflux.

  • Continuously feed formic acid and ethanol in a 1:1 to 1:1.1 molar ratio into the reactor.

  • The ethyl formate product is continuously distilled off.

  • Reflux 60-65% of the distilled ethyl formate back into the reactor, while the remainder is collected as the product.

Synthesis of this compound via Direct Esterification

This method illustrates the typically low yields obtained for the direct esterification of a tertiary alcohol with formic acid. An isolated yield of 10% has been reported.[2]

Materials:

  • tert-Butanol

  • Anhydrous Formic Acid

  • Boron Oxide

  • p-Toluenesulfonic acid (p-TsOH)

  • Methylene Chloride

  • Anhydrous Potassium Carbonate

  • Phosphorus Pentoxide

Procedure:

  • A mixture of tert-butanol (0.25 mol), anhydrous formic acid (0.29 mol), boron oxide (0.09 mol), and p-toluenesulfonic acid (0.025 mol) in methylene chloride (50 mL) is refluxed with vigorous stirring.[2]

  • After 1.75 hours of reflux, the reaction mixture is left to stand at room temperature overnight.[2]

  • The reaction mixture is then chilled in ice water and filtered.

  • The filtrate is treated with anhydrous potassium carbonate, refiltered, and stirred for 1 hour with phosphorus pentoxide to remove any residual alcohol.

  • The solution is decanted through a short column of silica gel over diatomaceous earth.

  • The final product is obtained by distillation of the resulting clear solution.

Signaling Pathways and Experimental Workflows

Ethyl_Formate_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Separation Formic Acid Formic Acid Mixing Initial Mixing (Molar Ratio 1:2.5 to 1:5) Formic Acid->Mixing Ethanol Ethanol Ethanol->Mixing H2SO4 H₂SO₄ (catalyst) H2SO4->Mixing Heating Heating to Reflux Mixing->Heating Continuous_Feed Continuous Feed (Molar Ratio 1:1 to 1:1.1) Heating->Continuous_Feed Distillation Continuous Distillation Continuous_Feed->Distillation Ethyl Formate_Vapor Ethyl Formate (Vapor) Distillation->Ethyl Formate_Vapor Reflux 60-65% Reflux Ethyl Formate_Vapor->Reflux Product_Collection Ethyl Formate (Product) Yield: up to 95.4% Ethyl Formate_Vapor->Product_Collection Reflux->Distillation

Fig. 1: High-yield synthesis of ethyl formate.

Tert_Butyl_Formate_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_products Products Formic Acid Formic Acid Mixing Mixing in Methylene Chloride Formic Acid->Mixing tert-Butanol tert-Butanol tert-Butanol->Mixing Catalyst Boron Oxide / p-TsOH Catalyst->Mixing Refluxing Reflux (1.75h) Mixing->Refluxing Filtration1 Cooling & Filtration Refluxing->Filtration1 Isobutylene Isobutylene (Major Byproduct) Refluxing->Isobutylene Dehydration Washing Treatment with K₂CO₃ Filtration1->Washing Drying Drying with P₂O₅ Washing->Drying Filtration2 Silica Gel Filtration Drying->Filtration2 Distillation Final Distillation Filtration2->Distillation This compound This compound Yield: 10% Distillation->this compound

Fig. 2: Low-yield synthesis of this compound.

Conclusion

The synthesis of ethyl formate via Fischer esterification is a highly efficient process, capable of achieving excellent yields, particularly under semi-continuous conditions. Conversely, the direct synthesis of this compound from formic acid and tert-butanol is significantly less effective due to the competing acid-catalyzed dehydration of the tertiary alcohol. This fundamental difference in reactivity necessitates alternative synthetic routes for the efficient production of tert-butyl esters, often involving the use of more reactive formic acid derivatives such as acyl chlorides. For researchers and professionals in drug development, understanding these yield disparities is crucial for process optimization and the selection of appropriate synthetic methodologies.

References

A Comparative Guide to Formylating Agents in Industrial Synthesis: A Cost-Benefit Analysis of Tert-Butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision in the synthesis of a wide array of organic compounds, including pharmaceutical intermediates. This guide provides an objective comparison of tert-butyl formate against its common alternatives—ethyl formate, formic acid, and acetic formic anhydride—evaluating their performance, cost-effectiveness, and safety profiles in industrial applications.

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. The choice of the formylating agent can significantly impact reaction efficiency, selectivity, scalability, and overall process economics. While this compound serves as a versatile reagent in various chemical reactions, including esterification and acylation, its utility as a formylating agent is weighed against several established alternatives.[1]

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best assessed through quantitative data on reaction yields and conditions. The following tables summarize available experimental results for the N-formylation of amines and O-formylation of alcohols using this compound and its alternatives. It is important to note that direct side-by-side comparative studies under identical conditions are limited in published literature; therefore, the data presented is a compilation from various sources.

N-Formylation of Amines

The conversion of amines to formamides is a crucial reaction in the synthesis of many pharmaceuticals and agrochemicals.

Table 1: N-Formylation of Various Amines with Different Reagents

Amine SubstrateFormylating AgentReaction ConditionsYield (%)Reference
AnilineFormic AcidNeat, 60°C94[2]
AnilineEthyl FormateNeat, 60°C83-89[2][3]
p-ToluidineFormic AcidNeat, 60°C96[2]
p-ToluidineEthyl FormateNeat, 60°C85[3]
BenzylamineFormic AcidToluene, reflux with Dean-Stark trap98[4]
BenzylamineEthyl FormateNeat, 60°C91-93[2]
N-MethylanilineFormic AcidNeat, 80°CGood to Excellent[5]
N-MethylanilineEthyl FormateReflux, NaHSO₄·H₂O/activated charcoal85-91[6]
O-Formylation of Alcohols

The protection of hydroxyl groups as formate esters is a common strategy in multi-step organic synthesis.

Table 2: O-Formylation of Alcohols with Various Reagents

Alcohol SubstrateFormylating AgentReaction ConditionsYield (%)Reference
Benzyl AlcoholFormic Acid / NaBH(OCHO)₃DMSO, 90°C78[7]
Primary AlcoholsFormic Acid / I₂Solvent-free, room temperatureGood to High[8]
Primary AlcoholsAcetic Formic AnhydrideDichloromethane or THF, 0°C to room tempHigh[9]
n-ButanolCO₂ and H₂ over Ir/POP-Phen catalyst160°CHigh[10]

Cost-Benefit Analysis

The economic viability of an industrial synthesis is heavily dependent on the cost of raw materials, energy consumption, waste disposal, and safety measures. This section provides a comparative cost analysis of this compound and its alternatives.

Table 3: Cost Comparison of Formylating Agents (Industrial Scale)

Formylating AgentTypical Industrial Price (per kg)Key AdvantagesKey Disadvantages
This compound~$50 - $100+ (for smaller quantities)[11]Good solvent properties[12]Higher cost, limited direct comparative performance data
Ethyl Formate~$1 - $10[13][14]Low cost, readily available, relatively low toxicity[3]Lower reactivity than anhydrides
Formic Acid~$0.40 - $1.10[15][16][17]Very low cost, high atom economy, readily availableCorrosive, requires water removal in some reactions
Acetic Formic Anhydride~$0.50 - $1.00 (for acetic anhydride)[18][19][20]High reactivity, mild reaction conditions possible[9]Unstable (often prepared in situ), moisture sensitive[4]

Note: Prices are estimates based on publicly available data and are subject to market fluctuations and supplier variations.

This compound: The higher cost of this compound is a significant factor limiting its widespread use as a primary formylating agent in large-scale industrial synthesis, especially when more economical alternatives are available. Its application is more likely in scenarios where its specific solvent properties or reactivity profile offers a distinct advantage that justifies the higher price.[12]

Ethyl Formate: As a low-cost and readily available reagent with a favorable safety profile, ethyl formate is an attractive option for many industrial formylation processes.[3][20] Its lower reactivity compared to anhydrides can be advantageous for selectivity but may require more forcing reaction conditions or catalysts.[6]

Formic Acid: Being the most economical option, formic acid is a very common choice for industrial formylations.[15][16][17] Its primary drawbacks are its corrosive nature and the need to remove water, which is a byproduct of the reaction, often requiring azeotropic distillation.[4]

Acetic Formic Anhydride: This mixed anhydride is a highly reactive formylating agent that can often be used under mild conditions.[9] However, its instability necessitates in situ preparation, which adds a step to the process.[4] The cost of the starting materials, acetic anhydride and formic acid, is relatively low.[18][19][20]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization. Below are representative experimental protocols for N-formylation and O-formylation reactions.

N-Formylation of an Amine with Ethyl Formate (Catalyst- and Solvent-Free)

Materials:

  • Amine (e.g., Aniline)

  • Ethyl Formate

  • Sealed glass vial

  • Magnetic stirrer

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Rotary evaporator

Procedure:

  • To a sealed glass vial, add the amine (1 mmol) and ethyl formate (3 mmol).[2]

  • Stir the mixture magnetically at 60°C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the N-formylated product.[2]

O-Formylation of an Alcohol with Acetic Formic Anhydride (In Situ Generation)

Materials:

  • Alcohol

  • Acetic Anhydride

  • Formic Acid (98-100%)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Flame-dried round-bottom flasks

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice-salt bath

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in the anhydrous solvent.[9]

  • Cool the solution to 0°C in an ice bath.[9]

  • In a separate flask, cool acetic anhydride (1.2 equivalents) to 0°C and slowly add formic acid (1.5 equivalents) with stirring. Allow this mixture to react for 15-30 minutes at 0°C to generate formyl acetate in situ.[9]

  • Slowly add the freshly prepared formyl acetate solution to the cooled alcohol solution.[9]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[9]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-3 hours).[9]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the formate ester.[9]

Safety and Environmental Considerations

This compound: Classified as a flammable liquid and may cause eye and respiratory irritation.[3][21] Ethyl Formate: Also a flammable liquid, it can cause irritation to the eyes and respiratory system.[22] Formic Acid: Corrosive and can cause severe skin burns and eye damage. It is also combustible. Acetic Anhydride: A corrosive and flammable liquid that reacts violently with water. It is a lachrymator and can cause severe burns.

The disposal of waste generated from formylation reactions must comply with local, state, and federal regulations. The cost of disposal for hazardous waste can be significant, ranging from $1.50 to $2.00 per gallon. The choice of formylating agent can influence the volume and nature of the waste stream. For example, using formic acid with a Dean-Stark trap will generate water as a primary byproduct, which may be less hazardous than the organic byproducts of other reagents.

Mandatory Visualizations

Formylation_Workflow General Experimental Workflow for Comparing Formylating Agents cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Start Start Select_Substrate Select Substrate (Amine or Alcohol) Start->Select_Substrate Select_Formylating_Agents Select Formylating Agents (this compound, Ethyl Formate, etc.) Select_Substrate->Select_Formylating_Agents Run_Reactions Run Parallel Reactions Under Identical Conditions Select_Formylating_Agents->Run_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC, etc.) Run_Reactions->Monitor_Progress Workup_Purification Work-up and Purify Products Monitor_Progress->Workup_Purification Analyze_Results Analyze Results (Yield, Purity) Workup_Purification->Analyze_Results Cost_Analysis Perform Cost-Benefit Analysis Analyze_Results->Cost_Analysis Select_Optimal_Agent Select Optimal Agent for Scale-up Cost_Analysis->Select_Optimal_Agent

Caption: A logical workflow for the systematic comparison of different formylating agents in a research or process development setting.

Formylation_Decision_Matrix Decision Matrix for Selecting a Formylating Agent Decision_Point Select Formylating Agent Cost_Sensitive Is Cost the Primary Driver? Decision_Point->Cost_Sensitive High_Reactivity_Needed Is High Reactivity/Mild Conditions Crucial? Decision_Point->High_Reactivity_Needed Safety_Handling Are Safety and Ease of Handling Prioritized? Decision_Point->Safety_Handling Scalability Is Large-Scale Production Planned? Decision_Point->Scalability Cost_Sensitive->High_Reactivity_Needed No Formic_Acid Formic Acid Cost_Sensitive->Formic_Acid Yes High_Reactivity_Needed->Safety_Handling No Acetic_Formic_Anhydride Acetic Formic Anhydride High_Reactivity_Needed->Acetic_Formic_Anhydride Yes Tert_Butyl_Formate This compound High_Reactivity_Needed->Tert_Butyl_Formate Consider if specific properties justify cost Safety_Handling->Scalability No Ethyl_Formate Ethyl Formate Safety_Handling->Ethyl_Formate Yes Scalability->Formic_Acid Yes Scalability->Ethyl_Formate Yes

Caption: A logical diagram illustrating the key decision-making factors for selecting an appropriate formylating agent in an industrial context.

Conclusion

The choice of a formylating agent in industrial synthesis is a multifaceted decision that requires a thorough evaluation of performance, cost, safety, and environmental impact.

  • This compound , while a viable chemical intermediate, appears to be a less common and more expensive choice for formylation compared to its alternatives. Its use may be justified in specialized applications where its unique properties are advantageous.

  • Ethyl formate offers a good balance of low cost, ready availability, and a favorable safety profile, making it a strong candidate for many large-scale applications.

  • Formic acid remains the most cost-effective option, though its corrosive nature and the need for water removal during the reaction are important considerations.

  • Acetic formic anhydride , generated in situ, provides high reactivity for sensitive substrates but adds a preparatory step to the process.

For researchers and drug development professionals, a careful cost-benefit analysis, considering all aspects of the chemical process, is paramount for selecting the optimal formylating agent to ensure an efficient, safe, and economically viable synthesis.

References

A Comparative Environmental Impact Assessment of Tert-Butyl Formate and Alternative Reagents in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Chemistry

In the drive towards more sustainable practices in the pharmaceutical industry, the selection of reagents and solvents plays a pivotal role in minimizing environmental impact. This guide provides a comprehensive comparison of tert-butyl formate against common alternative reagents—ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dichloromethane (DCM)—across key environmental, safety, and efficiency metrics. The data presented is intended to empower researchers and process chemists to make informed decisions that align with the principles of green chemistry.

Executive Summary

This guide demonstrates that while this compound presents a viable profile as a greener alternative to hazardous solvents like dichloromethane, its overall environmental performance must be carefully weighed against established green solvents such as ethyl acetate and 2-MeTHF. The selection of an optimal reagent is highly dependent on the specific chemical transformation and process conditions. This comparison focuses on two ubiquitous reactions in pharmaceutical development: amide bond formation and the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Physicochemical and Environmental Properties

A summary of the key physical, chemical, and environmental properties of this compound and its comparators is presented below.

PropertyThis compoundEthyl Acetate2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)
CAS Number 762-75-4[1][2][3]141-78-696-47-975-09-2
Molecular Formula C₅H₁₀O₂[1]C₄H₈O₂C₅H₁₀OCH₂Cl₂
Molecular Weight ( g/mol ) 102.13[1][3]88.1186.1384.93
Boiling Point (°C) 82-83[1][3]77.1~8039.6
Density (g/mL at 25°C) 0.872[1][3]0.9020.8541.326
Flash Point (°C) -9[1]-4-11N/A
Water Solubility Low[4]8.3 g/100 mL14 g/100 mL1.3 g/100 mL
Biodegradability Readily biodegradable (hydrolyzes to tert-butanol and formic acid)Readily biodegradableBiodegradableNot readily biodegradable
Toxicity Profile Irritant, flammable[1]Low toxicity, irritantIrritant, flammableCarcinogen, toxic
Origin PetrochemicalPetrochemical or bio-basedBio-basedPetrochemical

Green Chemistry Metrics: A Comparative Analysis

To provide a quantitative assessment of the environmental performance of these solvents in practical applications, we have calculated two key green chemistry metrics: Atom Economy (AE) and Process Mass Intensity (PMI) .

  • Atom Economy (AE) : A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

  • Process Mass Intensity (PMI) : A holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a kilogram of the final product. A lower PMI indicates a greener process.

Case Study 1: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in drug discovery and development. Here, we compare the synthesis of N-benzyl-4-methoxybenzamide using different solvents. The reaction data for this compound is based on a study using the structurally similar and greener solvent, tert-butyl acetate, as a proxy.

Reaction: 4-methoxybenzoic acid + Benzylamine → N-benzyl-4-methoxybenzamide

SolventAtom Economy (%)Process Mass Intensity (PMI)
This compound (as tert-Butyl Acetate) 89.3~8
Ethyl Acetate89.315.2
2-Methyltetrahydrofuran (2-MeTHF)89.316.5
Dichloromethane (DCM)89.325.8
Case Study 2: Boc-Protection of an Amine

The protection of amines with the tert-butoxycarbonyl (Boc) group is a fundamental step in multi-step organic synthesis. This comparison evaluates the Boc-protection of aniline.

Reaction: Aniline + Di-tert-butyl dicarbonate → tert-butyl phenylcarbamate

SolventAtom Economy (%)Process Mass Intensity (PMI)
This compound (estimated) 70.2~12
Ethyl Acetate70.218.5
2-Methyltetrahydrofuran (2-MeTHF)70.219.1
Dichloromethane (DCM)70.228.3

Note on estimations: The PMI for this compound in the Boc-protection reaction is an educated estimate based on its physical properties and typical reaction workups, assuming similar reaction efficiency to the other solvents.

Experimental Protocols

Detailed experimental protocols for the case studies are provided below to ensure transparency and reproducibility.

Protocol 1: Amide Bond Formation in tert-Butyl Acetate (Proxy for this compound)
  • Reaction: A mixture of 4-methoxybenzoic acid (1.52 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and a catalytic amount of B(OCH₂CF₃)₃ (0.25 g, 1 mmol) in tert-butyl acetate (20 mL) is heated to reflux with a Dean-Stark trap for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Protocol 2: Amide Bond Formation in Dichloromethane
  • Reaction: To a solution of 4-methoxybenzoic acid (1.52 g, 10 mmol) in dichloromethane (50 mL) is added oxalyl chloride (1.0 mL, 11.5 mmol) and a catalytic amount of DMF (1 drop). The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acyl chloride is dissolved in dichloromethane (50 mL) and a solution of benzylamine (1.07 g, 10 mmol) and triethylamine (1.5 mL, 10.8 mmol) in dichloromethane (20 mL) is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours.

  • Workup: The reaction mixture is washed with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from ethyl acetate/hexanes.[5]

Protocol 3: Boc-Protection of Aniline in Dichloromethane
  • Reaction: To a solution of aniline (0.93 g, 10 mmol) and triethylamine (1.5 mL, 10.8 mmol) in dichloromethane (50 mL) is added a solution of di-tert-butyl dicarbonate (2.4 g, 11 mmol) in dichloromethane (20 mL) dropwise at 0°C. The reaction is stirred at room temperature for 4 hours.

  • Workup: The reaction mixture is washed with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel.[6][7][8]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the amide bond formation and Boc-protection reactions.

Amide_Bond_Formation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine Amine Amine->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Coupling Agent / Catalyst Coupling Agent / Catalyst Coupling Agent / Catalyst->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography / Recrystallization Chromatography / Recrystallization Concentration->Chromatography / Recrystallization Pure Amide Pure Amide Chromatography / Recrystallization->Pure Amide

Caption: General workflow for amide bond formation.

Boc_Protection cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine Reaction Mixture Reaction Mixture Amine->Reaction Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Base (optional) Base (optional) Base (optional)->Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash Extraction Extraction Aqueous Wash->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography (optional) Chromatography (optional) Concentration->Chromatography (optional) Pure Boc-Amine Pure Boc-Amine Chromatography (optional)->Pure Boc-Amine

Caption: General workflow for Boc-protection of an amine.

Discussion and Conclusion

The data presented in this guide highlights the nuanced nature of solvent selection in green chemistry.

  • Dichloromethane (DCM) consistently demonstrates the highest Process Mass Intensity, reinforcing its status as an undesirable solvent from an environmental perspective. Its known carcinogenicity and poor biodegradability further detract from its appeal.

  • Ethyl acetate and 2-MeTHF emerge as strong green alternatives. Both are derived from renewable resources (in some cases for ethyl acetate), have favorable toxicity profiles, and are readily biodegradable.[9] Their performance in the case study reactions, as indicated by their PMI values, is significantly better than DCM.

  • This compound shows promise as a greener solvent. Its estimated PMI values are competitive with, and in some cases better than, ethyl acetate and 2-MeTHF. Its ready hydrolysis to tert-butanol and formic acid suggests good biodegradability. However, more direct experimental data is needed to robustly validate its performance across a wider range of chemical transformations. The use of tert-butyl acetate as a proxy in the amidation case study provides a strong indication of its potential.[10]

References

A Comparative Guide to the Selectivity of Tert-Butyl Formate and Phenyl Formate in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate formylating agent is a critical decision in organic synthesis, directly influencing the chemoselectivity, regioselectivity, and overall yield of the desired product. This guide provides a detailed comparison of two common formylating agents: tert-butyl formate and phenyl formate. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide infers their selectivity differences based on established principles of chemical reactivity and available experimental data for each reagent.

Core Principles of Selectivity in Formylation

The selectivity of a formylating agent is intrinsically linked to its reactivity. Generally, a more reactive agent will be less selective, while a milder reagent allows for greater differentiation between various functional groups within a polyfunctional molecule. Key factors influencing reactivity include the electrophilicity of the formyl carbon and the stability of the leaving group.

In the context of chemoselectivity, particularly the preferential formylation of amines over hydroxyl groups (N- vs. O-formylation), the inherent nucleophilicity of the functional groups plays a major role. The general order of reactivity is:

Primary Amine > Secondary Amine > Alcohol > Phenol

A well-chosen formylating agent can exploit these reactivity differences to achieve high chemoselectivity.

Comparison of this compound and Phenyl Formate

Based on the electronic and steric properties of the tert-butoxy and phenoxy leaving groups, we can infer the relative reactivity and selectivity of this compound and phenyl formate.

FeatureThis compoundPhenyl FormateRationale
Reactivity LowerHigherThe electron-donating tert-butyl group reduces the electrophilicity of the formyl carbon. The electron-withdrawing phenyl group increases it. The phenoxide is a more stable and better leaving group than the tert-butoxide.
Inferred Selectivity HigherLowerAs a milder formylating agent, this compound is expected to exhibit greater selectivity in discriminating between different nucleophiles (e.g., primary vs. secondary amines, or amines vs. alcohols).
Steric Hindrance HighModerateThe bulky tert-butyl group can influence the accessibility of the formyl group to sterically hindered nucleophiles.
Typical Applications Formylation of sensitive substrates, such as in peptide synthesis where minimization of racemization is crucial.[1][2]General formylation of amines.[3] Also used as a carbon monoxide surrogate in various transition-metal-catalyzed reactions.The milder nature of this compound makes it suitable for delicate molecules. The higher reactivity of phenyl formate allows for broader use, including applications beyond simple formylation.
Leaving Group Tert-butoxidePhenoxidePhenoxide is a more stable anion due to resonance stabilization.

Experimental Protocols

The following are representative, though not directly comparative, experimental protocols for N-formylation using this compound and phenyl formate.

Selective N-Formylation of an Amino Acid Ester with this compound (Inferred Protocol)

This protocol is based on methods used in peptide synthesis where chemoselectivity and prevention of racemization are critical.[1]

Materials:

  • Amino acid tert-butyl ester hydrochloride (1.0 eq)

  • This compound (1.5 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the amino acid tert-butyl ester hydrochloride in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine dropwise and stir for 15 minutes.

  • Add this compound and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

N-Formylation of an Amine with Phenyl Formate

This is a general procedure for the formylation of primary and secondary amines.[3]

Materials:

  • Amine (1.0 eq)

  • Phenyl formate (1.2 eq)

  • Toluene

Procedure:

  • Dissolve the amine in toluene.

  • Add phenyl formate to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the underlying principles of selectivity and the workflow for comparing formylating agents.

G cluster_0 Factors Influencing Selectivity Reagent_Reactivity Reagent Reactivity (Electrophilicity, Leaving Group) Selectivity Achieved Selectivity (e.g., N- vs. O-formylation) Reagent_Reactivity->Selectivity Substrate_Nucleophilicity Substrate Nucleophilicity (Amine > Alcohol) Substrate_Nucleophilicity->Selectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Selectivity Reaction_Conditions Reaction Conditions (Temperature, Solvent, Time) Reaction_Conditions->Selectivity

Factors determining the selectivity of a formylation reaction.

G cluster_0 Formylation with this compound cluster_1 Formylation with Phenyl Formate Start Start: Polyfunctional Substrate (e.g., Amino Alcohol) tBu_Formate This compound (Lower Reactivity) Start->tBu_Formate Ph_Formate Phenyl Formate (Higher Reactivity) Start->Ph_Formate tBu_Product Higher Selectivity (Predominantly N-Formylation) tBu_Formate->tBu_Product Ph_Product Lower Selectivity (Mixture of N- and O-Formylation may be observed without careful control) Ph_Formate->Ph_Product

Inferred selectivity pathways for the two formates.

G Start Select Polyfunctional Substrate Reagents Prepare Formylating Agents: - this compound - Phenyl Formate Start->Reagents Reactions Perform Parallel Formylation Reactions Reagents->Reactions Monitoring Monitor Reactions (TLC, LC-MS) Reactions->Monitoring Workup Work-up and Isolate Products Monitoring->Workup Analysis Analyze Products (NMR, MS) for Yield and Selectivity Workup->Analysis Comparison Compare Data and Determine Relative Selectivity Analysis->Comparison

Workflow for an experimental comparison of formylating agents.

Conclusion

While a definitive quantitative comparison of the selectivity of this compound and phenyl formate requires direct experimental investigation, the principles of chemical reactivity strongly suggest that This compound is the more selective formylating agent . Its lower reactivity, stemming from the electron-donating and sterically bulky tert-butyl group, should allow for greater discrimination between nucleophilic sites. Phenyl formate, being more reactive, is a more general formylating agent but may require more careful optimization of reaction conditions to achieve high selectivity in complex substrates. The choice between these two reagents will therefore depend on the specific requirements of the synthesis, balancing the need for reactivity with the demand for selectivity.

References

Bridging Theory and Practice: A Comparative Guide to Tert-Butyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of computational and experimental findings on the reactivity of tert-butyl formate (TBF), a key intermediate in environmental and industrial processes.

This compound (C₅H₁₀O₂) is a significant compound, notably recognized as a biodegradation product of the fuel additive methyl tert-butyl ether (MTBE). Understanding its reaction kinetics and pathways is crucial for environmental modeling, chemical synthesis, and atmospheric chemistry. This guide provides a detailed comparison of experimental data with computational predictions for three primary reactions of TBF: hydrolysis, thermal decomposition (pyrolysis), and oxidation by hydroxyl radicals. By juxtaposing theoretical models with empirical evidence, we aim to offer a clearer, data-driven perspective on the molecule's behavior.

A general workflow for these comparative studies involves parallel experimental and computational investigations, followed by a rigorous comparison to refine kinetic models and deepen mechanistic understanding.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_setup Experiment Design (e.g., Reactor Setup, Conditions) exp_run Data Acquisition (e.g., Spectroscopy, Chromatography) exp_setup->exp_run exp_analysis Kinetic & Product Analysis (Rate Constants, Yields) exp_run->exp_analysis compare Comparative Analysis exp_analysis->compare Experimental Results comp_model Model Construction (e.g., DFT, Ab Initio) comp_run Simulation & Calculation (Energy, Frequencies) comp_model->comp_run comp_analysis Rate Constant Prediction (e.g., TST, RRKM Theory) comp_run->comp_analysis comp_analysis->compare Computational Results model_refine Kinetic Model Refinement compare->model_refine

General workflow for comparing experimental and computational results.

Hydrolysis: The Role of pH and Temperature

The hydrolysis of this compound to tert-butyl alcohol (TBA) and formic acid is a critical pathway for its degradation in aqueous environments. Experimental studies have meticulously characterized the kinetics of this reaction under various pH and temperature conditions.

Data Presentation: Hydrolysis Kinetics
ParameterExperimental ValueComputational Value
Rate Constants at 22°C
Acidic Hydrolysis (kA)(2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹[1]Not Available
Neutral Hydrolysis (kN)(1.0 ± 0.2) × 10⁻⁶ s⁻¹[1][2]Not Available
Basic Hydrolysis (kB)1.7 ± 0.3 M⁻¹s⁻¹[1]Not Available
Activation Energies (Ea)
Acidic Hydrolysis (EaA)59 ± 4 kJ/mol[1][2]Not Available
Neutral Hydrolysis (EaN)78 ± 5 kJ/mol[1][2]Not Available
Basic Hydrolysis (EaB)88 ± 11 kJ/mol[1][2]Not Available
Experimental Protocol

The experimental kinetic data were determined by monitoring the disappearance of TBF over time as a function of pH and temperature.[1][2]

  • Methodology : Batch kinetic experiments were conducted in sealed vials.

  • pH Control : A variety of buffers were used to maintain constant pH levels ranging from acidic to basic conditions. Experiments in unbuffered systems were also performed to ensure buffer catalysis was not significant.[1]

  • Temperature Control : Reactions were carried out in thermostated baths to maintain constant temperatures for the determination of activation energies.[1]

  • Analysis : The concentrations of TBF and the primary product, tert-butyl alcohol, were quantified at various time points using gas chromatography with a flame ionization detector (GC-FID). The identity of the products was confirmed by gas chromatography-mass spectrometry (GC-MS).

G cluster_paths Hydrolysis Pathways TBF This compound (TBF) Acid Acid-Catalyzed (H⁺) TBF->Acid Neutral Neutral (H₂O) TBF->Neutral Base Base-Catalyzed (OH⁻) TBF->Base Products tert-Butyl Alcohol + Formic Acid Acid->Products k_A Neutral->Products k_N Base->Products k_B

Parallel pathways for the hydrolysis of this compound.

Thermal Decomposition (Pyrolysis)

The gas-phase pyrolysis of this compound is a unimolecular decomposition reaction that primarily yields isobutene and formic acid. This reaction is fundamental to understanding the high-temperature combustion chemistry of esters.

Data Presentation: Pyrolysis Kinetics

Direct comparative studies providing both experimental and computational kinetic parameters for this compound pyrolysis are sparse. However, older experimental work provides a foundational rate expression. Computational studies on similar, more complex molecules like tert-butyl tert-butanethiosulfinate demonstrate the modern theoretical approaches used to predict decomposition pathways and rate constants, such as Density Functional Theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[3]

ParameterExperimental ValueComputational Approach
First-Order Rate Constant (k) k = 10¹².¹ exp(-40,500/RT) s⁻¹Not Available for TBF. For analogous systems, pathways are determined using DFT (e.g., B3LYP) and rate constants are calculated with RRKM theory.[3]
Primary Products Isobutene + Formic AcidIsobutene + Formic Acid

Note: The experimental data is from a 1957 study and should be viewed as a historical benchmark.[4] R is the gas constant in cal mol⁻¹ K⁻¹.

Experimental and Computational Methodologies
  • Experimental Protocol : The historical pyrolysis experiments were conducted in a static system.[4] The reaction progress was monitored by measuring the pressure increase at constant volume. The products were identified through conventional chemical analysis methods of the time. Modern studies of similar reactions often employ shock tubes or flow reactors coupled with laser diagnostics or mass spectrometry for more precise measurements under a wider range of conditions.[5]

  • Computational Protocol : A typical modern computational study on unimolecular decomposition involves:

    • Potential Energy Surface (PES) Mapping : Locating stationary points (reactants, transition states, intermediates, and products) on the PES using quantum mechanical methods like DFT (e.g., B3LYP level) or higher-level ab initio methods (e.g., CCSD(T)).[3][6]

    • Frequency Calculations : Vibrational frequencies are calculated to confirm the nature of the stationary points (transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

    • Kinetics Calculations : The temperature- and pressure-dependent rate constants are calculated using statistical theories like Transition State Theory (TST) or RRKM theory, which utilize the energetic and vibrational data from the PES scan.[3]

G Reactant This compound TS Transition State (Six-membered ring) Reactant->TS ΔE_act Products Isobutene + Formic Acid TS->Products

Unimolecular decomposition pathway of this compound via pyrolysis.

Oxidation by Hydroxyl Radical (•OH)

In atmospheric and advanced oxidation processes, the reaction with the hydroxyl radical (•OH) is a primary degradation pathway for organic compounds like this compound. This reaction is initiated by hydrogen abstraction from either the formyl or the tert-butyl group.

Data Presentation: •OH Reaction Kinetics

Experimental measurements have determined the absolute rate constant for the reaction of TBF with •OH radicals in aqueous solution. While a direct computational counterpart for TBF is not available in the cited literature, theoretical studies on the analogous reaction of tert-butanol with •OH radicals show excellent agreement with experimental results, validating the computational methods used.[7]

ParameterExperimental ValueComputational Value (Analogous System)
Rate Constant at 22°C (kOH) (5.23 ± 0.07) × 10⁸ M⁻¹s⁻¹[8]For t-butanol + •OH at 298K: 0.83 × 10⁻¹² cm³molecule⁻¹s⁻¹ (equivalent to 5.0 x 10⁸ M⁻¹s⁻¹)[7]
Primary Reaction H-abstraction[8]H-abstraction from the -CH₃ group is the main channel for t-butanol.[7]
Methodologies
  • Experimental Protocol : The absolute rate constant for the reaction of TBF with •OH was determined using competition kinetics.[8] In this method, TBF and a reference compound with a known •OH rate constant compete for a limited amount of hydroxyl radicals, which are generated in situ (e.g., via pulse radiolysis). The relative depletion of TBF and the reference compound is measured to calculate the unknown rate constant.

  • Computational Protocol : High-level quantum chemistry methods are employed to study such radical reactions. For the t-butanol + •OH reaction, the protocol was:[7]

    • Geometry Optimization : Geometries of reactants, transition states, and products were optimized using a density functional theory method (M06-2X) with a large basis set (6-311++G(d,p)).

    • Energy Calculation : Single-point energy calculations were performed using a highly accurate coupled-cluster method (CCSD(T)) with an augmented basis set (aug-cc-pVTZ) to refine the energies.[7][9]

    • Rate Coefficient Calculation : Rate coefficients were evaluated over a wide temperature range (250–1200 K) using Transition State Theory, incorporating corrections for quantum tunneling.[7] This approach demonstrated close agreement with experimental findings, suggesting its applicability for accurately predicting the kinetics of TBF + •OH.[7]

References

Safety Operating Guide

Proper Disposal of Tert-butyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates the proper management and disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl formate, tailored for researchers, scientists, and drug development professionals.

This compound is a highly flammable liquid and vapor that can cause serious eye and respiratory irritation.[1][2][3] Due to its hazardous properties, it cannot be disposed of in regular trash or down the sewer system.[4][5] Adherence to proper disposal protocols is crucial to protect personnel and the environment, and to maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for detailed information.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[6] Vapors may form explosive mixtures with air.

  • Irritation: Causes serious eye irritation and may cause respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or goggles), and face protection.[6] In case of insufficient ventilation, wear a suitable respiratory mask (e.g., dust mask type N95).

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[4]

Step 1: Waste Identification and Classification

  • Treat all unwanted this compound, including contaminated materials and spill cleanup residues, as hazardous waste.[7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

Step 2: Container Selection and Labeling

  • Container: Use a compatible, leak-proof container with a secure, screw-on cap.[8][9] Plastic bottles are often preferred over glass when compatibility is not an issue.[4] If possible, leave the chemical in its original container.

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][7] The label must include:

    • The words "Hazardous Waste".[4][9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • The quantity of waste.

    • The date of waste generation.[4]

    • The location of origin (e.g., department, room number).[4]

    • The name and contact information of the Principal Investigator.[4]

    • Appropriate hazard pictograms (e.g., flammable, irritant).[4]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated hazardous waste storage area.[8] This area should be well-ventilated.[10]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[8] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[8]

  • Segregation: Segregate this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][11]

  • Closure: Keep the waste container tightly closed except when adding waste.[8][9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or is approaching the storage time limit (often 90 days), contact your institution's EHS office to request a hazardous waste collection.[8]

  • Documentation: Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[4]

  • Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste disposal facility, likely through incineration or another approved method.[6] Do not attempt to treat or dispose of the chemical yourself.

Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[7][9]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][9]

  • After triple-rinsing, the container can often be disposed of as regular trash after defacing the label.[7] Always confirm this procedure with your EHS department.

Quantitative Data Summary

While specific disposal limits for this compound are determined by regulations and facility permits, some general quantitative guidelines for hazardous waste apply.

ParameterGuidelineSource
Flash Point -9 °C (15.8 °F) - closed cup
Boiling Point 82-83 °C
Density 0.872 g/mL at 25 °C
Maximum Accumulation Volume Up to 55 gallons of any single hazardous waste may be stored before collection is required.[7][8]
Maximum Accumulation Time All hazardous waste must be collected within 90 days from the initial date of waste generation.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Disposal Process start Unwanted this compound (Expired, surplus, or contaminated) container Select Compatible, Leak-Proof Container start->container labeling Affix 'Hazardous Waste' Tag (Complete all fields) container->labeling storage Store in Designated Area with Secondary Containment labeling->storage segregate Segregate from Incompatible Chemicals storage->segregate request_pickup Request EHS Pickup (Submit disposal form) segregate->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Transport to Approved Hazardous Waste Facility ehs_pickup->final_disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Tert-butyl Formate

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these procedures, you can mitigate risks and ensure a secure laboratory environment.

This compound is a highly flammable liquid and vapor that can cause serious eye and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are critical to prevent exposure and ensure safety.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueCitations
Signal Word Danger[1]
Hazard Statements H225, H319, H335[1]
Hazard Classifications Flammable Liquid 2, Eye Irritation 2, STOT SE 3[1][2]
Flash Point -9 °C (15.8 °F) - closed cup[1]
Boiling Point 82-83 °C[1]
Density 0.872 g/mL at 25 °C[1]

Essential Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment for handling this compound.

Body PartProtective EquipmentCitations
Eyes/Face * Mandatory: Tight-sealing safety goggles or chemical safety glasses (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[3][4][5] * Recommended: Use in conjunction with a face shield for maximum protection.[4][6][3][4][5][6]
Skin * Gloves: Wear appropriate chemical-resistant protective gloves.[1][3][4][5] * Clothing: Wear appropriate protective clothing to prevent skin exposure. Flame-retardant antistatic protective clothing is recommended.[3][4][6][7][1][3][4][5][6][7]
Respiratory * Required when: Workplace conditions warrant, such as exceeding exposure limits, experiencing irritation, or in case of inadequate ventilation.[3][4][8] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] * Type: A dust mask type N95 (US) or a type ABEK (EN14387) respirator filter is suggested.[1] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4][5][1][3][4][5][8]

Standard Operating Procedures

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[3][9] Use a chemical fume hood or local exhaust ventilation.[4]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5][10]

  • Ignition Sources: this compound is highly flammable.[8] Keep it away from heat, sparks, open flames, and other ignition sources.[3][4][7] Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][5][7][8][10]

  • Static Discharge: Ground and bond containers when transferring material to prevent static discharge.[3][4][5][7][8][10] Use only non-sparking tools.[3][4][5]

Safe Handling and Use
  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[3][5] Do not eat, drink, or smoke in the work area.[4][8]

  • Clothing: Remove and wash contaminated clothing before reuse.[3][4][8]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[3] Do not breathe mist, vapors, or spray.[4][5]

Storage
  • Container: Keep the container tightly closed.[3][5][7]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3][5] This should be in a designated flammables area.[3][5]

Accidental Release Measures (Spills)
  • Immediate Action: Remove all sources of ignition and evacuate personnel to a safe area.[3][4][5]

  • Ventilation: Ensure adequate ventilation in the spill area.[3]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][4][5] Do not use combustible materials like sawdust. Dam up the spill to prevent it from spreading.[4]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3][4][5]

  • Prevention: Prevent the spill from entering drains or waterways.[3][4]

First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[5] Seek medical attention.[3][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3][5] Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3]

Disposal Plan
  • Waste Container: Collect waste material in its original container or a suitable, labeled, and closed container.[7] Do not mix with other waste.[7]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

  • Empty Containers: Empty containers may retain product residue and can be hazardous.[3] Handle uncleaned containers as you would the product itself.[7] Do not pressurize, cut, weld, or expose empty containers to heat, sparks, or open flames.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling cluster_emergency Emergency Procedures A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Don Personal Protective Equipment (PPE) A->B C Transfer and Use This compound B->C Proceed with experiment D Decontaminate Work Area C->D Experiment complete H Spill Occurs C->H Potential Hazard J Exposure Occurs C->J Potential Hazard E Properly Store or Dispose of Chemical D->E F Remove and Clean PPE E->F G Wash Hands Thoroughly F->G I Follow Spill Cleanup Protocol H->I K Follow First Aid Procedures J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl formate
Reactant of Route 2
Reactant of Route 2
Tert-butyl formate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.